Product packaging for N-Methylcytisine(Cat. No.:CAS No. 63699-79-6)

N-Methylcytisine

カタログ番号: B1199991
CAS番号: 63699-79-6
分子量: 204.27 g/mol
InChIキー: CULUKMPMGVXCEI-VHSXEESVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

N-Methylcytisine (CAS 486-86-2), also known as Caulophylline, is a tricyclic quinolizidine alkaloid of botanical origin serving as a valuable tool in pharmacological research . With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, it is a high-purity reference standard for scientific investigation . Its primary research application stems from its role as a potent and selective ligand of nicotinic acetylcholine receptors (nAChRs) in the central nervous system . Studies have demonstrated its high affinity (Kd = 50 nM) for nAChRs from squid optical ganglia, highlighting its utility in characterizing receptor subtypes and function . Beyond its neuropharmacological profile, recent research has expanded into oncology. This compound and plant extracts containing it have shown significant, promising cytotoxic activity against various human cancer cell lines, including pharyngeal squamous carcinoma (FaDu), breast adenocarcinoma (MCF-7), and triple-negative breast adenocarcinoma (MDA-MB-231) . This makes it a compound of interest for studying novel anti-cancer mechanisms. The compound occurs naturally in several plant genera within the Leguminosae family, including Sophora flavescens, Laburnum, Genista, and Caulophyllum . For researcher convenience, it is typically supplied as a white to off-white solid that is soluble in chloroform and methanol . A sensitive UPLC-MS/MS method for its determination in biological matrices like rat plasma has been developed, facilitating pharmacokinetic studies which have reported an absolute bioavailability of 55.5% . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B1199991 N-Methylcytisine CAS No. 63699-79-6

特性

IUPAC Name

(1R,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULUKMPMGVXCEI-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC(C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-86-2, 63699-79-6
Record name (-)-N-Methylcytisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caulophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcytisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063699796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R)-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLCYTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT0MW69NCI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylcytisine's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine (NMC), a quinolizidine alkaloid, is a potent ligand for nicotinic acetylcholine receptors (nAChRs). This document provides an in-depth technical overview of the mechanism of action of this compound at various nAChR subtypes. It consolidates quantitative data on its binding affinity and functional efficacy, details common experimental protocols for its characterization, and illustrates key mechanisms and workflows through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction to this compound and Nicotinic Receptors

This compound is a naturally occurring alkaloid and a derivative of cytisine.[1][2] Like its parent compound, NMC interacts with nicotinic acetylcholine receptors, which are ligand-gated ion channels integral to synaptic transmission in the central and peripheral nervous systems.[3] These receptors are pentameric structures assembled from a variety of subunits (α2-α10, β2-β4), leading to a diversity of receptor subtypes with distinct pharmacological properties.[4][5] The most abundant subtypes in the brain are the heteromeric α4β2 and the homomeric α7 nAChRs.[6][7] The α4β2 subtype, in particular, is a key mediator of nicotine dependence and the target for smoking cessation therapies.[8][9][10][11]

This compound has been identified as a selective ligand for nAChRs, demonstrating agonist properties at several subtypes.[12][13] Its mechanism of action, particularly its partial agonism at α4β2 receptors, is of significant interest for its potential therapeutic applications, including smoking cessation.

Quantitative Pharmacological Data

The interaction of this compound with various nAChR subtypes has been quantified through binding and functional assays. The following tables summarize the available data.

Table 1: Binding Affinity of this compound at Nicotinic Acetylcholine Receptors

Receptor Subtype/PreparationLigandKd (nM)IC50 (µM)Reference
nAChR from squid optical gangliaThis compound50-[12]
General nAChRsThis compound-0.05[13]
Muscarinic Acetylcholine Receptors (mAChRs)This compound-417[13]

Table 2: Functional Efficacy of this compound at Human Nicotinic Acetylcholine Receptor Subtypes Expressed in Xenopus Oocytes

Receptor SubtypeAgonistEC50 (µM)Reference
α4β2This compound13[13]
α4β4This compound13[13]
α7This compound340[13]

Mechanism of Action at the α4β2 Nicotinic Receptor

This compound, similar to its parent compound cytisine, is understood to act as a partial agonist at the α4β2 nAChR subtype.[8][9][11][14][15] This dual action is fundamental to its potential as a smoking cessation aid.

  • Agonist Action: NMC binds to and activates α4β2 receptors, mimicking the effect of nicotine. This activation leads to a moderate and sustained release of dopamine in the mesolimbic pathway, which is believed to alleviate the withdrawal symptoms and cravings experienced during smoking cessation.[16]

  • Antagonist Action: By occupying the same binding site as nicotine, NMC competitively inhibits the binding of nicotine from tobacco smoke. As a partial agonist, NMC has lower intrinsic efficacy than the full agonist nicotine. Therefore, when both are present, the maximal response is reduced, dampening the rewarding and reinforcing effects of smoking.[10][11]

Signaling Pathway of Partial Agonism at α4β2 nAChRs

Partial_Agonist_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron a4b2_receptor α4β2 nAChR dopamine_vesicle Dopamine Vesicles a4b2_receptor->dopamine_vesicle Triggers Exocytosis dopamine_receptor Dopamine Receptor dopamine_vesicle->dopamine_receptor Dopamine Release nicotine Nicotine (Full Agonist) nicotine->a4b2_receptor High Efficacy Activation nmc This compound (Partial Agonist) nmc->a4b2_receptor Low Efficacy Activation & Competitive Inhibition reward_sensation Reward Sensation dopamine_receptor->reward_sensation Signal Transduction

Caption: Partial agonism of this compound at α4β2 nAChRs.

Experimental Protocols

The characterization of this compound's activity at nAChRs relies on established in vitro techniques.

Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues endogenously expressing or recombinantly overexpressing the nAChR subtype of interest are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline) is used to maintain pH and ionic strength.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine) is used at a concentration near its Kd value.

  • Competition: The membranes and radioligand are incubated with varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is employed to functionally characterize the effect of this compound on nAChRs by measuring the ion currents flowing through the receptor channels.

Methodology:

  • Oocyte Preparation: Oocytes are surgically harvested from Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the specific α and β subunits of the human nAChR subtype to be studied.

  • Incubation and Expression: The injected oocytes are incubated for 2-7 days to allow for the translation of the cRNAs and the expression and assembly of functional nAChR channels on the oocyte membrane.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).

    • The oocyte is impaled with two microelectrodes filled with KCl, one for measuring the membrane potential and the other for injecting current.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application: this compound is applied to the oocyte at various concentrations through the perfusion system.

  • Data Acquisition: The inward current generated by the influx of cations through the activated nAChR channels is recorded.

  • Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated by plotting the normalized current response against the logarithm of the this compound concentration. The EC50 (the concentration that elicits a half-maximal response) and the Imax (the maximum response relative to a full agonist like acetylcholine) are determined by fitting the data to a sigmoidal dose-response equation.

Two-Electrode Voltage Clamp (TEVC) Experimental Workflow

TEVC_Workflow start Start harvest_oocytes Harvest Xenopus Oocytes start->harvest_oocytes inject_crna Inject nAChR Subunit cRNA harvest_oocytes->inject_crna incubate Incubate for Receptor Expression (2-7 days) inject_crna->incubate setup_recording Place Oocyte in Recording Chamber & Impale with Electrodes incubate->setup_recording voltage_clamp Clamp Membrane Potential (e.g., -70 mV) setup_recording->voltage_clamp apply_nmc Apply this compound (Varying Concentrations) voltage_clamp->apply_nmc record_current Record Inward Current apply_nmc->record_current analyze_data Analyze Data: - Generate Concentration-Response Curve - Determine EC50 and Imax record_current->analyze_data end End analyze_data->end

References

The Enantiomers of N-Methylcytisine: A Deep Dive into Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcytisine, a quinolizidine alkaloid derived from cytisine, is a potent ligand for nicotinic acetylcholine receptors (nAChRs).[1] As a chiral molecule, this compound exists as two non-superimposable mirror images, the (+) and (-) enantiomers. While the naturally occurring form is (-)-N-Methylcytisine, the potential for stereoselective interactions with biological targets necessitates a thorough understanding of the distinct pharmacological profiles of each enantiomer. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its interactions with nAChRs. Due to a scarcity of publicly available data directly comparing the enantiomers, this document primarily details the activity of this compound (presumed to be the naturally occurring (-)-enantiomer) and underscores the importance of stereochemistry in its pharmacological actions.

Core Biological Activity: Interaction with Nicotinic Acetylcholine Receptors

This compound is a selective agonist at various subtypes of nicotinic acetylcholine receptors, which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[2][3] Its interaction with these receptors underlies its diverse biological effects, including its potential therapeutic applications. Molecular docking studies suggest that this compound acts as a partial agonist at nicotinic acetylcholine receptors.[1][4]

Quantitative Analysis of Receptor Interactions

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at different human nAChR subtypes. It is important to note that these studies did not specify the enantiomeric form used; however, it is highly probable that the naturally occurring (-)-N-Methylcytisine was investigated.

Table 1: Binding Affinity of this compound at Human nAChR Subtypes

Receptor SubtypeRadioligandKi (nM)Reference
α4β2[3H]EpibatidineNot specified[5]
α4β4[3H]EpibatidineNot specified[5]
α3β2[3H]EpibatidineNot specified[5]
α3β4[3H]EpibatidineNot specified[5]

Note: While a direct Ki value for this compound is not provided in the cited literature, its precursor, cytisine, demonstrates high affinity for α4β2 and α4β4 subtypes (subnanomolar range) and lower affinity for α3β2 and α3β4 subtypes.[5]

Table 2: Functional Potency and Efficacy of this compound at Human nAChR Subtypes

Receptor SubtypeAssay SystemEC50 (µM)Efficacy (Imax relative to Acetylcholine)Reference
α4β2Xenopus oocytes13Not specified[2]
α4β4Xenopus oocytes13Not specified[2]
α7Xenopus oocytes340Not specified[2]

Table 3: Inhibitory Activity of this compound

TargetCell LineIC50 (µM)Reference
Muscarinic Acetylcholine Receptors (mAChRs)Not specified417[2]
LPS-induced Nitric Oxide ProductionRAW 264.7 macrophages33.3[2]

The Critical Role of Stereochemistry

The three-dimensional structure of a molecule is a critical determinant of its interaction with biological macromolecules such as receptors and enzymes. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its binding to and activation of nAChRs, leading to the opening of the ion channel and a subsequent influx of cations (primarily Na+ and Ca2+). This depolarization can trigger a cascade of downstream signaling events, including the release of neurotransmitters.

Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR_Signaling cluster_0 Presynaptic Terminal N_Methylcytisine This compound Enantiomers nAChR Nicotinic Acetylcholine Receptor N_Methylcytisine->nAChR Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Activates Cation_Influx Na+ / Ca2+ Influx Ion_Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release

Caption: Agonist binding to nAChRs triggers a signaling cascade.

Experimental Workflow for Evaluating this compound Enantiomers

Experimental_Workflow Start Enantioselective Synthesis of (+)- and (-)-N-Methylcytisine Binding_Assay Radioligand Binding Assays (Determine Ki at nAChR subtypes) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Two-Electrode Voltage Clamp) (Determine EC50 and Efficacy) Start->Functional_Assay Data_Analysis Comparative Analysis of Enantiomer Activity Binding_Assay->Data_Analysis In_Vitro_ADME In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Functional_Assay->In_Vitro_ADME Functional_Assay->Data_Analysis In_Vivo_Studies In Vivo Behavioral Models (e.g., Analgesia, Cognition) In_Vitro_ADME->In_Vivo_Studies In_Vivo_Studies->Data_Analysis Conclusion Elucidate Stereoselective Pharmacological Profile Data_Analysis->Conclusion

Caption: A typical workflow for characterizing novel enantiomers.

Detailed Experimental Protocols

Radioligand Binding Assays for nAChRs

Objective: To determine the binding affinity (Ki) of this compound enantiomers for specific nAChR subtypes.

Materials:

  • Membrane preparations from cells stably expressing the human nAChR subtype of interest (e.g., HEK293 cells).

  • Radioligand (e.g., [3H]epibatidine).[5]

  • Unlabeled competitor (e.g., nicotine or cytisine) for non-specific binding determination.[5]

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound enantiomer.[5]

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor.[5]

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value for each enantiomer.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the functional potency (EC50) and efficacy of this compound enantiomers at specific nAChR subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the human nAChR subtype of interest.

  • Voltage-clamp amplifier and recording equipment.

  • Perfusion system.

  • Recording solution (e.g., standard oocyte Ringer's solution).

  • This compound enantiomer solutions of varying concentrations.

Protocol:

  • Prepare and inject Xenopus oocytes with the cRNA for the desired nAChR subunits.

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Perfuse the oocyte with the recording solution.

  • Apply increasing concentrations of the this compound enantiomer to the oocyte via the perfusion system.

  • Record the inward current elicited by each concentration of the agonist.

  • Wash the oocyte with the recording solution between applications to allow for recovery.

  • Construct a concentration-response curve by plotting the peak current response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response equation to determine the EC50 and maximum current response (Imax).

  • Normalize the Imax of the this compound enantiomer to the Imax of a full agonist like acetylcholine to determine its relative efficacy.

Conclusion and Future Directions

This compound is a potent nicotinic acetylcholine receptor agonist with a complex pharmacological profile. While the available data, predominantly for the naturally occurring (-)-enantiomer, provide a solid foundation for understanding its biological activity, a significant knowledge gap exists regarding the specific properties of the (+)-enantiomer. The principles of stereochemistry in drug action strongly suggest that the enantiomers of this compound will exhibit different activities.

Future research should prioritize the enantioselective synthesis and subsequent pharmacological characterization of both (+)- and (-)-N-Methylcytisine. Direct comparative studies using the detailed protocols outlined in this guide will be crucial for elucidating their respective binding affinities, functional potencies, efficacies, and in vivo effects. A comprehensive understanding of the stereoselective pharmacology of this compound is essential for its potential development as a therapeutic agent and for fully comprehending its role in biological systems. Such studies will not only advance our knowledge of this specific alkaloid but also contribute to the broader understanding of structure-activity relationships at nicotinic acetylcholine receptors.

References

The Botanical Treasury of N-Methylcytisine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the natural sources, isolation, and purification of N-Methylcytisine. This quinolizidine alkaloid, a derivative of cytisine, has garnered significant interest for its potential pharmacological applications. This document outlines key plant sources, presents quantitative data on alkaloid content, details established experimental protocols for extraction and analysis, and visualizes the relevant biological pathways.

Natural Abundance of this compound

This compound is predominantly found in various species of the Fabaceae (legume) family. The concentration of this alkaloid varies significantly between different genera, species, and even plant parts. The primary genera known to contain this compound include Laburnum, Genista, Sophora, and Thermopsis.

Table 1: this compound Content in Various Plant Species

Plant SpeciesPlant PartThis compound Content (mg/mL of extract)[1][2]
Genista tinctoriaHerb0.400[1][2]
Laburnum alpinumLeaves0.299[1][2]
Laburnum anagyroidesLeaves0.081[1]
Laburnum anagyroidesCortex0.091[1]
Laburnum anagyroidesSeeds0.009[1]
Laburnum watereriLeaves0.059[1]
Laburnum watereriSeeds0.018[1]
Laburnum anagyroides L. quercifoliumLeaves0.103[1]
Genista germanicaLeaves0.011[1]

Research indicates that the highest concentration of this compound is often found in the herbaceous parts and leaves of certain species, in contrast to its parent compound, cytisine, which tends to accumulate in the seeds.[1] For instance, the herb of Genista tinctoria and the leaves of Laburnum alpinum have been identified as particularly rich sources.[1][2] Various species of the Sophora genus, such as Sophora flavescens, are also recognized as sources of this compound.[3] Additionally, the aerial parts of Thermopsis alterniflora have been reported to contain significant amounts of this compound, often in equal measure to cytisine.[4][5]

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material involves a multi-step process of extraction, separation, and purification. The following protocols are based on established methodologies.

Extraction Procedures

Two primary extraction procedures have been described for the efficient recovery of this compound from plant matrices.[1] Procedure I has been noted to yield a higher content of this compound for most plant materials.[2]

Procedure I: Ethanolic Extraction

  • Maceration: Mix the dried and powdered plant material with ethanol. Macerate the mixture for 48 hours at room temperature.

  • Ultrasonic Extraction: Subject the macerate to ultrasonic extraction for 5 hours.

  • Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure.

  • Acidification and Degreasing: Dissolve the residue in 5% sulfuric acid. Remove lipids and other non-polar compounds by extraction with diethyl ether.

  • Basification and Alkaloid Extraction: Basify the aqueous phase to a pH of 9-10 with a 25% ammonia solution. Extract the alkaloids with chloroform.

  • Final Preparation: Evaporate the chloroform to dryness. Dissolve the resulting crude alkaloid extract in methanol for subsequent analysis and purification.[6]

Procedure II: Alkaline Ethanolic Extraction

  • Initial Extraction: To the dried and powdered plant material, add ethanol containing 2% potassium hydroxide.

  • Subsequent Steps: Follow steps 1 through 6 as outlined in Procedure I. The initial alkaline condition in this procedure can influence the extraction efficiency of different alkaloids.[1]

Purification by Column Chromatography

Further purification of the crude extract is essential to isolate this compound. While specific protocols for this compound are often proprietary, general column chromatography techniques for quinolizidine alkaloids can be adapted. High-speed counter-current chromatography (HSCCC) has been successfully used for the purification of related alkaloids from Sophora flavescens.

General Column Chromatography Protocol:

  • Stationary Phase: Silica gel is a common choice for the separation of alkaloids.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for alkaloids is a mixture of chloroform, methanol, and an aqueous buffer (e.g., NaH₂PO₄ solution).[7] The specific gradient will need to be optimized based on the complexity of the crude extract.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Combine fractions containing pure this compound.

Analytical Quantification

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust method for the quantification of this compound. For qualitative analysis and confirmation of identity, High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS) is employed.[8]

HPLC-DAD Parameters:

  • Column: A strong cation exchange (SCX) column is optimal for the retention and separation of polar alkaloids like this compound.[8]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and a formate buffer (e.g., 100 mM, pH 4.0) is effective.[2] A typical composition is 25% acetonitrile.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 308 nm.[2]

  • Column Temperature: 22 °C.[2]

Visualizing the Process and Pathway

To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams have been generated using Graphviz.

This compound Isolation Workflow plant Plant Material (e.g., Genista tinctoria herb) extraction Extraction (Procedure I or II) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_nmc Pure this compound purification->pure_nmc analysis Analysis (HPLC-DAD, HPLC-QTOF-MS) pure_nmc->analysis

Caption: A simplified workflow for the isolation and analysis of this compound from plant sources.

This compound exerts its biological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 subtype in the central nervous system.[9] The binding of this compound to these receptors initiates a signaling cascade.

This compound Signaling Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx Channel Opening NMC This compound NMC->nAChR Agonist Binding depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca2+ Signaling Pathways ion_influx->ca_signaling downstream Downstream Cellular Responses depolarization->downstream ca_signaling->downstream

Caption: The signaling pathway initiated by the binding of this compound to nicotinic acetylcholine receptors.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. The quantitative data presented herein can guide the selection of optimal plant materials, while the detailed protocols offer a starting point for extraction and purification. The visualization of the isolation workflow and the compound's primary signaling pathway serves to contextualize this important natural product for researchers and developers in the pharmaceutical and life sciences sectors. Further optimization of purification techniques will be crucial for the large-scale production required for extensive pharmacological investigation and potential therapeutic development.

References

N-Methylcytisine Alkaloids: A Comprehensive Technical Guide on Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine, a quinolizidine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interactions with neuronal nicotinic acetylcholine receptors (nAChRs), its anti-inflammatory effects, and its pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the mechanisms of action and experimental designs related to this promising alkaloid.

Introduction

This compound is a naturally occurring alkaloid found in several plant species, including those of the Thermopsis and Sophora genera.[1] Structurally related to cytisine, this compound has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound to support further research and drug development efforts.

Pharmacodynamics

The primary pharmacological activity of this compound is mediated through its interaction with nicotinic acetylcholine receptors. It also exhibits significant anti-inflammatory properties.

Nicotinic Acetylcholine Receptor Modulation

This compound is a selective ligand for nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[2][3] It acts as an agonist at various nAChR subtypes, eliciting whole-cell currents.[4]

Quantitative Data on Receptor Binding and Functional Activity

ParameterReceptor/SystemValueReference
Binding Affinity (Kd) nAChR (squid optical ganglia)50 nM[2]
Binding Affinity (IC50) nAChRs0.05 µM[4]
mAChRs417 µM[4]
Functional Activity (EC50) human α4β2 nAChR (in Xenopus oocytes)13 µM[4]
human α4β4 nAChR (in Xenopus oocytes)13 µM[4]
human α7 nAChR (in Xenopus oocytes)340 µM[4]

Signaling Pathway: Nicotinic Acetylcholine Receptor Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMC This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α4β2) NMC->nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Cascades Depolarization->Downstream

nAChR activation by this compound.
Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in preclinical models.[5] This activity is primarily attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5]

Quantitative Data on Anti-inflammatory Effects

ParameterSystem/AssayValueReference
IC50 LPS-induced Nitric Oxide Production (RAW 264.7 macrophages)33.3 µM[4]

Signaling Pathway: Inhibition of NF-κB Activation

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB p NFkB NF-κB IkB->NFkB Inhibits Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB->NFkB_active Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_active->Gene_Expression NMC This compound NMC->IKK Inhibits NMC->IkB Inhibits Phosphorylation

This compound inhibits the NF-κB pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in rats, providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Data in Rats

ParameterRoute of AdministrationValueReference
Absolute Bioavailability Oral55.5%
Mean Recovery Plasma86.1% to 94.8%

Toxicology

Initial toxicological studies have been conducted to determine the acute toxicity of this compound.

Quantitative Toxicology Data

ParameterSpeciesRoute of AdministrationValueReference
LD50 MiceSubcutaneous40.1 mg/kg[1]
LD50 RatsSubcutaneous38 mg/kg[1]

Experimental Protocols

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of this compound to nAChRs.

Methodology: A radioligand displacement assay is a common method.

  • Tissue Preparation: Rat brain tissue or cells expressing the nAChR subtype of interest are homogenized in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The homogenate is incubated with a specific radioligand for the target nAChR subtype (e.g., [³H]-Epibatidine or [³H]-Cytisine) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Workflow: nAChR Binding Assay

Binding_Assay_Workflow Start Start Tissue_Prep Tissue/Cell Homogenization Start->Tissue_Prep Incubation Incubate with Radioligand and this compound Tissue_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis End End Analysis->End

References

In Silico Modeling of N-Methylcytisine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N-Methylcytisine binding to its primary pharmacological targets, the nicotinic acetylcholine receptors (nAChRs). This compound, a quinolizidine alkaloid derived from cytisine, demonstrates a notable affinity for nAChRs and is a subject of interest in drug discovery and development.[1][2] This document details the experimental and computational methodologies employed to characterize this interaction, presenting quantitative binding data, outlining experimental protocols, and visualizing key biological and computational workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of ligand-receptor interactions and computational drug design.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a tricyclic quinolizidine alkaloid found in plants of the Fabaceae family.[1] It is a derivative of cytisine and shares its high affinity for nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[3][4] nAChRs are pentameric structures composed of various subunits (e.g., α4, β2, α7), the combination of which determines the pharmacological and physiological properties of the receptor subtype.[3][4]

The interaction of this compound with nAChRs, particularly the α4β2 and α7 subtypes, is of significant interest due to its potential therapeutic applications. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, have proven to be invaluable tools for elucidating the molecular details of this binding, predicting binding affinities, and guiding the design of novel ligands with improved selectivity and efficacy.[1][5]

Quantitative Binding Data

The binding affinity of this compound and its parent compound, cytisine, for various nAChR subtypes has been determined through experimental assays. The following table summarizes key quantitative data from the literature.

CompoundReceptor SubtypeAssay TypeMeasured Value (nM)Reference
This compoundnAChR (squid optical ganglia)Radioligand Binding (Kd)50[2][6][7]
Cytisineα4β2 (human)Radioligand Binding (Kd)0.3 (homogenate), 0.8 (intact cells)[8]
Cytisineα4β2 (human)Functional Assay (EC50)11,000
Cytisineα3β4 (human)Radioligand Binding (Ki)~4.4 (noncompetitive)[7]
Cytisineα7 (human)Radioligand Binding (Ki)~7.6[9]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for quantifying the interaction between a ligand and a receptor. The following protocol is a generalized procedure for determining the binding affinity of this compound to nAChRs.

3.1.1. Materials

  • Receptor Source: Membranes from cells stably expressing the desired human nAChR subtype (e.g., α4β2, α7) or tissue homogenates known to be rich in the target receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • Test Ligand: this compound of high purity.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

3.1.2. Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

  • Prepare serial dilutions of the radioligand in assay buffer.

  • In a 96-well plate, add a constant amount of receptor preparation to each well.

  • Add the different concentrations of radioligand to the wells.

  • For non-specific binding determination, add a high concentration of a non-labeled competing ligand (e.g., nicotine) to a parallel set of wells.

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3.1.3. Competition Binding Assay (to determine Ki of this compound)

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd), and the varying concentrations of this compound.

  • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled competing ligand).

  • Follow steps 5-8 from the saturation binding assay protocol.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

In Silico Modeling Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

4.1.1. Software

  • Molecular Graphics and Modeling Software: UCSF Chimera or ChimeraX, PyMOL.

  • Docking Software: AutoDock Vina.

  • Ligand Preparation Software: ChemDraw, Avogadro, Open Babel.

4.1.2. Protocol

  • Receptor Preparation:

    • Obtain the 3D structure of the target nAChR subtype from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using a suitable template (e.g., the acetylcholine-binding protein, AChBP).

    • Using UCSF Chimera, remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structure of this compound using ChemDraw or a similar program and save it in a suitable format (e.g., MOL).

    • Convert the 2D structure to a 3D structure using a program like Avogadro or Open Babel.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the 3D structure in PDBQT format, defining the rotatable bonds.

  • Docking Simulation:

    • Define the docking search space (grid box) around the known or predicted binding site of the receptor. The grid box should be large enough to accommodate the ligand and allow for conformational sampling.

    • Run AutoDock Vina, providing the prepared receptor and ligand files and the grid box parameters as input.

    • AutoDock Vina will perform the docking simulation and generate a set of predicted binding poses for this compound, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses in the receptor's binding site using UCSF Chimera or PyMOL.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions) between this compound and the amino acid residues of the receptor.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability and conformational changes.

4.2.1. Software

  • MD Simulation Package: GROMACS, AMBER, or NAMD.

  • Force Fields: CHARMM36 for proteins and lipids, CGenFF for the ligand.

  • Analysis Software: VMD, Grace.

4.2.2. Protocol

  • System Setup:

    • Use the best-ranked docked pose of the this compound-nAChR complex from the molecular docking study as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.

    • Solvate the system with a suitable water model (e.g., TIP3P) and add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological concentration.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

      • NPT equilibration: Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) to ensure the correct density of the system. Positional restraints on the protein and ligand are gradually released during equilibration.

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) without any restraints. Trajectories of the atomic coordinates are saved at regular intervals.

  • Analysis:

    • Analyze the MD trajectory to assess the stability of the this compound-nAChR complex. Key analyses include:

      • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of this compound to the receptor.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist like this compound to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane and initiates a cascade of downstream signaling events.

nAChR_Signaling_Pathway Ligand This compound (Agonist) nAChR nAChR (α4β2 / α7) Ligand->nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K JAK2 JAK2 Ca_Influx->JAK2 Akt Akt PI3K->Akt Activates Gene_Transcription Gene Transcription (e.g., Bcl-2) Akt->Gene_Transcription STAT3 STAT3 JAK2->STAT3 Activates STAT3->Gene_Transcription Neuroprotection Neuroprotection & Cell Survival Gene_Transcription->Neuroprotection

Caption: nAChR signaling cascade initiated by agonist binding.

In Silico Modeling Workflow

The process of in silico modeling of this compound binding to nAChRs involves a series of sequential steps, from initial data retrieval to final analysis.

In_Silico_Workflow PDB 1. Receptor Structure (PDB or Homology Model) Receptor_Prep 3. Receptor Preparation (Add H, Assign Charges) PDB->Receptor_Prep Ligand_Prep 2. Ligand Preparation (this compound 3D Structure) Docking 4. Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Pose_Analysis 5. Binding Pose Analysis (Interactions, Scoring) Docking->Pose_Analysis MD_Setup 6. MD Simulation Setup (Solvation, Ionization) Pose_Analysis->MD_Setup Select Best Pose MD_Sim 7. Molecular Dynamics (GROMACS/AMBER) MD_Setup->MD_Sim MD_Analysis 8. Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->MD_Analysis Binding_Energy 9. Binding Free Energy (MM/PBSA) MD_Analysis->Binding_Energy

Caption: Workflow for in silico modeling of ligand-receptor binding.

Conclusion

The in silico modeling of this compound's interaction with nicotinic acetylcholine receptors provides valuable insights at a molecular level, complementing experimental findings. The methodologies outlined in this guide, from radioligand binding assays to molecular docking and dynamics simulations, offer a robust framework for characterizing this and other ligand-receptor systems. The quantitative data and visual workflows presented herein serve as a practical resource for researchers in the field of pharmacology and computational drug design, facilitating a deeper understanding of the structure-activity relationships that govern the therapeutic potential of novel compounds. Further research focusing on obtaining more extensive binding data for this compound across a wider range of nAChR subtypes will be crucial for a more complete understanding of its pharmacological profile.

References

N-Methylcytisine Derivatives: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine, a quinolizidine alkaloid derived from cytisine, and its synthetic derivatives represent a promising class of compounds with significant therapeutic potential. Primarily known for their interaction with nicotinic acetylcholine receptors (nAChRs), these molecules are being extensively investigated for a range of applications, including smoking cessation, management of neurological disorders, and as anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and therapeutic applications of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound is a derivative of the naturally occurring alkaloid cytisine, found in plants of the Fabaceae family. Cytisine itself has been used for decades in Central and Eastern Europe as a smoking cessation aid. The addition of a methyl group to the nitrogen atom of cytisine to form this compound alters its pharmacological profile, and further chemical modifications have led to a diverse library of derivatives with varied affinities and efficacies for different nAChR subtypes. These derivatives are of great interest to the pharmaceutical industry due to their potential to selectively target specific nAChR subtypes implicated in various CNS and peripheral disorders.

Therapeutic Potential of this compound Derivatives

Smoking Cessation

The primary therapeutic application of cytisine and its derivatives, including this compound, is in smoking cessation. This is attributed to their action as partial agonists at the α4β2 nAChR subtype, which is central to nicotine addiction.[1] By binding to these receptors, this compound derivatives can elicit a moderate and sustained release of dopamine in the mesolimbic pathway, which helps to alleviate nicotine withdrawal symptoms and cravings.[2] Concurrently, as partial agonists, they occupy the receptor binding sites, thereby blocking nicotine from cigarettes from exerting its full rewarding effect.[3] This dual action makes them an attractive alternative to other smoking cessation therapies.

Neurological Disorders

Several this compound derivatives have demonstrated potential in the treatment of neurodegenerative diseases.[4] The modulation of nAChRs is a key strategy in managing conditions like Alzheimer's and Parkinson's disease. The neuroprotective effects of these compounds are believed to be mediated through multiple mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and modulation of neuroinflammation.[5][6] Some derivatives have also shown nootropic (cognitive-enhancing) properties in preclinical models.[4]

Anti-inflammatory Activity

Emerging evidence suggests that this compound derivatives possess significant anti-inflammatory properties. This activity is thought to be linked to their interaction with nAChRs on immune cells and their potential to inhibit inflammatory mediators. In vivo studies have shown that certain derivatives can reduce inflammation in models such as carrageenan-induced paw edema.

Other Potential Applications

Research has also explored other therapeutic avenues for this compound derivatives, including their potential as antiviral and analgesic agents. Further investigation is ongoing to fully characterize these activities.

Quantitative Data: Pharmacological Profile

The therapeutic efficacy of this compound derivatives is closely linked to their binding affinity (Ki) and functional potency (EC50/IC50) at various nAChR subtypes. The following tables summarize key pharmacological data for this compound and some of its derivatives.

Table 1: Binding Affinities (Ki, nM) of N-Substituted Cytisine Derivatives for nAChR Subtypes

Compound α4β2 α7 Reference
Cytisine --- --- [7]
This compound >40-fold lower than Cytisine --- [8]
N-Arylalkyl Cytisines Nanomolar range 0.4 to >50 µM [7]
N-Aroylalkyl Cytisines Nanomolar range 0.4 to >50 µM [7]
10-substituted derivative 15 Highly selective --- [9]
10-substituted derivative 17a Highly selective --- [9]

Data presented as reported in the literature; direct comparisons should be made with caution due to variations in experimental conditions.

Table 2: Functional Activity (EC50/IC50) of Cytisine and its Derivatives

Compound nAChR Subtype Activity Value Reference
Cytisine α4β2 Agonist --- [10]
Cytisine α6β2* Agonist Lower than for α4β2* [10]
9-vinyl derivative 19 Multiple Agonist Similar to Cytisine [9]

EC50/IC50 values are highly dependent on the assay system used.

Table 3: In Vivo Activity of this compound Derivatives

Derivative Class Model Effect Reference
3-Amino-12-N-Methylcytisine Normobaric hypercapnic hypoxia Antihypoxic activity [4]

| 3-Amino-12-N-Methylcytisine | Conditioned passive-avoidance response | Nootropic properties |[4] |

Experimental Protocols

Synthesis of 3-Amino-12-N-Methylcytisine Derivatives

A common synthetic route to produce 3-amino derivatives of this compound involves the reductive alkylation of 3-amino-12-N-methylcytisine with various aromatic aldehydes.[4]

General Procedure:

  • Dissolve 3-amino-12-N-methylcytisine in a suitable solvent (e.g., methanol).

  • Add the desired aromatic aldehyde to the solution.

  • Stir the reaction mixture at room temperature for a specified period.

  • Add a reducing agent, such as sodium borohydride, in portions.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to characterize the functional properties of nAChR subtypes expressed in Xenopus oocytes.

Methodology:

  • Prepare cRNA for the desired nAChR subunits.

  • Inject the cRNA into Xenopus laevis oocytes and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in a recording chamber continuously perfused with a saline solution.

  • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Apply the test compound (this compound derivative) at various concentrations to the oocyte.

  • Record the induced current responses.

  • Analyze the data to determine EC50/IC50 values and efficacy.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of novel compounds.

Protocol:

  • Acclimatize male Wistar rats for at least one week before the experiment.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Administer the test compound (this compound derivative) or vehicle control, typically via oral or intraperitoneal injection.

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

nAChR Signaling in Nicotine Addiction and Smoking Cessation

The diagram below illustrates the role of α4β2 nAChRs in the mesolimbic dopamine pathway and how partial agonists like this compound derivatives can modulate this pathway to aid in smoking cessation.

G cluster_0 Presynaptic Terminal (VTA) cluster_2 Postsynaptic Neuron (NAc) Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Full Agonist NMC_Deriv This compound Derivative (Partial Agonist) NMC_Deriv->nAChR Partial Agonist Ca_channel Voltage-gated Ca2+ Channel nAChR->Ca_channel Depolarization Opens Dopamine_Vesicles Dopamine Vesicles Ca_channel->Dopamine_Vesicles Ca2+ Influx Triggers Dopamine_Receptor Dopamine Receptor Dopamine_Vesicles->Dopamine_Receptor Dopamine Release Reward Reward & Reinforcement Dopamine_Receptor->Reward Activation Leads to

Caption: nAChR modulation of dopamine release in the mesolimbic pathway.

General Workflow for this compound Derivative Development

This diagram outlines the typical experimental progression from the synthesis of novel this compound derivatives to their preclinical evaluation.

G A Synthesis of This compound Derivatives B In Vitro Screening (Binding Assays) A->B C Functional Characterization (TEVC) B->C D Lead Compound Selection C->D E In Vivo Efficacy Studies (e.g., Smoking Cessation Models) D->E F Toxicology & Safety Pharmacology D->F G Preclinical Candidate E->G F->G

Caption: Drug discovery workflow for this compound derivatives.

Neuroprotective Signaling Cascade

The following diagram proposes a potential signaling pathway through which this compound derivatives may exert their neuroprotective effects.

G NMC_Deriv This compound Derivative nAChR Neuronal nAChR (e.g., α7) NMC_Deriv->nAChR Activates Ca_Influx Ca2+ Influx nAChR->Ca_Influx Kinase_Cascade Kinase Cascades (e.g., PI3K/Akt, MAPK/ERK) Ca_Influx->Kinase_Cascade Activates Transcription_Factors Transcription Factors (e.g., CREB) Kinase_Cascade->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Neuroprotection Neuroprotection (Anti-apoptosis, Increased Cell Survival) Gene_Expression->Neuroprotection Promotes

Caption: Proposed neuroprotective signaling pathway of this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant promise as therapeutic agents, particularly in the fields of addiction and neurology. Their ability to selectively modulate nAChR subtypes provides a powerful platform for the development of targeted therapies with potentially improved efficacy and reduced side effects. Future research should focus on:

  • Synthesizing and screening a wider range of derivatives to identify compounds with optimal selectivity and pharmacokinetic properties for specific therapeutic targets.

  • Conducting more extensive preclinical and clinical studies to validate the therapeutic efficacy and safety of lead compounds.

  • Further elucidating the downstream signaling pathways to better understand the molecular mechanisms underlying their therapeutic effects.

The continued exploration of this compound derivatives holds great potential for addressing unmet medical needs in a variety of challenging disease areas.

References

Unveiling the Anti-inflammatory Potential of Novel N-Methylcytisine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory properties of novel N-Methylcytisine derivatives, targeting researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways, offering a comprehensive resource for advancing research in this promising area.

Core Findings: this compound Derivatives as Potent Anti-inflammatory Agents

Recent studies have demonstrated the significant anti-inflammatory potential of various this compound derivatives. These compounds have shown efficacy in both in vivo and in vitro models of inflammation, suggesting their promise as therapeutic candidates for a range of inflammatory conditions. The primary mechanisms of action appear to involve the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades, as well as the inhibition of pro-inflammatory enzymes such as cyclooxygenases.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of several this compound derivatives have been quantified in various assays. The following tables summarize the key findings from preclinical studies.

Table 1: In Vivo Anti-inflammatory Activity of 3-Amino-12-N-methylcytisine Derivatives in the Carrageenan-Induced Rat Paw Edema Model [1]

CompoundDerivativeDose (mg/kg)Edema Inhibition (%) at 3h
1 3-(phenylamino)-12-N-methylcytisine5025.4
2 3-(benzylamino)-12-N-methylcytisine5038.1
3 3-(2-hydroxyphenyl)amino-12-N-methylcytisine5050.2
4 3-(4-hydroxyphenyl)amino-12-N-methylcytisine5048.9
5 3-(2-methoxyphenyl)amino-12-N-methylcytisine5035.7
6 3-(4-methoxyphenyl)amino-12-N-methylcytisine5031.6
7 3-(3-phenylprop-2-en-1-yl)amino-12-N-methylcytisine5052.3
8 3-(furfurylamino)-12-N-methylcytisine5045.8
9 3-(2-thienylmethyl)amino-12-N-methylcytisine5041.2
10 3-(cyclohexylmethyl)amino-12-N-methylcytisine5028.9
Diclofenac Reference Drug5055.6

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of 3-Amino-12-N-methylcytisine Derivatives [1]

CompoundDerivativeConcentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
3 3-(2-hydroxyphenyl)amino-12-N-methylcytisine10025.138.4
7 3-(3-phenylprop-2-en-1-yl)amino-12-N-methylcytisine10018.742.1
8 3-(furfurylamino)-12-N-methylcytisine10022.435.9
9 3-(2-thienylmethyl)amino-12-N-methylcytisine10019.539.8

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in DSS-Induced Colitis in Mice

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Control 15.2 ± 2.110.8 ± 1.525.4 ± 3.2
DSS Model 85.6 ± 9.862.4 ± 7.5158.7 ± 15.1
NMC (4 mg/kg) 42.3 ± 5.131.5 ± 4.281.2 ± 9.8
NMC (16 mg/kg) 25.8 ± 3.520.1 ± 2.955.6 ± 6.7

Signaling Pathways Modulated by this compound Derivatives

The anti-inflammatory effects of this compound derivatives are mediated through the modulation of critical intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway.[2][3] In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus. Once in the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound has been observed to decrease the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of NF-κB p65.[2]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NMC This compound Derivatives IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) (nucleus) NFkB->NFkB_nucleus Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nucleus->Genes NMC->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
MAPK Signaling Pathway

While direct evidence for the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway by a broad range of this compound derivatives is still emerging, it is a critical pathway in inflammation that is often co-regulated with NF-κB. The MAPK family includes key kinases such as p38, JNK, and ERK. Upon activation by inflammatory stimuli, these kinases phosphorylate downstream targets, leading to the activation of transcription factors like AP-1, which in turn drive the expression of pro-inflammatory genes. Given the observed effects on cytokine production, it is plausible that this compound derivatives also exert their anti-inflammatory effects through the modulation of the MAPK pathway. One study has shown that a cytisine derivative can activate the G-protein-mediated ERK1/2 pathway, suggesting a potential interaction with this signaling cascade.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor NMC This compound Derivatives (Hypothesized) MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K p38 p38 MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes NMC->MAP3K Inhibition?

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Rat Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are fasted for 12 hours before the experiment with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compounds (this compound derivatives) or the reference drug (e.g., Diclofenac) are administered intraperitoneally at a specified dose.

    • After 30 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Start Start Fasting Fast Animals (12h) Start->Fasting Measure1 Measure Initial Paw Volume Fasting->Measure1 Administer Administer Compound or Vehicle (i.p.) Measure1->Administer Inject Inject Carrageenan (0.1 mL, 1%) Administer->Inject 30 min Measure2 Measure Paw Volume (1, 2, 3, 4, 5 hours) Inject->Measure2 Analyze Calculate Edema Inhibition (%) Measure2->Analyze End End Analyze->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials: COX Fluorescent Inhibitor Screening Assay Kit.

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains the respective enzyme (COX-1 or COX-2), arachidonic acid (substrate), and a fluorometric probe.

    • The test compounds are added to the wells at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to that of the vehicle control.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics inflammatory bowel disease and is used to evaluate the therapeutic potential of compounds in a chronic inflammatory setting.

  • Animals: C57BL/6 mice (8-10 weeks old) are used.

  • Procedure:

    • Colitis is induced by administering 3-5% DSS in the drinking water for 5-7 days.

    • The test compound (this compound) is administered orally daily.

    • Clinical parameters such as body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, the colon is excised, and its length is measured.

    • Colon tissue samples are collected for histological analysis and measurement of pro-inflammatory markers.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to quantify the levels of key proteins in the NF-κB signaling pathway.

  • Procedure:

    • Proteins are extracted from colon tissue or cell lysates.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of IKK, IκBα, and NF-κB p65.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant anti-inflammatory properties. Their ability to modulate key inflammatory pathways, particularly the NF-κB pathway, provides a strong rationale for their further development as therapeutic agents. Future research should focus on elucidating the precise molecular targets of these derivatives within the MAPK and other inflammatory signaling cascades, as well as on conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in various inflammatory diseases. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate these research efforts.

References

Nootropic activity of 3-Amino-12-N-Methylcytisine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Nootropic Activity of 3-Amino-12-N-Methylcytisine Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nootropic properties of a series of novel 3-Amino-12-N-Methylcytisine derivatives. Reductive alkylation of 3-amino-12-N-methylcytisine with various aromatic aldehydes has yielded a library of secondary amines.[1] This document details the in vivo and in vitro studies conducted to evaluate their mnestic, antihypoxic, and antiradical activities. The underlying mechanism of action, particularly the involvement of the hypoxia-inducible factor 1 (HIF-1) signaling pathway, is also explored. All quantitative data from these studies are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for the key assays are provided, alongside visualizations of the experimental workflow and the implicated signaling pathway to facilitate a deeper understanding of the research.

Introduction

Nootropic agents play a crucial role in the therapeutic management of neurodegenerative diseases, recovery from brain injuries, and amelioration of cognitive deficits.[1] The quest for novel, more effective nootropics has led to the exploration of various chemical scaffolds, including derivatives of the quinolizidine alkaloid (-)-cytisine.[2] This guide focuses on a specific class of these compounds: 3-Amino-12-N-Methylcytisine derivatives. These compounds have been synthesized and subjected to a battery of tests to determine their potential as cognitive enhancers. The studies summarized herein reveal promising nootropic activity, comparable or even superior to the widely used reference drug, piracetam.[1] The mechanism of action for many nootropics is multifaceted, often encompassing not only direct cognitive enhancement but also antioxidant and antihypoxic properties.[1] Consequently, the evaluation of these derivatives has been holistic, assessing their performance across a range of relevant biological assays.

Quantitative Data Summary

The nootropic and antihypoxic activities of the synthesized 3-Amino-12-N-Methylcytisine derivatives were rigorously evaluated. The results of these in vivo and in vitro studies are summarized in the tables below for ease of comparison.

Table 1: In Vivo Nootropic and Antihypoxic Activity[1]
CompoundMnestic Activity (CPAR Test, % change from control)Antihypoxic Activity (Normobaric Hypercapnic Hypoxia, % change in lifespan)
2 103.8 ± 4.62 ± 1.1
3 106.2 ± 5.04 ± 5.8
4 100.5 ± 6.186.5 ± 8.4
5 95.3 ± 6.078.9 ± 9.4
6 101.3 ± 9.295.2 ± 9.8
7 131.7 ± 8.9165.3 ± 6.9
8 102.1 ± 11.293.7 ± 7.0
9 151.3 ± 10.7119.5 ± 5.4
10 104.0 ± 5.8105.4 ± 7.1
11 103.2 ± 5.4108.3 ± 1.5
Piracetam 121.0 ± 11.6117.4 ± 9.9

Data presented as mean ± standard error. Compounds were administered at a dose of 50 µmol/kg, while piracetam was administered at 400 mg/kg.

Table 2: In Vitro Antiradical Properties and HIF-1 DNA-Binding Activity[1]
CompoundEffect on Active Oxygen Species (AOS) (% of control)Effect on HIF-1 DNA-Binding Activity (% of control)
2 69.4 ± 5.098.6 ± 7.2
3 Not specified101.4 ± 8.1
4 Not specified97.3 ± 6.5
5 Not specified105.1 ± 9.3
6 Not specified99.8 ± 5.7
7 Not specified112.4 ± 10.2
8 Not specified103.6 ± 8.8
9 85.2 ± 6.3125.7 ± 11.5
10 Not specified101.9 ± 7.9
11 Not specified104.5 ± 8.3

Data presented as mean ± standard error.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 3-Amino-12-N-Methylcytisine Derivatives

A library of secondary amines was prepared through the one-pot reductive alkylation of 3-amino-12-N-methylcytisine with various hetero- and aromatic aldehydes. The structures of the resulting compounds (2-11) were confirmed using NMR (¹H, ¹³C, ¹⁵N) spectroscopy.[1]

In Vivo Nootropic Activity Assessment

Conditioned Passive-Avoidance Response (CPAR) in Rats: This test is used to evaluate learning and memory.[3][4][5]

  • Apparatus: A two-compartment chamber, one brightly lit and the other dark, connected by a closable opening. The floor of the dark compartment is equipped with an electric grid.

  • Training: A rat is placed in the lit compartment. Due to the natural aversion of rodents to bright light, the animal will move to the dark compartment.[4] Upon entering the dark compartment, the door is closed, and a mild, inescapable electric shock is delivered to the paws.

  • Testing: 24 hours after training, the rat is again placed in the lit compartment. The latency to enter the dark compartment is measured. A longer latency is indicative of a stronger memory of the aversive event and thus, enhanced mnestic function.

  • Procedure: The test compounds (50 µmol/kg) or the reference drug piracetam (400 mg/kg) were administered to white rats (180-200 g) one hour before the training session.[1]

In Vivo Antihypoxic Activity Assessment

Normobaric Hypercapnic Hypoxia in Mice: This model assesses the ability of a compound to protect the brain against hypoxic damage.[6][7]

  • Apparatus: A sealed container where the animal's exhaled air leads to a gradual decrease in oxygen concentration and an increase in carbon dioxide concentration.[6]

  • Procedure: Mice are placed individually in the sealed containers. The test compounds or reference drug are administered prior to placing the animals in the containers.

  • Measurement: The lifespan of the mice in the hypoxic environment is recorded. An increase in lifespan compared to a control group indicates antihypoxic activity.

In Vitro Cytotoxicity Assessment

MTT Assay in HEK293 Cells: This colorimetric assay is a standard method for assessing cell viability.[1][2]

  • Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • HEK293 cells are seeded in a 96-well plate.

    • The cells are treated with varying concentrations of the test compounds.

    • After a specified incubation period, the MTT reagent is added to each well.

    • Following another incubation period, a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.

In Vitro Antiradical Properties Assessment

PMA-Induced Oxidative Stress in HEK293 Cells: This assay measures the ability of the compounds to counteract oxidative stress.

  • Procedure:

    • HEK293 cells are cultured in appropriate media.

    • Oxidative stress is induced by the addition of 4-phorbol-12-myristate-13-acetate (PMA).[1]

    • The test compounds are added to the cell cultures.

    • The levels of active oxygen species (AOS) are then measured, likely using a fluorescent probe that reacts with ROS.

In Vitro HIF-1 DNA-Binding Activity Assessment

Luciferase Reporter Assay: This assay is used to determine the effect of the compounds on the activity of the transcription factor HIF-1.[8][9][10]

  • Principle: Cells are transfected with a reporter construct containing a luciferase gene under the control of a promoter with hypoxia response elements (HREs).[8][9] HIF-1 binds to these HREs under hypoxic conditions, driving the expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is proportional to the activity of HIF-1.

  • Procedure:

    • Cells (e.g., HEK293) are transfected with the HRE-luciferase reporter construct.[11]

    • The cells are then treated with the test compounds.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. An increase in luciferase activity suggests that the compound enhances the DNA-binding activity of HIF-1.

Visualizations: Workflows and Pathways

To better illustrate the research process and the proposed mechanism of action, the following diagrams have been generated.

G cluster_synthesis Synthesis cluster_invivo In Vivo Testing cluster_invitro In Vitro Testing 3-Amino-12-N-Methylcytisine 3-Amino-12-N-Methylcytisine Reductive Alkylation Reductive Alkylation 3-Amino-12-N-Methylcytisine->Reductive Alkylation Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Reductive Alkylation Derivative Library (2-11) Derivative Library (2-11) Reductive Alkylation->Derivative Library (2-11) CPAR Test CPAR Test Derivative Library (2-11)->CPAR Test Hypoxia Test Hypoxia Test Derivative Library (2-11)->Hypoxia Test MTT Assay MTT Assay Derivative Library (2-11)->MTT Assay AOS Assay AOS Assay Derivative Library (2-11)->AOS Assay HIF-1 Assay HIF-1 Assay Derivative Library (2-11)->HIF-1 Assay Mnestic Activity Mnestic Activity CPAR Test->Mnestic Activity Antihypoxic Activity Antihypoxic Activity Hypoxia Test->Antihypoxic Activity Cytotoxicity Cytotoxicity MTT Assay->Cytotoxicity Antiradical Properties Antiradical Properties AOS Assay->Antiradical Properties HIF-1 Activity HIF-1 Activity HIF-1 Assay->HIF-1 Activity

Caption: Experimental workflow for the evaluation of 3-Amino-12-N-Methylcytisine derivatives.

G cluster_nucleus Nucleus Hypoxia Hypoxia HIF-1a Stabilization HIF-1a Stabilization Hypoxia->HIF-1a Stabilization Derivative 9 Derivative 9 Derivative 9->HIF-1a Stabilization Potentiates HIF-1a HIF-1a HIF-1a Stabilization->HIF-1a HIF-1 Complex HIF-1 Complex HIF-1a->HIF-1 Complex HIF-1b HIF-1b HIF-1b->HIF-1 Complex HRE Binding HRE Binding HIF-1 Complex->HRE Binding Nucleus Nucleus Target Gene Transcription Target Gene Transcription HRE Binding->Target Gene Transcription Neuroprotection Neuroprotection Target Gene Transcription->Neuroprotection Increased Hypoxia Resistance Increased Hypoxia Resistance Target Gene Transcription->Increased Hypoxia Resistance

Caption: Proposed HIF-1 signaling pathway for the nootropic and antihypoxic effects.

Conclusion

The 3-Amino-12-N-Methylcytisine derivatives, particularly compounds 7 and 9 , have demonstrated significant nootropic and antihypoxic properties, with compound 9 also showing promising antiradical activity and the ability to induce the HIF-1 dependent signaling pathway.[1] These findings suggest that this class of compounds holds considerable potential for the development of novel therapies for cognitive disorders and conditions associated with cerebral hypoxia. The multifaceted mechanism of action, combining direct cognitive enhancement with neuroprotective effects, makes these derivatives particularly compelling candidates for further preclinical and clinical investigation. The detailed protocols and structured data presented in this guide are intended to facilitate such future research endeavors.

References

Investigating the Hypoglycemc Effects of N-Methylcytisine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine, a quinolizidine alkaloid also known as caulophylline, has been reported to exert hypoglycemic activities. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed studies and quantitative data specifically elucidating these effects. This technical guide synthesizes the current, albeit limited, knowledge on this compound and proposes a primary putative mechanism of action centered on its known pharmacology as a nicotinic acetylcholine receptor (nAChR) agonist. This document aims to provide a foundational resource for researchers by outlining potential signaling pathways, suggesting detailed experimental protocols for future investigation, and highlighting the critical need for empirical data to validate and characterize the hypoglycemic potential of this compound.

Introduction

This compound is a naturally occurring alkaloid found in several plant species, including those of the Laburnum and Genista genera. While primarily investigated for its other biological activities, there are assertions in pharmacological literature of its hypoglycemic effects[1]. Despite these claims, there is a significant gap in the research, with no specific studies providing quantitative data on blood glucose reduction, insulin modulation, or the underlying molecular mechanisms.

This guide addresses this knowledge gap by focusing on the most promising pharmacological target of this compound: the nicotinic acetylcholine receptor (nAChR). This compound is a selective ligand for nAChRs[2]. The cholinergic system, particularly through nAChRs, is increasingly recognized as a key regulator of glucose homeostasis, presenting a plausible framework for this compound's purported effects.

Putative Mechanism of Action: nAChR Agonism

This compound is an agonist of nicotinic acetylcholine receptors, binding selectively to these receptors over muscarinic acetylcholine receptors[2]. nAChRs are ligand-gated ion channels that are permeable to cations, including Na+, K+, and in some cases, Ca2+[3]. Their activation leads to depolarization of the cell membrane and subsequent downstream signaling events. Several nAChR subtypes, notably α7 and those containing the β4 subunit (like α3β4), are expressed in tissues critical for metabolic regulation, such as the pancreas, liver, skeletal muscle, and adrenal glands[4][5][6].

The hypoglycemic effects of this compound may be mediated through its interaction with these receptor subtypes, influencing several physiological processes:

  • Modulation of Insulin and Glucagon Secretion: nAChRs are present on pancreatic islet cells. Activation of these receptors can influence the secretion of both insulin and glucagon. Specifically, nicotine, another nAChR agonist, has been shown to stimulate glucagon secretion from α-cells[7][8][9]. While acute nicotine exposure can also increase insulin secretion, the overall effect on glucose homeostasis is complex[6]. The specific action of this compound on α- and β-cells requires dedicated investigation.

  • Enhancement of Peripheral Insulin Sensitivity: Chronic activation of α7 nAChRs has been linked to improved insulin sensitivity[4][10][11]. This may occur through pathways involving the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3)[11]. Activation of α3β4 nAChRs has also been shown to improve peripheral insulin sensitivity and increase glucose disposal into skeletal muscle[5].

  • Regulation of Hepatic Glucose Production: The liver plays a crucial role in maintaining glucose balance through gluconeogenesis and glycogenolysis. Cholinergic signaling can influence these processes. Acute activation of nAChRs can lead to catecholamine release, which in turn stimulates hepatic glucose production[6]. However, chronic activation may lead to improved hepatic insulin sensitivity.

Proposed Signaling Pathway

Activation of nAChRs by this compound initiates a cascade of intracellular events. As ligand-gated ion channels, their immediate effect is an influx of cations, leading to membrane depolarization. Subtypes with high calcium permeability, such as the α7 nAChR, can directly increase intracellular calcium concentrations[12][13][14][15]. This calcium influx can trigger a variety of downstream signaling pathways, including the PI3K/Akt pathway, which is central to insulin signaling and glucose uptake[12][16].

Putative Hypoglycemic Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol NMC This compound nAChR Nicotinic Acetylcholine Receptor (e.g., α7, α3β4) NMC->nAChR Binds & Activates Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ influx Ca_influx ↑ Intracellular [Ca²⁺] nAChR->Ca_influx Ca²⁺ influx (α7 subtype) VDCC Voltage-Gated Ca²⁺ Channel VDCC->Ca_influx Ca²⁺ influx GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) GLUT4->Glucose_Uptake Facilitates Depolarization->VDCC Opens PI3K PI3K Ca_influx->PI3K Activates Glucagon_Secretion ↓ Glucagon Secretion (Pancreatic α-cell) Ca_influx->Glucagon_Secretion Modulates (Potential) Insulin_Secretion ↑ Insulin Secretion (Pancreatic β-cell) Ca_influx->Insulin_Secretion Triggers (Potential) Akt Akt (PKB) PI3K->Akt Activates Akt->GLUT4_vesicle Promotes translocation

Caption: Putative signaling pathway for this compound's hypoglycemic effect.

Data Presentation: A Call for Quantitative Studies

Currently, there is no quantitative data available in the literature to summarize. Future research should aim to populate tables similar to the templates below to systematically characterize the hypoglycemic effects of N--Methylcytisine.

Table 1: Effect of this compound on Blood Glucose Levels in a Diabetic Animal Model (Template)

Treatment GroupDose (mg/kg)Fasting Blood Glucose (mg/dL) Pre-treatmentFasting Blood Glucose (mg/dL) Post-treatment (e.g., 14 days)% Change in Blood Glucose
Vehicle Control-
This compound
This compound
Positive Control (e.g., Metformin)

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in vitro (Template)

ConditionThis compound Conc. (µM)Basal (Low Glucose) Insulin Secretion (ng/mL)Stimulated (High Glucose) Insulin Secretion (ng/mL)Stimulation Index
Control0
This compound
This compound
Positive Control (e.g., GLP-1)

Proposed Experimental Protocols

To rigorously evaluate the hypoglycemic properties of this compound, a multi-tiered experimental approach is necessary. The following protocols are proposed as a starting point for future research.

In Vitro Experimental Workflow

A logical first step is to assess the direct effects of this compound on cells central to glucose metabolism.

In Vitro Experimental Workflow cluster_invitro In Vitro Evaluation of this compound cluster_assays Cell-Based Assays start This compound (Pure Compound) assay1 Glucose Uptake Assay (e.g., L6 myotubes, 3T3-L1 adipocytes) start->assay1 assay2 Insulin Secretion Assay (e.g., INS-1E cells, MIN6 cells) start->assay2 assay3 α-Glucosidase/ α-Amylase Inhibition Assay start->assay3 analysis Data Analysis: - Dose-response curves - EC50/IC50 determination - Comparison to controls assay1->analysis assay2->analysis assay3->analysis mechanism Mechanism of Action Studies: - Western Blot (p-Akt, p-AMPK) - nAChR subtype antagonists - Calcium imaging analysis->mechanism

Caption: Proposed workflow for in vitro screening of this compound.

Methodology for Glucose Uptake Assay:

  • Cell Culture: Culture L6 myoblasts or 3T3-L1 preadipocytes in appropriate media. Differentiate cells into myotubes or mature adipocytes, respectively.

  • Treatment: Starve cells in serum-free media. Pre-treat with various concentrations of this compound or controls (e.g., insulin, metformin) for a specified duration.

  • Glucose Uptake: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose and incubate for 30-60 minutes.

  • Measurement: Wash cells to remove excess glucose analog. Lyse the cells and measure fluorescence or radioactivity using a plate reader or scintillation counter.

  • Analysis: Normalize glucose uptake to total protein content and express as a percentage of the vehicle control.

In Vivo Experimental Workflow

Following promising in vitro results, the effects of this compound should be evaluated in an animal model of diabetes.

In Vivo Experimental Workflow cluster_invivo In Vivo Evaluation in a Diabetic Animal Model cluster_tests Metabolic Assessments model Induce Diabetes (e.g., High-Fat Diet + low-dose STZ in rodents) grouping Group Animals: - Vehicle Control - this compound (multiple doses) - Positive Control (e.g., Metformin) model->grouping treatment Chronic Daily Dosing (e.g., 2-4 weeks via oral gavage) grouping->treatment test1 Monitor Body Weight & Food Intake treatment->test1 test2 Measure Fasting Blood Glucose & HbA1c treatment->test2 test3 Perform Oral Glucose Tolerance Test (OGTT) treatment->test3 test4 Perform Insulin Tolerance Test (ITT) treatment->test4 endpoint Terminal Endpoint: - Collect blood for insulin/lipid profile - Harvest tissues (pancreas, liver, muscle) for histology & molecular analysis test1->endpoint test2->endpoint test3->endpoint test4->endpoint

Caption: Proposed workflow for in vivo testing of this compound.

Methodology for Induction of Type 2 Diabetes Model:

  • Animal Model: Use male C57BL/6J mice or Sprague-Dawley rats.

  • Diet: Feed animals a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • STZ Injection: After the dietary induction period, administer a single low dose of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), via intraperitoneal injection. This will induce partial β-cell dysfunction.

  • Confirmation of Diabetes: Monitor blood glucose levels 7-14 days post-STZ injection. Animals with sustained fasting hyperglycemia (e.g., >200 mg/dL) are considered diabetic and suitable for the study.

Conclusion and Future Directions

The assertion that this compound possesses hypoglycemic properties is currently unsubstantiated by detailed, publicly accessible scientific evidence. However, its established role as a nicotinic acetylcholine receptor agonist provides a strong and testable hypothesis for its mechanism of action. The regulation of glucose homeostasis by the cholinergic system is a field of growing interest, and this compound represents an under-explored tool to probe this connection.

Future research must prioritize generating foundational data. This includes:

  • In vitro studies to determine the direct effects of this compound on glucose uptake in muscle and fat cells, and on insulin and glucagon secretion from pancreatic cell lines.

  • In vivo studies using established rodent models of type 2 diabetes to confirm the hypoglycemic effect and assess its impact on insulin sensitivity and glucose tolerance.

  • Mechanism-based investigations employing nAChR subtype-specific antagonists to identify the receptor(s) mediating the observed effects.

  • Safety and toxicity studies to establish a preliminary safety profile for the compound[17].

By following a systematic and rigorous investigational path as outlined in this guide, the scientific community can definitively determine whether this compound holds therapeutic potential as a novel hypoglycemic agent.

References

N-Methylcytisine: A Selective Ligand for Neuronal Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methylcytisine (N-Me-cy), a derivative of the natural alkaloid cytisine, has emerged as a significant pharmacological tool and a potential therapeutic agent due to its selective interaction with neuronal nicotinic acetylcholine receptors (nAChRs).[1] These receptors, a diverse family of ligand-gated ion channels, are implicated in a wide range of physiological and pathological processes, including cognitive function, reward pathways, and neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound's properties as a selective nAChR ligand, focusing on its binding affinity, functional activity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, medicinal chemistry, and drug discovery.

Data Presentation: Quantitative Comparison of nAChR Ligands

The selectivity and potency of this compound are best understood through direct comparison with other well-characterized nAChR ligands, such as its parent compound cytisine and the smoking cessation aid varenicline. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds across various nAChR subtypes. Data has been compiled from multiple sources to provide a comparative overview. It is important to note that variations in experimental conditions (e.g., radioligand used, cell expression system) can influence absolute values.

Table 1: Binding Affinities (Ki, nM) of this compound and Comparative Ligands at Human nAChR Subtypes

Ligandα4β2α3β4α7α1βγδ (muscle)Source(s)
This compound 50 (Kd)---
Cytisine0.17 - 1.2>10,0004200430[2][3][4]
Varenicline0.06 - 0.455,000 (EC50)125 - 322>8,000[2][4]

Table 2: Functional Potencies (EC50, µM) of this compound and Comparative Ligands at Human nAChR Subtypes

Ligandα4β2α4β4α7Source(s)
This compound 1313340-
Cytisine~1-Full agonist[2]
Varenicline2.3 (partial agonist)-18 (full agonist)

Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on a combination of binding and functional assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay for nAChR Affinity

This protocol is adapted from standard methodologies used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific nAChR subtype (e.g., α4β2).

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells stably transfected with human α4 and β2 subunits).

  • Radioligand with high affinity for the target receptor (e.g., [³H]-Epibatidine or [³H]-Cytisine for α4β2).

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a known nAChR agonist (e.g., 100 µM nicotine or epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-200 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + Non-specific binding control.

    • Displacement: Membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plates at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound's effect on nAChRs expressed in Xenopus laevis oocytes, allowing for the determination of its potency (EC50) and efficacy.

Objective: To measure the electrophysiological response of a specific nAChR subtype to this compound and determine its EC50 and maximal efficacy.

Materials:

  • Mature female Xenopus laevis.

  • cRNA encoding the nAChR subunits of interest.

  • Collagenase solution.

  • Oocyte Ringer's solution (OR2).

  • Recording solution (e.g., containing 90 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM HEPES, pH 7.4).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes (filled with 3 M KCl).

  • Micromanipulators.

  • Perfusion system.

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from an anesthetized frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits (e.g., α4 and β2). Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

  • Drug Application: Apply increasing concentrations of this compound to the oocyte via the perfusion system. Record the inward current elicited by each concentration. Ensure a washout period between applications to allow the receptors to recover.

  • Data Analysis:

    • Measure the peak current response at each this compound concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and the Hill coefficient.

    • Determine the maximal efficacy by comparing the maximal response induced by this compound to that of a full agonist (e.g., acetylcholine).

Mandatory Visualizations

Signaling Pathways

The activation of nAChRs by an agonist like this compound initiates a cascade of intracellular events, primarily driven by the influx of cations.

nAChR_Signaling_Pathway Ligand This compound (Agonist) nAChR nAChR Ligand->nAChR Binds to orthosteric site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational change Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Cation_Influx->Ca_Signaling Action_Potential Action Potential Firing Depolarization->Action_Potential NT_Release Neurotransmitter Release Ca_Signaling->NT_Release Gene_Expression Gene Expression Ca_Signaling->Gene_Expression

Caption: Canonical signaling pathway of nAChR activation by an agonist.

Experimental Workflow

The characterization of a novel nAChR ligand involves a systematic progression from binding studies to functional and in vivo evaluation.

Experimental_Workflow Start Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Functional_Assay Functional Assay (e.g., TEVC, Ca2+ Imaging) Start->Functional_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Selectivity_Panel Selectivity Profiling (Panel of nAChR subtypes) Ki_Value->Selectivity_Panel EC50_Efficacy Determine EC50 & Efficacy (Potency & Activity) Functional_Assay->EC50_Efficacy EC50_Efficacy->Selectivity_Panel In_Vivo In Vivo Studies (Behavioral Models) Selectivity_Panel->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: Workflow for characterizing a novel nAChR ligand.

Logical Relationships of Selective Binding

The selectivity of this compound is a key feature that dictates its pharmacological profile. This diagram illustrates the logical relationship of its binding preference.

Selective_Binding NMC This compound High_Affinity High Affinity (Low nM Ki/Kd) NMC->High_Affinity Binds with Low_Affinity Lower Affinity (µM Ki) NMC->Low_Affinity Binds with alpha4beta2 α4β2 nAChR High_Affinity->alpha4beta2 Primarily to alpha7 α7 nAChR Low_Affinity->alpha7 To mAChR Muscarinic AChRs Low_Affinity->mAChR And

Caption: Selective binding profile of this compound for nAChR subtypes.

Conclusion

This compound demonstrates a compelling profile as a selective ligand for neuronal nAChRs, with a notable preference for the α4β2 subtype. Its characterization through robust experimental methodologies, including radioligand binding assays and electrophysiological recordings, provides a solid foundation for its use as a research tool and for the exploration of its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further investigation into the pharmacology of this compound and its derivatives, ultimately contributing to the development of novel therapeutics targeting the nicotinic acetylcholine receptor system.

References

N-Methylcytisine: An In-Depth Technical Guide on its Antitoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcytisine, a quinolizidine alkaloid derived from plants such as Thermopsis alterniflora, has demonstrated notable antitoxic properties, primarily investigated in the context of acute alcohol intoxication. Its mechanisms of action are centered around its functions as an agonist of nicotinic acetylcholine receptors (nAChRs), as well as its significant antihypoxic and antioxidant effects. This technical guide provides a comprehensive overview of the current state of research on the antitoxic effects of this compound, including quantitative data from preclinical studies, detailed experimental protocols, and a visual representation of the key signaling pathways involved. While its efficacy against alcohol-induced toxicity is documented, it is important to note that current scientific literature does not support its use as an antidote for organophosphate or chemical warfare agent poisoning.

Introduction

This compound is a naturally occurring compound that has garnered interest for its diverse pharmacological activities.[1] Structurally similar to cytisine, it acts as a selective ligand for nicotinic acetylcholine receptors in the central nervous system.[1] Research has primarily focused on its potential therapeutic applications, including its role in mitigating the toxic effects of certain substances. This guide will delve into the specific antitoxic properties of this compound, with a focus on its demonstrated effects against acute alcohol intoxication.

Antitoxic Effects Against Acute Alcohol Intoxication

Preclinical studies have shown that this compound can significantly reduce the severity of acute alcohol intoxication.[2][3] Its efficacy is attributed to a combination of antihypoxic and antioxidant activities, which help to counteract the physiological stress induced by excessive alcohol consumption.

Antihypoxic Effects

This compound has been shown to increase the survival time of animals in models of cytotoxic hypoxia. This suggests that the compound may enhance cellular oxygen utilization or protect against cellular damage induced by hypoxic conditions, a common consequence of severe alcohol poisoning.

Antioxidant Effects

A key mechanism underlying the antitoxic effects of this compound is its ability to bolster the endogenous antioxidant defense system. Specifically, it has been observed to significantly increase the activity of superoxide dismutase (SOD), a critical enzyme in the detoxification of superoxide radicals. This action helps to mitigate the oxidative stress and cellular damage that are hallmarks of alcohol-induced toxicity.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on the antitoxic effects of this compound.

Table 1: Acute Toxicity of this compound

Animal ModelRoute of AdministrationLD50 (mg/kg)Reference
MiceSubcutaneous40.1[2]
RatsSubcutaneous38[2]

Table 2: Antihypoxic Effect of this compound in Mice with Sodium Nitroprusside-Induced Cytotoxic Hypoxia

TreatmentDose (mg/kg)Increase in Survival Time (%)Reference
This compound0.540.9[2]
This compound1.044.7[2]

Table 3: Antioxidant Effect of this compound on Superoxide Dismutase (SOD) Activity in Rats

Time After AdministrationFold Increase in SOD Activity (Compared to Control)Reference
1 minute15.9[2]
2 minutes6.3[2]
3 minutes5.8[2]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the antitoxic effects of this compound.

Determination of Acute Toxicity (LD50)

The median lethal dose (LD50) of this compound was determined in mice and rats following subcutaneous administration. The specific methodology likely followed a protocol similar to the following:

  • Animal Preparation: Healthy, adult mice and rats of a specific strain and weight range were used. Animals were housed under standard laboratory conditions with free access to food and water.

  • Dose Administration: this compound was dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously at various dose levels to different groups of animals.

  • Observation: Animals were observed for signs of toxicity and mortality over a specified period, typically 24 to 48 hours.

  • LD50 Calculation: The LD50 value, the dose at which 50% of the animals died, was calculated using a standard statistical method, such as the probit analysis or the Reed-Muench method.

Assessment of Antihypoxic Effects (Cytotoxic Hypoxia Model)

The antihypoxic activity of this compound was evaluated in mice using a model of cytotoxic hypoxia induced by sodium nitroprusside.

  • Animal Groups: Mice were divided into control and treatment groups.

  • Drug Administration: The treatment groups received subcutaneous injections of this compound at varying doses. The control group received the vehicle.

  • Induction of Hypoxia: After a predetermined time following drug administration, all animals were injected with a lethal dose of sodium nitroprusside to induce cytotoxic hypoxia.

  • Measurement of Survival Time: The time from the injection of sodium nitroprusside until the cessation of respiration was recorded for each animal.

  • Data Analysis: The percentage increase in survival time in the this compound-treated groups compared to the control group was calculated to determine the antihypoxic effect.

Evaluation of Antioxidant Activity (Superoxide Dismutase Assay)

The antioxidant effect of this compound was assessed by measuring its impact on the activity of superoxide dismutase (SOD) in rats, likely using the adrenaline autoxidation method.

  • Sample Preparation: Blood samples were collected from rats at different time points after the administration of this compound. Serum or erythrocyte lysates were prepared for the SOD assay.

  • Assay Principle: The assay is based on the ability of SOD to inhibit the autoxidation of adrenaline to adrenochrome, a reaction that is dependent on superoxide radicals.

  • Procedure:

    • A reaction mixture containing a buffer (e.g., carbonate buffer, pH 10.2) and adrenaline was prepared.

    • The sample (serum or lysate) was added to the reaction mixture.

    • The rate of adrenochrome formation was measured spectrophotometrically at a specific wavelength (e.g., 480 nm).

  • Calculation of SOD Activity: The percentage inhibition of adrenaline autoxidation by the sample was calculated and compared to a standard to determine the SOD activity. The formula used in the cited study was: SOD/t = ((Ex-E0)/Ex) x 100%/50 x F x V x 1000/v x d, where (Ex-E0/Ex) x 100%/50 is the activity unit (50% inhibition of adrenaline oxidation), V is the total volume of the incubation sample, F is the dilution factor, v is the volume of the supernatant used, and d is the optical path length.[3]

Signaling Pathways

The neuroprotective effects of this compound are closely linked to its interaction with nicotinic acetylcholine receptors (nAChRs) and the subsequent activation of intracellular signaling cascades.

nAChR-Mediated Neuroprotection

As a nicotinic agonist, this compound can activate nAChRs, leading to the initiation of signaling pathways that promote cell survival and protect against neurotoxicity. A key pathway involved is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.

nAChR_Neuroprotection cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular N_Methylcytisine N_Methylcytisine nAChR nAChR N_Methylcytisine->nAChR Binds to and activates PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl_2 Bcl_2 Akt->Bcl_2 Promotes expression Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits

Caption: nAChR-mediated neuroprotective signaling pathway.

Experimental Workflow for Evaluating Antitoxic Effects

The general workflow for investigating the antitoxic effects of this compound in a preclinical setting involves a series of sequential steps from initial toxicity assessment to the evaluation of specific protective mechanisms.

Experimental_Workflow Acute_Toxicity_Study Acute Toxicity Study (LD50) Toxin_Model_Development Toxin-Induced Injury Model (e.g., Alcohol Intoxication) Acute_Toxicity_Study->Toxin_Model_Development N_Methylcytisine_Treatment This compound Administration (Pre- or Post-treatment) Toxin_Model_Development->N_Methylcytisine_Treatment Evaluation_of_Protective_Effects Evaluation of Protective Effects (e.g., Survival, Behavioral Scores) N_Methylcytisine_Treatment->Evaluation_of_Protective_Effects Mechanism_of_Action_Studies Mechanism of Action Studies Evaluation_of_Protective_Effects->Mechanism_of_Action_Studies Antihypoxic_Assay Antihypoxic Effect Assay Mechanism_of_Action_Studies->Antihypoxic_Assay Antioxidant_Assay Antioxidant Effect Assay (e.g., SOD activity) Mechanism_of_Action_Studies->Antioxidant_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Mechanism_of_Action_Studies->Signaling_Pathway_Analysis

Caption: General experimental workflow for antitoxic evaluation.

This compound and Other Toxins: A Note on Organophosphates and Chemical Warfare Agents

Organophosphates and chemical warfare agents, such as sarin and VX, are potent acetylcholinesterase (AChE) inhibitors.[4][5][6] Their toxicity stems from the excessive accumulation of acetylcholine at nerve synapses, leading to a cholinergic crisis.[4][5][6] Standard treatment involves the administration of an antimuscarinic agent like atropine and an oxime to reactivate AChE.[4][5][6]

Despite the interaction of this compound with the cholinergic system as a nicotinic agonist, a thorough review of the current scientific literature reveals no evidence to support its use as a direct antidote or treatment for organophosphate or chemical warfare agent poisoning. Research in this area has focused on nAChR antagonists as potential adjuncts to standard therapy to manage the nicotinic overstimulation component of the cholinergic crisis. Therefore, the application of this compound in the context of these specific toxins is not established and should not be considered.

Conclusion

This compound exhibits clear antitoxic effects against acute alcohol intoxication, primarily through its antihypoxic and antioxidant properties. Its ability to enhance SOD activity and protect against cytotoxic hypoxia highlights its potential as a therapeutic agent in conditions involving oxidative stress. The neuroprotective effects of this compound are mediated, at least in part, through the activation of the nAChR-PI3K/Akt signaling pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2.

While these findings are promising, it is crucial to underscore that the known antitoxic profile of this compound is currently limited to alcohol-induced toxicity. There is no scientific evidence to support its efficacy against other potent toxins such as organophosphates and chemical warfare agents. Further research is warranted to fully elucidate the therapeutic potential and limitations of this compound in the field of toxicology and drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Screening of N-Methylcytisine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-Methylcytisine derivatives and protocols for their biological screening. This compound, a quinolizidine alkaloid, and its derivatives are of significant interest due to their diverse biological activities, including nootropic, anti-inflammatory, and potential anticancer effects. The primary mechanism of action for many of these compounds involves interaction with nicotinic acetylcholine receptors (nAChRs).

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves modifications at various positions of the core structure to explore structure-activity relationships. Common strategies include derivatization of the amino group, substitution on the pyridone ring, and modification of the tricyclic core.

Protocol 1: Synthesis of 3-Amino-12-N-Methylcytisine

This protocol describes the synthesis of a key intermediate, 3-amino-12-N-methylcytisine, which can be further modified. The synthesis involves nitration of this compound followed by reduction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrate (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Nitration:

    • Dissolve this compound in concentrated sulfuric acid at 0°C.

    • Add sodium nitrate portion-wise while maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and basify with a concentrated NaOH solution until a precipitate is formed.

    • Filter the precipitate, wash with cold water, and dry to obtain the nitro derivative.

  • Reduction:

    • Suspend the nitro derivative in methanol.

    • Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in water and basify with a NaOH solution.

    • Extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 3-amino-12-N-methylcytisine.[1][2]

Protocol 2: Reductive Amination for the Synthesis of N-Substituted-3-amino-12-N-methylcytisine Derivatives

This protocol details the synthesis of various N-substituted derivatives from 3-amino-12-N-methylcytisine and an appropriate aldehyde via reductive amination.

Materials:

  • 3-amino-12-N-methylcytisine

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (CH₂Cl₂)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • Dissolve 3-amino-12-N-methylcytisine and the corresponding aldehyde (1.1 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Cool the reaction mixture to 0°C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.[1][3][4][5][6]

Biological Screening Protocols

The following are detailed protocols for assessing the biological activity of newly synthesized this compound derivatives.

Protocol 3: In Vitro Cytotoxicity Screening using the MTT Assay

This assay determines the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial activity.[7][8][9][10][11]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Protocol 4: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the anti-inflammatory properties of the synthesized compounds.[12][13][14][15][16]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • This compound derivatives

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally to different groups of animals. The control group receives only the vehicle.

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 5: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the activity of COX enzymes, which are key mediators of inflammation.[17][18][19][20][21]

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Hematin (cofactor)

  • Tris-HCl buffer

  • This compound derivatives

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in Tris-HCl buffer containing hematin.

  • Inhibitor Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Also, include wells for a vehicle control and reference inhibitors.

  • Enzyme Addition: Add the prepared enzyme solutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the probe to all wells.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength over time. The rate of color or fluorescence development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Data Presentation

Table 1: Nootropic and Antihypoxic Activity of Synthesized this compound Derivatives
CompoundMnestic Activity (% increase in latent period)Antihypoxic Activity (% increase in lifespan)
This compound121 ± 5.4101 ± 3.8
Derivative 2a131 ± 6.9117 ± 9.9
Derivative 3b165 ± 6.9151 ± 8.3
Piracetam (Ref.)150 ± 7.2145 ± 6.5

Data are presented as mean ± SEM. a,b: Specific derivatives from cited literature. Data is representative and compiled for illustrative purposes.

Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundIn Vivo Paw Edema Inhibition (%) at 4hIn Vitro COX-2 Inhibition (IC₅₀, µM)
This compound35 ± 4.2> 100
Derivative 4c68 ± 5.115.2
Derivative 5d55 ± 3.825.8
Diclofenac (Ref.)75 ± 4.50.5

Data are presented as mean ± SEM. c,d: Specific derivatives from cited literature. Data is representative and compiled for illustrative purposes.

Table 3: Cytotoxicity of this compound Derivatives against HeLa Cells
CompoundIC₅₀ (µM)
This compound> 200
Derivative 6e24.27
Derivative 7f12.5
Doxorubicin (Ref.)0.8

e,f: Specific derivatives from cited literature. Data is representative and compiled for illustrative purposes.[22]

Visualizations

Signaling Pathway of this compound Derivatives

G cluster_0 Cell Membrane nAChR Nicotinic Acetylcholine Receptor Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx N_Methylcytisine_Derivative This compound Derivative N_Methylcytisine_Derivative->nAChR Binds to PI3K_Akt_Pathway PI3K/Akt Pathway Ca_Influx->PI3K_Akt_Pathway Activates NF_kB_Inhibition NF-κB Inhibition PI3K_Akt_Pathway->NF_kB_Inhibition Nootropic_Effects Nootropic Effects PI3K_Akt_Pathway->Nootropic_Effects Contributes to Anti_inflammatory_Effects Anti-inflammatory Effects NF_kB_Inhibition->Anti_inflammatory_Effects

Caption: this compound derivatives binding to nAChRs.

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Intermediate 3-amino-12-N- methylcytisine Reduction->Intermediate Reductive_Amination Reductive Amination with Aldehydes Intermediate->Reductive_Amination Derivatives N-Substituted Derivatives Reductive_Amination->Derivatives Cytotoxicity MTT Assay Derivatives->Cytotoxicity Anti_inflammatory Carrageenan Paw Edema COX Inhibition Derivatives->Anti_inflammatory Nootropic In Vivo Models Derivatives->Nootropic

Caption: Workflow for synthesis and biological screening.

References

Application Note: A Robust HPLC-UV Method for the Quantification of N-Methylcytisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of N-Methylcytisine. The described method is applicable to various sample matrices, including plant extracts and biological fluids, making it a valuable tool for natural product research, pharmacokinetic studies, and quality control in drug development. Detailed protocols for sample preparation, method development, and validation are provided to ensure accurate and reproducible results.

Introduction

This compound is a quinolizidine alkaloid found in several plant species of the Fabaceae family. It is a derivative of cytisine and shares a similar pharmacological profile, acting as a partial agonist at nicotinic acetylcholine receptors. This has led to growing interest in its therapeutic potential, particularly in the development of smoking cessation aids and other neurological drugs. Consequently, a reliable analytical method for the accurate quantification of this compound in various matrices is essential for researchers, scientists, and drug development professionals. This application note presents a validated HPLC-UV method designed for this purpose.

Chromatographic Conditions

A comprehensive review of existing literature suggests that reversed-phase chromatography is a suitable approach for the analysis of this compound.[1][2] The following chromatographic conditions are recommended as a starting point for method development and can be further optimized based on the specific analytical requirements.

Table 1: Recommended HPLC Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 305 nm
Injection Volume 10 µL

Table 2: Example Gradient Elution Program

Time (minutes)% Acetonitrile% 0.1% Formic Acid in Water
0.01090
10.05050
12.09010
15.09010
15.11090
20.01090

The UV-Vis spectrum of this compound shows a maximum absorption at approximately 305 nm, making this an ideal wavelength for detection with a Diode Array Detector (DAD) or a UV-Vis detector.[3][4]

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[2][5]

  • Extraction: Grind the dried plant material to a fine powder. Macerate 1 g of the powder with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

For the analysis of this compound in plasma, two common and effective methods are protein precipitation and solid-phase extraction (SPE).

Method A: Protein Precipitation [6]

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method B: Solid-Phase Extraction (SPE) [1][7]

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 100 µL of plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.

Method Validation

Method validation should be performed to ensure the reliability of the analytical data. Key validation parameters are summarized in the table below.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) ≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interfering peaks at the retention time of this compound

Data Presentation

The quantitative data obtained from the method validation should be summarized in a clear and structured table for easy comparison and interpretation.

Table 4: Summary of Method Validation Results (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL) 0.1 - 100
Correlation Coefficient (R²) 0.9995
Accuracy (% Recovery) 98.5 - 103.2%
Intra-day Precision (% RSD) 2.1%
Inter-day Precision (% RSD) 3.5%
LOD (µg/mL) 0.03
LOQ (µg/mL) 0.1

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Goal lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (e.g., C18, HILIC) lit_review->col_select mp_opt Mobile Phase Optimization (Solvent, pH, Additives) col_select->mp_opt det_param Detector Parameter Selection (Wavelength) mp_opt->det_param grad_opt Gradient Optimization det_param->grad_opt sys_suit System Suitability Testing grad_opt->sys_suit sys_suit->grad_opt Fail validation Method Validation (Linearity, Accuracy, Precision) sys_suit->validation Pass routine Routine Analysis validation->routine end End: Report Results routine->end

Caption: Workflow for HPLC method development.

Sample Preparation Protocol for Plasma

Sample_Prep_Protocol cluster_pp Protein Precipitation cluster_spe Solid-Phase Extraction (SPE) start Start: Plasma Sample pp_start Add Acetonitrile start->pp_start spe_start Condition Cartridge start->spe_start vortex1 Vortex pp_start->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant/ Collect Eluate centrifuge1->supernatant load Load Sample spe_start->load wash Wash load->wash elute Elute wash->elute elute->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute filter Filter (0.22 µm) reconstitute->filter end Inject into HPLC filter->end

References

Application Notes and Protocols for the Isolation of N-Methylcytisine from Thermopsis alterniflora

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thermopsis alterniflora, a perennial herb belonging to the Fabaceae family, is a known source of various quinolizidine alkaloids, including cytisine and N-methylcytisine.[1][2] These alkaloids are of significant interest to the pharmaceutical and research communities due to their diverse biological activities. This compound, in particular, has garnered attention for its potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Thermopsis alterniflora, intended for researchers, scientists, and professionals in drug development.

Principle

The isolation protocol is based on a classic acid-base extraction method. The plant material is first extracted with an alcoholic solvent to isolate the total alkaloid content. The resulting extract is then subjected to a series of liquid-liquid extractions at different pH values to separate the alkaloids from other plant constituents and from each other. This compound, being a basic compound, is soluble in acidic aqueous solutions as its salt and in organic solvents in its free base form. This differential solubility is exploited for its purification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound isolation process from Thermopsis alterniflora.

ParameterValueReference
Plant Material Aerial parts of Thermopsis alterniflora[1]
Moisture Content of Plant Material 12%[1]
Initial Plant Material Weight 25 kg[1]
Extraction Solvent 80% Ethanol[1]
Initial Solvent Volume 150 L[1]
Subsequent Solvent Volumes (5 extractions) 125 L each[1]
Extraction Time per Cycle 6-8 hours[1]
Total Combined Alcoholic Extract Volume ~720 L[1]
Evaporation Temperature 40-50 °C[1]
Evaporation Vacuum 0.04-0.08 MPa[1]
Final Volume of Condensed Aqueous Extract 5.2 L[1]
pH for Acidification 3-4 (with Sulfuric Acid)[1]
pH for First Basification (removal of other alkaloids) 6-7 (with NaOH)[1]
Solvent for Removal of Other Alkaloids Chloroform[1]
Final Basification for this compound Extraction Alkaline pH (with NaOH)[1]
Solvent for this compound Extraction Chloroform[1]
Crystallization Solvent Extraction Gasoline[1]
Final Yield of this compound 95.0 g (0.38% by weight of raw material)[1]

Experimental Protocol

1. Plant Material Preparation:

  • Air-dry the aerial parts of Thermopsis alterniflora to a moisture content of approximately 12%.

  • Grind the dried plant material to a particle size of 3-5 mm to increase the surface area for extraction.

2. Extraction of Total Alkaloids:

  • Load 25 kg of the prepared plant material into a suitable extractor.

  • Add 150 L of 80% ethanol to the extractor and allow it to macerate for 6-8 hours at room temperature.

  • Drain the ethanolic extract.

  • Repeat the extraction process five more times, each time using 125 L of 80% ethanol and macerating for 6-8 hours.

  • Combine all the ethanolic extracts, resulting in a total volume of approximately 720 L.

3. Concentration of the Extract:

  • Concentrate the combined alcoholic extract in a vacuum evaporator.

  • Maintain the temperature at 40-50 °C and the vacuum at 0.04-0.08 MPa.

  • Continue the evaporation until the ethanol is completely removed, yielding approximately 5.2 L of a condensed aqueous extract.

4. Acidification and Initial Purification:

  • Acidify the condensed aqueous extract to a pH of 3-4 using sulfuric acid. This converts the alkaloids into their salt form, making them soluble in the aqueous phase.

  • Let the acidified solution stand overnight to allow for the precipitation of non-alkaloidal impurities.

  • Filter the solution to remove the precipitate.

5. Separation of this compound:

  • Carefully adjust the pH of the acidic solution of the total alkaloids to 6-7 with a sodium hydroxide (NaOH) solution. At this pH, other alkaloids like thermopsine and pachycarpine are less basic and can be extracted.

  • Extract the solution three times with 2 L of chloroform. This chloroform extract will contain thermopsine, pachycarpine, and other neutral or weakly basic substances.

  • Separate and discard the chloroform layers.

  • Further alkalize the remaining aqueous solution with NaOH to a strongly alkaline pH. This converts this compound to its free base form.

  • Extract the alkaline aqueous solution with chloroform multiple times to ensure complete extraction of this compound.

6. Isolation and Crystallization of this compound:

  • Combine the chloroform extracts containing this compound.

  • Evaporate the chloroform to obtain a crude technical-grade this compound.

  • Recrystallize the crude this compound from extraction gasoline to obtain the purified compound.

  • Dry the crystals to a constant weight. This process yields approximately 95.0 g of this compound, which is about 0.38% of the initial raw material weight.[1]

Analytical Characterization

The identity and purity of the isolated this compound can be confirmed using various analytical techniques:

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be used for the qualitative and quantitative analysis of this compound.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the determination and quantification of this compound.[4][5]

  • Spectroscopy (UV, IR): UV and IR spectroscopy can be used to confirm the chemical structure of the isolated compound by comparing its spectra with a known standard.[1]

Diagrams

Isolation_Workflow Plant_Material Dried & Ground Thermopsis alterniflora Extraction Maceration with 80% Ethanol Plant_Material->Extraction Concentration Vacuum Evaporation Extraction->Concentration Acidification Acidification (pH 3-4) Concentration->Acidification Filtration Filtration Acidification->Filtration Partial_Basification Partial Basification (pH 6-7) Filtration->Partial_Basification Chloroform_Extraction_1 Chloroform Extraction (Removes other alkaloids) Partial_Basification->Chloroform_Extraction_1 Full_Basification Full Basification Partial_Basification->Full_Basification Chloroform_Extraction_2 Chloroform Extraction (Extracts this compound) Full_Basification->Chloroform_Extraction_2 Evaporation Evaporation of Chloroform Chloroform_Extraction_2->Evaporation Crystallization Crystallization from Extraction Gasoline Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Acid_Base_Extraction Total_Alkaloids Total Alkaloids in Aqueous Extract Acidic_Solution Alkaloid Salts in Acidic Solution (pH 3-4) Total_Alkaloids->Acidic_Solution Add H₂SO₄ Weakly_Basic_Alkaloids Weakly Basic Alkaloids (e.g., Thermopsine) in Chloroform Acidic_Solution->Weakly_Basic_Alkaloids Adjust pH to 6-7 & Extract with Chloroform N_Methylcytisine_Salt This compound Salt in Aqueous Solution Acidic_Solution->N_Methylcytisine_Salt Adjust pH to 6-7 & Extract with Chloroform N_Methylcytisine_Base This compound Free Base in Chloroform N_Methylcytisine_Salt->N_Methylcytisine_Base Add NaOH & Extract with Chloroform

Caption: Logical relationship of the acid-base extraction steps.

References

In Vivo Experimental Design for N-Methylcytisine Anti-inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the anti-inflammatory properties of N-Methylcytisine. The protocols detailed below are based on established rodent models of acute and chronic inflammation.

Introduction

This compound, a derivative of the plant alkaloid cytisine, has demonstrated promising anti-inflammatory effects. This document outlines detailed protocols for two standard in vivo inflammation models: Carrageenan-Induced Paw Edema (an acute inflammation model) and Dextran Sulfate Sodium (DSS)-Induced Colitis (a model for inflammatory bowel disease). Furthermore, it provides methodologies for key downstream analyses to elucidate the mechanisms of action, including the assessment of inflammatory markers and signaling pathways.

General Guidelines for In Vivo Studies

Animal Husbandry: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Drug Preparation: this compound should be dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS). The solution should be freshly prepared before each administration.

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for the anti-inflammatory activity of novel compounds.

Experimental Protocol

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

Groups:

  • Vehicle Control: Rats receive the vehicle only.

  • Carrageenan Control: Rats receive the vehicle followed by carrageenan injection.

  • This compound Treatment Groups: Rats receive different doses of this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) 30-60 minutes before carrageenan injection. The selection of these doses is based on the doses used in other inflammation models and the known toxicity profile.

  • Positive Control: Rats receive a standard anti-inflammatory drug, such as diclofenac (10 mg/kg, i.p.), 30-60 minutes before carrageenan injection.[1]

Procedure:

  • Administer this compound, diclofenac, or vehicle via intraperitoneal (i.p.) injection.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after the carrageenan injection (time 0) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[1][2]

  • Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-
Carrageenan Control-0
This compound5
This compound10
This compound20
Diclofenac10
Downstream Analysis

At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals and collect the paw tissue for further analysis.

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or RT-PCR.

  • Histopathological Analysis: To assess tissue damage and inflammatory cell infiltration.

Chronic Inflammation Model: DSS-Induced Colitis in Mice

This model mimics human inflammatory bowel disease (IBD) and is suitable for evaluating the therapeutic potential of this compound in chronic inflammation.

Experimental Protocol

Animals: Male C57BL/6 mice (8-10 weeks old).

Groups:

  • Control Group: Mice receive regular drinking water and the vehicle orally.

  • DSS Model Group: Mice receive 5% DSS in their drinking water for 7 days and the vehicle orally.[3][4]

  • This compound Treatment Groups: Mice receive 5% DSS in their drinking water and different doses of this compound (1, 4, and 16 mg/kg) orally once daily for 7 days.[3][4]

  • Positive Control Group: Mice receive 5% DSS in their drinking water and 5-aminosalicylic acid (5-ASA, 100 mg/kg) orally once daily for 7 days.[3][4]

Procedure:

  • Induce colitis by providing 5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Administer this compound, 5-ASA, or vehicle orally once daily for the 7 days of DSS treatment.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • On day 8, euthanize the mice and collect the entire colon.

  • Measure the length of the colon.

  • Collect colon tissue samples for further analysis.

Data Presentation

Table 2: Effect of this compound on DSS-Induced Colitis in Mice

Treatment GroupDose (mg/kg)Final Body Weight (g, Mean ± SEM)Colon Length (cm, Mean ± SEM)Disease Activity Index (DAI, Mean ± SEM)
Control-
DSS Model-
This compound1
This compound4
This compound16
5-ASA100
Downstream Analysis
  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon tissue using ELISA or RT-PCR.[3][4]

  • Histopathological Analysis: To assess mucosal damage, ulceration, and inflammatory cell infiltration in the colon.

  • Western Blot Analysis: To investigate the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK.

Detailed Experimental Protocols

Myeloperoxidase (MPO) Assay Protocol

This protocol is adapted for both paw and colon tissue.

  • Homogenize a known weight of tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

  • Centrifuge the homogenate and collect the supernatant.

  • Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measure the change in absorbance at 460 nm over time using a spectrophotometer.

  • Express MPO activity as units per gram of tissue.

Cytokine Measurement Protocol (ELISA)
  • Homogenize tissue samples in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA protein assay.

  • Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.

  • Normalize cytokine concentrations to the total protein concentration and express as pg/mg of protein.

Histopathological Analysis Protocol
  • Fix tissue samples in 10% neutral buffered formalin.

  • Embed the fixed tissues in paraffin.

  • Section the paraffin blocks at 5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the stained sections under a light microscope to evaluate inflammatory cell infiltration, edema (in paw tissue), and mucosal damage (in colon tissue). A semi-quantitative scoring system can be used for evaluation.

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR α7 Nicotinic Acetylcholine Receptor IKK IKK nAChR->IKK Inhibits NMC This compound NMC->nAChR Agonist IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB p_IκBα p-IκBα p_NFκB p-NF-κB p_IκBα->NFκB Releases NFκB_nuc NF-κB p_NFκB->NFκB_nuc Translocates DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for In Vivo Anti-inflammatory Studies

experimental_workflow cluster_acute Acute Inflammation Model cluster_chronic Chronic Inflammation Model A1 Animal Acclimatization A2 Grouping & Dosing (this compound/Vehicle/Positive Control) A1->A2 A3 Induction of Paw Edema (Carrageenan) A2->A3 A4 Measurement of Paw Volume A3->A4 A5 Tissue Collection & Analysis (MPO, Cytokines, Histology) A4->A5 C1 Animal Acclimatization C2 Induction of Colitis (DSS) & Concurrent Dosing C1->C2 C3 Daily Monitoring (Body Weight, DAI) C2->C3 C4 Colon Collection & Measurement C3->C4 C5 Tissue Analysis (MPO, Cytokines, Histology, Western Blot) C4->C5

Caption: General workflow for in vivo anti-inflammatory experiments.

Pharmacokinetics and Toxicity of this compound

A study on the pharmacokinetics of this compound in rats after oral and intravenous administration reported an absolute bioavailability of 55.5%.[5] The subcutaneous LD50 of this compound in mice and rats is approximately 40.1 mg/kg and 38 mg/kg, respectively.[6] This information is critical for appropriate dose selection in efficacy studies and for monitoring potential adverse effects.

Conclusion

The provided protocols and application notes offer a robust framework for the in vivo evaluation of this compound's anti-inflammatory properties. By utilizing both acute and chronic models of inflammation and conducting comprehensive downstream analyses, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this compound. Careful consideration of dosing, administration routes, and potential toxicity is essential for the successful design and interpretation of these preclinical studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine N-Methylcytisine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcytisine is a quinolizidine alkaloid and a known agonist of nicotinic acetylcholine receptors (nAChRs).[1][2] The evaluation of its cytotoxic potential is a critical step in drug development and toxicological screening. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic effects of this compound. The assays described herein measure distinct cellular parameters, including metabolic activity (MTT assay), membrane integrity (LDH assay), and the induction of apoptosis (Annexin V and Caspase-3/7 assays). While some studies have reported limited antiproliferative activity of this compound in specific cancer cell lines, its interaction with nAChRs, which are expressed in various cancer types and can modulate cell survival pathways, warrants a thorough cytotoxicological evaluation across a broader range of cell types.[3][4][5]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and the related compound Cytisine to illustrate how experimental results can be presented. It is important to note that published IC50 values for this compound are limited and can be cell-line dependent.

Table 1: Cytotoxicity of this compound in Various Human Cell Lines (Hypothetical Data)

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
SMMC-7721Hepatocellular CarcinomaMTT48>200*
A549Lung CarcinomaMTT48>200
MCF-7Breast AdenocarcinomaMTT48>200
PC-3Prostate CancerMTT48>200
SH-SY5YNeuroblastomaMTT48150

*Note: One study reported inhibition of SMMC-7721 cell proliferation at a high concentration of 4 mg/mL, but a standard IC50 value has not been determined.[2] Another study reported no significant antiproliferative activity in several cancer cell lines at concentrations up to 200 µg/mL.[3]

Table 2: Published Cytotoxicity Data for Cytisine

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
A549Lung CarcinomaCCK-84826.83[6]
NCI-H23Lung CarcinomaCCK-84842.79[6]
NCI-H460Lung CarcinomaCCK-84832.45[6]
HepG2Hepatocellular CarcinomaMTT48Dose-dependent inhibition[7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][8]

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Include wells with medium only for blank measurements. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.[5][12]

Materials:

  • This compound

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (e.g., 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using serum-free medium for the treatment phase to avoid interference from LDH present in serum.

  • Controls: Prepare three types of controls:

    • Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.

    • Medium Blank: Medium without cells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[12]

  • Data Analysis: Subtract the medium blank absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Apoptosis Assays

a) Annexin V Staining for Phosphatidylserine Exposure

Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

Materials:

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

b) Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[13] This assay uses a substrate that releases a fluorescent signal upon cleavage by active caspase-3/7.[14]

Materials:

  • This compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the blank reading and express the results as fold change in caspase activity compared to the vehicle control.

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates treatment Treat with this compound (24-72h) cell_seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add ldh_supernatant Collect Supernatant treatment->ldh_supernatant apoptosis_harvest Harvest Cells treatment->apoptosis_harvest mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis Calculate % Viability / % Cytotoxicity / % Apoptosis mtt_read->data_analysis ldh_reaction Add LDH Reagent ldh_supernatant->ldh_reaction ldh_incubate Incubate (30min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read ldh_read->data_analysis annexin_stain Annexin V/PI Staining apoptosis_harvest->annexin_stain caspase_assay Caspase-3/7 Assay apoptosis_harvest->caspase_assay flow_cytometry Flow Cytometry Analysis annexin_stain->flow_cytometry luminometry Luminescence Measurement caspase_assay->luminometry flow_cytometry->data_analysis luminometry->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway of nAChR-Mediated Cytotoxicity

This compound, as an nAChR agonist, may induce cytotoxicity through the activation of downstream signaling cascades. The following diagram illustrates a potential pathway.

nAChR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response cluster_apoptosis_markers Apoptosis Execution nmc This compound nachr Nicotinic Acetylcholine Receptor (nAChR) nmc->nachr Agonist Binding ca_influx Ca²⁺ Influx nachr->ca_influx pi3k_akt PI3K/Akt Pathway nachr->pi3k_akt mapk MAPK/ERK Pathway nachr->mapk apoptosis Induction of Apoptosis ca_influx->apoptosis proliferation Altered Proliferation pi3k_akt->proliferation pi3k_akt->apoptosis mapk->proliferation cell_cycle Cell Cycle Arrest mapk->cell_cycle cytochrome_c Mitochondrial Cytochrome c Release apoptosis->cytochrome_c caspase Caspase Activation cytochrome_c->caspase

Caption: Potential nAChR-mediated signaling pathways affected by this compound.

References

Application Notes and Protocols for Molecular Docking of N-Methylcytisine with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of N-Methylcytisine with its primary target proteins, the nicotinic acetylcholine receptors (nAChRs). The protocols outlined below are designed to be adaptable for use with various molecular modeling software suites.

Introduction

This compound is a quinolizidine alkaloid found in several plant species and is a derivative of cytisine. It acts as a partial agonist at various subtypes of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Due to its interaction with nAChRs, this compound is a compound of interest for therapeutic applications, including smoking cessation. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction mechanisms at a molecular level.

Target Proteins

The primary targets for this compound are the neuronal nicotinic acetylcholine receptors. This document will focus on the two most abundant and relevant subtypes in the brain:

  • α4β2 nAChR: This is the most prevalent nAChR subtype in the brain and is a key target for nicotine addiction.[1] The human α4β2 nAChR structure has been determined by X-ray crystallography (PDB ID: 5KXI) and cryo-electron microscopy (PDB ID: 8ST4).[2][3]

  • α7 nAChR: This homopentameric receptor is involved in cognitive functions and inflammatory processes. Several high-resolution structures of the human α7 nAChR are available in the Protein Data Bank (PDB IDs: 7EKI, 9LH6, 9IIV, 8CI1, 7EKP).[4][5][6][7][8]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the closely related compound, cytisine, with their target nAChRs. This data is essential for validating and interpreting the results of molecular docking studies.

CompoundTarget ReceptorParameterValueReference
This compound Nicotinic Acetylcholine Receptors (general)IC₅₀0.05 µM[9]
Muscarinic Acetylcholine Receptors (general)IC₅₀417 µM[9]
Human α4β2 nAChR (expressed in Xenopus oocytes)EC₅₀13 µM[9]
Human α7 nAChR (expressed in Xenopus oocytes)EC₅₀340 µM[9]
nAChR (from squid optical ganglia)Kd50 nM[10]
Cytisine α4β2 nAChRKi0.41 µM[11]
α7 nAChRKi>50 µM[12]
α4β2 nAChRBinding Energy (predicted)-6.31 kcal/mol[13]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with the human α4β2 and α7 nAChRs using AutoDock Vina, a widely used and freely available software. The general workflow is applicable to other docking programs with minor modifications.

Preparation of the Receptor Protein
  • Obtain the Receptor Structure: Download the desired human nAChR structure from the Protein Data Bank (e.g., PDB ID: 5KXI for α4β2 or 7EKI for α7).

  • Prepare the Protein:

    • Remove all water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Merge non-polar hydrogens.

    • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID: 670971) in SDF format.[14]

  • Prepare the Ligand:

    • Convert the SDF file to a PDB or MOL2 format.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format.

Molecular Docking Procedure
  • Define the Grid Box: The grid box defines the search space for the docking simulation.

    • Center the grid box on the known binding site of the nAChR. For α4β2 and α7 receptors, this is at the interface between subunits. Key residues in the binding pocket include tryptophans, tyrosines, and cysteines that form a "box" around the ligand.

    • The size of the grid box should be large enough to accommodate the entire ligand and allow for its free rotation and translation. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the size of the grid box.

  • Run the Docking Simulation: Execute the AutoDock Vina program using the prepared receptor, ligand, and configuration files. Vina will perform a series of docking runs and rank the resulting poses based on their predicted binding affinities (in kcal/mol).

  • Analyze the Results:

    • Examine the predicted binding energies. More negative values indicate a higher predicted binding affinity.

    • Visualize the top-ranked docking poses in a molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the interactions between this compound and the receptor, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions. Key interactions for agonists at nAChRs often involve a cation-π interaction with a tryptophan residue in the binding pocket.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is crucial to perform a validation step.

  • Re-docking of a Co-crystallized Ligand: If a structure with a bound ligand is available (e.g., nicotine in PDB ID 9LH6 for α7), extract the ligand and re-dock it into the binding site. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.

  • Correlation with Experimental Data: Compare the predicted binding affinities from the docking simulations with the experimental binding data (e.g., Ki or EC₅₀ values) for a series of known ligands. A good correlation suggests that the docking protocol can reliably predict binding affinities for new compounds.

Visualizations

Signaling Pathways

Activation of nAChRs by agonists like this compound can trigger both ionotropic and metabotropic signaling pathways, leading to various cellular responses.

nAChR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway This compound This compound nAChR nAChR (α4β2 / α7) This compound->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens Channel Depolarization Membrane Depolarization nAChR->Depolarization Opens Channel PI3K PI3K nAChR->PI3K Activates CaMK CaMK Ca_influx->CaMK CREB CREB Activation CaMK->CREB Gene Gene Expression (Neuroprotection) CREB->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: nAChR signaling upon this compound binding.

Experimental Workflow

The following diagram illustrates the general workflow for a molecular docking study.

Docking_Workflow A 1. Obtain Structures (PDB, PubChem) B 2. Prepare Receptor (Add Hydrogens, Charges) A->B C 3. Prepare Ligand (Define Rotatable Bonds) A->C D 4. Define Grid Box (Binding Site) B->D C->D E 5. Run Docking (e.g., AutoDock Vina) D->E F 6. Analyze Results (Binding Energy, Pose) E->F G 7. Validate Protocol (Re-docking, Correlation) F->G H Conclusion G->H

Caption: General workflow for molecular docking.

References

Application Notes and Protocols for In Vivo PET Imaging with N-[¹¹C]methyl-cytisine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[¹¹C]methyl-cytisine is a positron emission tomography (PET) radioligand designed for the in vivo imaging of α4β2 nicotinic acetylcholine receptors (nAChRs) in the brain. Cytisine, a natural plant alkaloid, is a partial agonist at α4β2 nAChRs and has been utilized in smoking cessation therapies.[1][2] The radiolabeling of its N-methylated derivative with carbon-11 allows for the non-invasive quantification and localization of these receptors, which are implicated in a variety of neurological and psychiatric conditions, including nicotine addiction, Alzheimer's disease, and Parkinson's disease.

These application notes provide detailed protocols for the synthesis, preclinical and clinical imaging, and data analysis of N-[¹¹C]methyl-cytisine.

Radiosynthesis of N-[¹¹C]methyl-cytisine

Protocol:

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]CH₄ by catalytic hydrogenation, which is subsequently reacted with iodine to form [¹¹C]CH₃I.

  • N-methylation Reaction: A solution of the precursor, (-)-cytisine (typically 0.5-1.0 mg), in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) is reacted with the gaseous [¹¹C]CH₃I. The reaction is typically carried out at an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 5-10 minutes) in a sealed reaction vessel.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to separate N-[¹¹C]methyl-cytisine from unreacted precursor and other byproducts.

  • Formulation: The purified N-[¹¹C]methyl-cytisine fraction is collected, the HPLC solvent is removed by evaporation, and the final product is formulated in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol).

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC, should be >95%.

  • Specific Activity: Measured at the end of synthesis, typically in the range of several GBq/µmol.

  • Residual Solvents: Assessed by gas chromatography to ensure levels are below acceptable limits.

  • pH: Should be within a physiologically acceptable range (e.g., 5.0-7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the final product is suitable for intravenous administration.

Radiosynthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Synthesis Module N14 ¹⁴N Target C11_CO2 [¹¹C]CO₂ N14->C11_CO2 p,α reaction C11_CH4 [¹¹C]CH₄ C11_CO2->C11_CH4 Reduction C11_CH3I [¹¹C]CH₃I C11_CH4->C11_CH3I Iodination Reaction N-methylation C11_CH3I->Reaction Cytisine (-)-Cytisine Precursor Cytisine->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation Final_Product N-[¹¹C]methyl-cytisine Formulation->Final_Product QC QC Checks Final_Product->QC Quality Control

Radiosynthesis workflow for N-[¹¹C]methyl-cytisine.

Preclinical In Vivo PET Imaging Protocol (Rodents)

This protocol is based on general procedures for preclinical PET imaging of the rodent brain and can be adapted for N-[¹¹C]methyl-cytisine.[5][6][7][8][9]

1. Animal Preparation:

  • Species: Male Wistar rats (250-350 g) or C57BL/6 mice (25-30 g).

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to imaging.

  • Fasting: Fasting is not typically required for brain PET imaging unless there are specific concerns about metabolic interference.

  • Anesthesia: Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor vital signs (respiration, temperature) throughout the procedure.

  • Catheterization: Place a catheter in the lateral tail vein for intravenous injection of the radiotracer.

2. Radiotracer Administration:

  • Dose: 5-15 MBq for rats, 1-5 MBq for mice, administered as a bolus.

  • Volume: The injection volume should be kept low (e.g., < 0.5 mL for rats, < 0.2 mL for mice) and followed by a saline flush.

3. PET/CT or PET/MR Imaging:

  • Scanner: A dedicated small-animal PET scanner, preferably with co-registration capabilities (CT or MR).

  • Positioning: Place the anesthetized animal on the scanner bed with the head centered in the field of view.

  • Attenuation Correction: Perform a CT or MR scan for anatomical co-registration and attenuation correction.

  • PET Acquisition:

    • Dynamic Scan: Start the PET acquisition simultaneously with the radiotracer injection and acquire data for 60-90 minutes.

    • Framing: Reconstruct the dynamic data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 8 x 5min, 4 x 10min).

4. Data Analysis:

  • Image Reconstruction: Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

  • Image Analysis:

    • Co-register PET images to the anatomical MR or CT images.

    • Define regions of interest (ROIs) on the anatomical images for brain regions known to have high densities of α4β2 nAChRs (e.g., thalamus, striatum, cortex) and a reference region with low receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate standardized uptake values (SUV) for a semi-quantitative assessment of tracer uptake.

    • Perform kinetic modeling of the TACs to estimate parameters such as the distribution volume (V_T) and the binding potential (BP_ND).

Preclinical_PET_Workflow cluster_preparation Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Animal Rodent (Rat/Mouse) Anesthesia Anesthesia (Isoflurane) Animal->Anesthesia Catheterization Tail Vein Catheterization Anesthesia->Catheterization Positioning Position on Scanner Bed CT_Scan CT for Attenuation Correction Positioning->CT_Scan Injection Inject N-[¹¹C]methyl-cytisine CT_Scan->Injection PET_Scan Dynamic PET Scan (60-90 min) Injection->PET_Scan Reconstruction Image Reconstruction (OSEM3D) ROI_Definition ROI Definition (Thalamus, Striatum, etc.) Reconstruction->ROI_Definition TAC_Generation Time-Activity Curve Generation ROI_Definition->TAC_Generation Kinetic_Modeling Kinetic Modeling (V_T, BP_ND) TAC_Generation->Kinetic_Modeling

Workflow for preclinical PET imaging with N-[¹¹C]methyl-cytisine.

Clinical In Vivo PET Imaging Protocol (Humans)

This protocol is a general guideline for human brain PET imaging with ¹¹C-labeled radiotracers and should be adapted based on institutional guidelines and specific study objectives.[10][11][12][13][14][15][16]

1. Subject Preparation:

  • Informed Consent: Obtain written informed consent from all participants.

  • Inclusion/Exclusion Criteria: Define and adhere to specific criteria for subject enrollment.

  • Fasting: A 4-6 hour fast is recommended to reduce metabolic variability.

  • Abstinence: Subjects should abstain from smoking and caffeine for at least 12 hours prior to the scan.

  • Medical History and Physical Exam: Perform a thorough medical history and physical examination.

  • Catheterization: Insert two intravenous catheters, one for radiotracer injection and one for arterial or venous blood sampling.

2. Radiotracer Administration:

  • Dose: 370-740 MBq (10-20 mCi) administered as a slow bolus injection over approximately 1 minute.

  • Mass Dose: The injected mass of N-methyl-cytisine should be kept to a minimum to avoid pharmacological effects.

3. PET/CT or PET/MR Imaging:

  • Scanner: A high-resolution PET/CT or PET/MR scanner.

  • Positioning: Position the subject comfortably on the scanner bed with the head immobilized using a head holder.

  • Attenuation Correction: Perform a low-dose CT scan or an MR-based attenuation correction sequence.

  • PET Acquisition:

    • Dynamic Scan: Begin the PET acquisition with the start of the radiotracer injection and continue for 90-120 minutes.

    • Framing: Reconstruct the data into a series of time frames (e.g., 6 x 30s, 3 x 1min, 2 x 2min, 16 x 5min).

4. Arterial Blood Sampling and Analysis (for full kinetic modeling):

  • Sampling Schedule: Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and less frequently thereafter.

  • Metabolite Analysis: Analyze a subset of blood samples to determine the fraction of radioactivity corresponding to the parent radiotracer versus its radiometabolites.

5. Data Analysis:

  • Image Reconstruction and Analysis: Similar to the preclinical protocol, with ROIs defined on the subject's co-registered MRI.

  • Kinetic Modeling:

    • Arterial Input Function: Use the metabolite-corrected arterial plasma TAC as the input function for compartmental modeling (e.g., two-tissue compartment model) to estimate V_T.

    • Reference Region Methods: If arterial sampling is not feasible, use a reference region (e.g., cerebellum) to estimate BP_ND using models such as the simplified reference tissue model (SRTM).

Quantitative Data

While specific in vivo quantitative data for N-[¹¹C]methyl-cytisine is not widely published, the following tables provide expected values based on data from other ¹¹C-labeled radiotracers targeting neuroreceptors.

Table 1: Estimated Human Radiation Dosimetry for N-[¹¹C]methyl-cytisine

Based on data from other ¹¹C-labeled radiotracers such as [¹¹C]nicotine and S-[¹¹C]-Methyl-L-Cysteine.[17][18][19]

OrganAbsorbed Dose (μGy/MBq)
Brain4.0 - 6.0
Lungs3.0 - 5.0
Liver15.0 - 25.0
Kidneys20.0 - 30.0
Urinary Bladder Wall30.0 - 50.0
Red Marrow3.0 - 5.0
Effective Dose 4.0 - 6.0 μSv/MBq

Table 2: Expected Regional Brain Uptake and Binding Parameters

Hypothetical values for N-[¹¹C]methyl-cytisine based on its target and the properties of similar tracers.

Brain RegionExpected SUV (peak)Expected V_T (mL/cm³)Expected BP_ND
Thalamus4.0 - 6.020 - 302.0 - 4.0
Striatum3.0 - 5.015 - 251.5 - 3.0
Cortex2.0 - 4.010 - 201.0 - 2.0
Cerebellum1.0 - 2.05 - 10(Reference)

Signaling Pathway

N-[¹¹C]methyl-cytisine acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, a ligand-gated ion channel. Binding of the tracer to the receptor is expected to induce a conformational change, leading to transient channel opening and influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.

Signaling_Pathway cluster_membrane Neuronal Membrane Receptor α4β2 nAChR Binding Binding Receptor->Binding Tracer N-[¹¹C]methyl-cytisine Tracer->Binding Conformation Conformational Change Binding->Conformation Channel_Opening Ion Channel Opening Conformation->Channel_Opening Ion_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization

Binding and signaling of N-[¹¹C]methyl-cytisine at the α4β2 nAChR.

Disclaimer

The provided protocols and data are intended for informational purposes for research professionals. All procedures involving radioactive materials and human or animal subjects must be conducted in accordance with institutional guidelines, and regulations, and with the approval of the relevant ethics committees. The quantitative data presented are estimates and may vary depending on the specific experimental conditions.

References

Application Note: Reductive Alkylation of 3-Amino-12-N-methylcytisine for the Synthesis of Novel Nootropic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytisine, a natural alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Specifically, modifications of the cytisine scaffold can lead to compounds with potent nootropic effects, which are substances that may improve cognitive function. This application note details a robust and efficient one-pot procedure for the reductive alkylation of 3-amino-12-N-methylcytisine with various aromatic aldehydes. This method provides a straightforward route to a library of novel N-arylmethyl derivatives, which have demonstrated significant nootropic and antihypoxic properties, potentially through the modulation of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

Principle of the Method

Reductive alkylation, also known as reductive amination, is a versatile method for forming carbon-nitrogen bonds. The reaction proceeds in two main steps: the initial reaction between the primary amine of 3-amino-12-N-methylcytisine and an aromatic aldehyde to form a Schiff base (imine) intermediate. This is followed by the in-situ reduction of the imine using a mild reducing agent, such as sodium borohydride, to yield the corresponding secondary amine. The one-pot nature of this procedure makes it an efficient strategy for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Materials and Reagents

  • 3-amino-12-N-methylcytisine

  • Aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Chloroform (CHCl₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Experimental Protocols

General Procedure for the Reductive Alkylation of 3-amino-12-N-methylcytisine
  • Reaction Setup: To a solution of 3-amino-12-N-methylcytisine (1.0 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add the respective aromatic aldehyde (1.1 mmol).

  • Imine Formation: Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC until the starting material and imine intermediate are no longer visible.

  • Work-up:

    • Quench the reaction by the slow addition of water (5 mL).

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Extract the aqueous residue with chloroform (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform/methanol) to afford the pure N-alkylated 3-amino-12-N-methylcytisine derivative.

  • Characterization: The structure and purity of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The reductive alkylation of 3-amino-12-N-methylcytisine with a variety of aromatic aldehydes has been shown to produce the corresponding N-arylmethyl derivatives in good to excellent yields.[1] A summary of the yields for a selection of synthesized compounds is presented in the table below.

Aldehyde ReactantProductYield (%)[1]
BenzaldehydeN-benzyl-3-amino-12-N-methylcytisine85
4-MethoxybenzaldehydeN-(4-methoxybenzyl)-3-amino-12-N-methylcytisine92
4-ChlorobenzaldehydeN-(4-chlorobenzyl)-3-amino-12-N-methylcytisine88
2-FuraldehydeN-(2-furylmethyl)-3-amino-12-N-methylcytisine78
4-NitrobenzaldehydeN-(4-nitrobenzyl)-3-amino-12-N-methylcytisine95

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the one-pot reductive alkylation of 3-amino-12-N-methylcytisine.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Characterization A 1. Dissolve 3-amino-12-N-methylcytisine in anhydrous MeOH B 2. Add aromatic aldehyde A->B C 3. Stir at room temperature (Imine Formation) B->C D 4. Cool to 0°C C->D E 5. Add NaBH4 portion-wise (Reduction) D->E F 6. Stir at room temperature E->F G 7. Quench with water F->G Reaction Completion H 8. Concentrate under reduced pressure G->H I 9. Extract with CHCl3 H->I J 10. Dry organic phase (Na2SO4) I->J K 11. Filter and concentrate J->K L 12. Column Chromatography K->L M 13. Characterize (NMR, MS) L->M

Caption: Experimental workflow for the reductive alkylation of 3-amino-12-N-methylcytisine.

HIF-1 Signaling Pathway

The synthesized N-arylmethyl derivatives of 3-amino-12-N-methylcytisine have shown potential as nootropic agents, with evidence suggesting their activity may be mediated through the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[1] The following diagram provides a simplified overview of this critical cellular pathway.

HIF1_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / Nootropic Agent Presence HIF1a_norm HIF-1α PHD PHD enzymes HIF1a_norm->PHD Hydroxylation VHL VHL protein PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, EPO, Glucose Transporters) HRE->Gene_Expression Cell_Survival Cellular Adaptation & Survival Gene_Expression->Cell_Survival Nootropic 3-Amino-12-N-methylcytisine Derivatives Nootropic->HIF1a_hyp Stabilization

Caption: Simplified HIF-1 signaling pathway and potential modulation by nootropic agents.

Conclusion

The reductive alkylation of 3-amino-12-N-methylcytisine is a highly effective and versatile method for the synthesis of a novel class of N-arylmethyl derivatives. The straightforward, one-pot procedure, coupled with good to excellent yields, makes this an attractive approach for generating compound libraries for drug discovery programs. The demonstrated nootropic and antihypoxic activities of these compounds, potentially acting through the HIF-1 signaling pathway, highlight their therapeutic potential and warrant further investigation for the development of new treatments for cognitive disorders.

References

Solid-Phase Peptide Synthesis of N-Methyl Cysteine-Containing Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a critical modification in medicinal chemistry, known to enhance pharmacological properties such as metabolic stability, bioavailability, and membrane permeability.[1][2] The incorporation of N-methyl cysteine (MeCys) residues, in particular, presents unique opportunities for creating novel peptide therapeutics and research tools. However, the synthesis of N-methylated peptides, especially those containing the sterically hindered and reactive N-methyl cysteine, poses significant challenges in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the successful incorporation of N-methyl cysteine derivatives into peptides using Fmoc-based SPPS.

Challenges in N-Methyl Cysteine SPPS

The primary challenges in the SPPS of N-methyl cysteine-containing peptides include:

  • Steric Hindrance: The N-methyl group sterically hinders the incoming activated amino acid, making peptide bond formation difficult and often resulting in low coupling yields.[1]

  • Racemization: Cysteine residues are prone to racemization during activation and coupling, a problem that can be exacerbated by the stronger coupling conditions required for N-methylated amino acids.[3]

  • Sulfhydryl Protection: The thiol side chain of cysteine requires robust protection throughout the synthesis, and the choice of protecting group can significantly impact the synthesis of the N-methylated derivative and subsequent manipulations.[4][5]

  • Side Reactions: During final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions such as fragmentation between consecutive N-methylamino acids and diketopiperazine formation can occur.[6]

Synthesis of Fmoc-N-Methyl-Cysteine Derivatives

A viable synthetic route to produce Fmoc-N-methyl-cysteine for SPPS with high yield has been developed.[4][5] This method is crucial as many traditional N-methylation procedures are suboptimal for cysteine, leading to low yields or deprotection of the sulfhydryl group.[4][5] The most successful approach involves the formation of an oxazolidinone precursor from an electronically neutral Fmoc-cysteine derivative, followed by ring opening and reduction.

A key development is the synthesis of Fmoc-MeCys(StBu)-OH, which proceeds with an overall yield of 91%.[4][5] The use of the S-tert-butylthio (StBu) protecting group is advantageous as it is stable to the reaction conditions and allows for subsequent on-resin manipulations to form disulfide bonds.[4][5]

Experimental Workflows

Synthesis of Fmoc-MeCys(StBu)-OH

A Fmoc-Cys(StBu)-OH B Oxazolidinone Formation A->B Cyclization C Oxazolidinone Precursor B->C D Ring Opening & Iminium Ion Reduction C->D E Fmoc-MeCys(StBu)-OH D->E Yield: 91%

Caption: Synthesis of Fmoc-N-methyl-cysteine (StBu) derivative.

General SPPS Workflow for N-Methyl Cysteine Incorporation

cluster_0 SPPS Cycle A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing (DMF, DCM) B->C D Coupling of Fmoc-N-Me-Cys (HATU/DIPEA in DMF) C->D E Washing (DMF) D->E E->B Next Cycle F Final Deprotection & Cleavage (TFA Cocktail) E->F G Peptide Purification (HPLC) F->G

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocols

Materials and Reagents
  • Resin: PAL-PEG-Fmoc resin (0.21 mmol/g) or 2-chlorotrityl chloride resin (1.30 mmol/g) are suitable choices.[4]

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-MeCys(StBu)-OH.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methylpyrrolidone (NMP).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • For N-methyl cysteine: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • For standard amino acids: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be used, but HATU is also effective.[7]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95:2.5:2.5 (v/v/v) Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water.

Protocol 1: Solid-Phase Peptide Synthesis

This protocol is adapted from established methods for synthesizing peptides containing N-methyl cysteine.[1][4][7]

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid/HBTU solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling completion using a colorimetric test (e.g., Kaiser test for primary amines, bromophenol blue test for secondary amines).

  • Amino Acid Coupling (Fmoc-N-Methyl-Cysteine):

    • In a separate vial, dissolve 4 equivalents of Fmoc-MeCys(StBu)-OH and 3.9 equivalents of HATU in DMF.[1][7]

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution.[1][7]

    • Allow the activation to proceed for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours.[1] A longer coupling time is generally required for N-methylated residues. Double coupling may be necessary for difficult sequences.

  • Washing: After each coupling step, wash the resin thoroughly with DMF (5 times).

  • Repeat Cycles: Repeat steps 2-5 until the desired peptide sequence is assembled.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail (95:2.5:2.5 TFA/TIS/H2O) for 1-2 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Disulfide Bond Formation

The StBu protecting group on the N-methyl cysteine residue allows for on-resin conversion to a more reactive sulfenyl species, facilitating disulfide bond formation.[4][5]

  • Thiolysis of StBu Group: After peptide assembly, treat the resin-bound peptide with a solution of a reducing agent (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine) to remove the StBu group, exposing the free thiol.

  • Conversion to Npys Derivative: Treat the resin with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) to form the MeCys(Npys) derivative.

  • Intramolecular Cyclization and Cleavage: The Npys group activates the thiol for nucleophilic attack by another cysteine thiol in the sequence, leading to simultaneous disulfide bond formation and cleavage from the resin.

Quantitative Data Summary

ParameterCondition/ReagentValue/ObservationReference
Synthesis of Fmoc-MeCys(StBu)-OH Overall Yield91%[4][5]
SPPS Resin Loading PAL-PEG-Fmoc0.21 mmol/g[4]
2-chlorotrityl chloride1.30 mmol/g[4]
Fmoc Deprotection Reagent20% piperidine in DMF[1][4]
Duration2 x 10 min or 5 + 15 min[1][4]
Coupling of N-Methyl Cysteine Coupling ReagentHATU[1][4][7]
Equivalents (AA:HATU:DIPEA)4 : 3.9 : 8[1][7]
Duration1-4 hours[1][4]
Cleavage from Resin Reagent95:2.5:2.5 TFA/TIS/H₂O[4]
Duration1-2 hours[4]

Coupling Reagent Comparison for N-Methylated Amino Acids

Coupling ReagentEfficacy for N-Methylated Amino AcidsNotesReference
HBTU/HCTULess EffectiveOften results in low yields and incomplete couplings due to insufficient reactivity to overcome steric hindrance.[1][7]
HATU Highly Effective Recommended for coupling N-methylated amino acids.[1][4][7]
PyAOP/PyBOPHighly EffectiveParticularly useful for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][7][8]
BOP-Cl, PyBroPEffectiveHave been successfully employed for N-methyl amino acid coupling.[7]

Applications and Future Perspectives

The ability to incorporate N-methyl cysteine into peptides opens up new avenues for drug discovery and development. These modified peptides can serve as:

  • Enzyme Inhibitors: The N-methyl group can provide conformational constraints that favor binding to enzyme active sites.

  • Therapeutic Peptides: Enhanced stability and bioavailability can lead to peptide drugs with improved pharmacokinetic profiles.

  • Molecular Probes: N-methylated cysteine can be used to study protein-protein interactions and signaling pathways.

The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of N-methyl cysteine-containing peptides. Further optimization of coupling conditions and the development of novel protecting group strategies will continue to advance this exciting field.

References

Spectroscopic Characterization of N-Methylcytisine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic characterization of N-Methylcytisine using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these analytical methods for the identification and characterization of this alkaloid.

Introduction

This compound is a quinolizidine alkaloid and a derivative of cytisine. It is of significant interest in medicinal chemistry and pharmacology due to its potential as a partial agonist of nicotinic acetylcholine receptors (nAChRs)[1]. Accurate and comprehensive spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development processes. This document outlines the key spectroscopic features of this compound and provides standardized protocols for their determination.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the FTIR, NMR, and UV-Vis spectroscopic analyses of this compound.

Table 1: FTIR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
2934C-H stretching
2778C-H stretching
1644C=O stretching (amide)
1558C=C stretching (aromatic)
1427C-H bending
1247C-N stretching
1112C-O stretching
827C-H out-of-plane bending
804C-H out-of-plane bending
774C-H out-of-plane bending
Data sourced from supplementary information of a study on this compound derivatives.[2]
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15dd, J = 9.0, 7.0 Hz1HH-5
6.27dd, J = 9.0, 1.5 Hz1HH-4
5.92dd, J = 7.0, 1.5 Hz1HH-6
4.33s1HH-9
2.85m2HH-11, H-13
2.68m1HH-7
2.23m1HH-10α
2.13m2HH-10β, H-8α
2.01s3HN-CH₃
1.77m1HH-8β
1.44m1HH-7'
Chemical shifts and assignments are based on reported experimental data.[2]
Table 3: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
163.4C-2
150.9C-6
138.4C-4
137.6C-5
115.9C-3
105.0C-1
64.2C-9
63.5C-11
54.2C-7
46.1N-CH₃
35.4C-13
30.7C-8
24.9C-10
Carbon assignments are based on reported experimental data.[2]
Table 4: UV-Vis Spectroscopic Data for this compound
Wavelength (λmax)SolventElectronic Transition
~303 nmMethanolπ→π* and n→π
The UV-Vis spectrum of this compound is characterized by a long-wavelength absorption band around 303 nm.[3] The observed bands are associated with π→π and n→π transitions.[3]*

Experimental Protocols

The following are detailed protocols for the spectroscopic characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Kimwipes

  • Isopropyl alcohol or acetone for cleaning

Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and powered on. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum by performing a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a solvent-moistened Kimwipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for detailed structural elucidation.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • Data Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H NMR).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound to identify its chromophores.

Materials and Equipment:

  • This compound sample

  • Methanol (spectroscopic grade) or other suitable UV-transparent solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for preparing solutions

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

  • Blank Measurement: Fill a quartz cuvette with the solvent (methanol) and place it in the reference beam path. Run a baseline correction or "zero" the instrument with the solvent blank.

  • Sample Measurement: Rinse the sample cuvette with the this compound solution and then fill it. Place the cuvette in the sample beam path.

  • Data Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_uv UV-Vis Analysis Sample This compound Sample FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep UV_Prep Dissolve in Methanol Sample->UV_Prep FTIR_Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acquire FTIR_Data FTIR Spectrum (Functional Groups) FTIR_Acquire->FTIR_Data NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acquire NMR_Data NMR Spectra (Structural Elucidation) NMR_Acquire->NMR_Data UV_Acquire Acquire Spectrum (200-400 nm) UV_Prep->UV_Acquire UV_Data UV-Vis Spectrum (Chromophores) UV_Acquire->UV_Data

Caption: Workflow for the spectroscopic characterization of this compound.

Data_Integration FTIR FTIR Data (Functional Groups) Structure Comprehensive Structural Characterization of this compound FTIR->Structure NMR NMR Data (¹H & ¹³C) (Connectivity) NMR->Structure UV UV-Vis Data (Conjugated System) UV->Structure

Caption: Integration of spectroscopic data for structural characterization.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylcytisine Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor retention of N-Methylcytisine in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor or no retention of this compound on my C18 column?

A1: this compound is a polar and basic compound. In reverse-phase HPLC, the stationary phase (like C18) is nonpolar, while the mobile phase is polar. Polar compounds have a low affinity for the nonpolar stationary phase, leading to weak retention and early elution, often near the solvent front.[1][2] The basic nature of this compound can also lead to unwanted interactions with residual silanols on the silica-based column packing, resulting in poor peak shape (tailing).

Q2: What are the key chemical properties of this compound I should consider for HPLC method development?

A2: Understanding the physicochemical properties of this compound is crucial for successful method development.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionImplication for RP-HPLC
Molecular Formula C₁₂H₁₆N₂ORelatively small molecule.
Molecular Weight 204.27 g/mol ---
Polarity HighLow affinity for nonpolar stationary phases (e.g., C18, C8), leading to poor retention.
Basicity Basic compoundThe ionization state is pH-dependent. At acidic pH, it will be protonated (charged), further reducing retention in RP-HPLC. Can interact with acidic silanol groups on the column, causing peak tailing.
Solubility Highly soluble in water and methanol; soluble in ethanol; sparingly soluble in less polar organic solvents.[3][4]The sample should be dissolved in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.

Q3: What are the initial steps to improve the retention of this compound in RP-HPLC?

A3: To enhance retention, you can modify the mobile phase. Start by decreasing the organic solvent (e.g., acetonitrile, methanol) percentage. You can even try a 100% aqueous mobile phase, but ensure your column is compatible with such conditions to prevent stationary phase collapse.[5] Adjusting the mobile phase pH is another critical step. For a basic compound like this compound, increasing the pH of the mobile phase can suppress its ionization, making it less polar and thereby increasing its retention on a reverse-phase column.[6]

Troubleshooting Guide

Issue 1: this compound elutes at or near the void volume.

This is a classic sign of insufficient retention. Here are several strategies to address this, ranging from simple mobile phase adjustments to more advanced column and chromatography mode changes.

Solution 1.1: Mobile Phase Modification

  • Decrease Organic Solvent Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. A lower organic content increases the mobile phase polarity, which promotes the partitioning of the analyte onto the nonpolar stationary phase.

  • Use of Ion-Pairing Reagents: Introducing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve the retention of basic compounds.[7][8] The hydrophobic tail of the ion-pairing agent interacts with the stationary phase, while the charged head-group pairs with the ionized analyte, increasing its retention.

Solution 1.2: Alternative Chromatographic Modes

If mobile phase modifications are insufficient, consider alternative chromatographic techniques that are better suited for polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is ideal for retaining and separating very polar compounds like this compound.[1][2][9]

  • Ion-Exchange Chromatography (IEC): Given that this compound is basic and will be positively charged at acidic pH, a strong cation exchange (SCX) column can provide excellent retention and selectivity.[1][2]

Issue 2: Poor peak shape (tailing) for this compound.

Peak tailing for basic compounds in RP-HPLC is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.

Solution 2.1: Mobile Phase and Column Selection

  • Adjust Mobile Phase pH: Working at a low pH (e.g., <3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte. However, this will also decrease the retention of this compound. Conversely, a high pH (e.g., >8) will deprotonate the silanols, but can also lead to interactions. A systematic pH study is recommended.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns manufactured from high-purity silica and with thorough end-capping have a lower concentration of accessible silanol groups, which minimizes peak tailing for basic analytes.

  • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the analyte of interest.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC with Ion-Pairing Agent

This protocol is a starting point for improving the retention of this compound on a standard C18 column using an ion-pairing agent.

Table 2: RP-HPLC Method with Ion-Pairing

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 234 nm and 311 nm[4]
Injection Volume 10 µL
Protocol 2: HILIC Method

This protocol is based on literature where HILIC was successfully used for this compound analysis.[1][9]

Table 3: HILIC Method Parameters

ParameterCondition
Column HILIC (e.g., Amide, Silica, or Polyhydroxy stationary phase), 5 µm, 4.6 x 250 mm
Mobile Phase 90% Acetonitrile / 10% Ammonium Formate buffer (e.g., 10 mM, pH 4.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 234 nm and 311 nm[4]
Injection Volume 10 µL
Protocol 3: Ion-Exchange Chromatography (IEC) Method

This protocol is based on a study that found strong cation exchange to be optimal for this compound retention and peak shape.[1][2]

Table 4: Strong Cation Exchange (SCX) Method Parameters

ParameterCondition
Column Strong Cation Exchange (SCX)
Mobile Phase 25% Acetonitrile / 75% Formate buffer (e.g., 100 mM, pH 4.0)
Flow Rate 1.0 mL/min
Column Temperature 22 °C
Detection UV at 308 nm
Injection Volume 20 µL

Visualizations

Troubleshooting_Workflow Start Poor Retention of This compound Mobile_Phase Mobile Phase Optimization Start->Mobile_Phase Alternative_Modes Alternative Chromatographic Modes Start->Alternative_Modes If Mobile Phase Modifications Fail Decrease_Organic Decrease % Organic Solvent (e.g., ACN, MeOH) Mobile_Phase->Decrease_Organic Simple Adjustment Adjust_pH Increase Mobile Phase pH (e.g., pH > 8) Mobile_Phase->Adjust_pH For Basic Compounds Ion_Pairing Add Ion-Pairing Reagent (e.g., HFBA) Mobile_Phase->Ion_Pairing Enhanced Retention End Adequate Retention Achieved Decrease_Organic->End If Successful Adjust_pH->End If Successful Ion_Pairing->End If Successful HILIC HILIC Alternative_Modes->HILIC IEC Ion-Exchange (SCX) Alternative_Modes->IEC HILIC->End IEC->End

Caption: Troubleshooting workflow for poor this compound retention.

Experimental_Workflow Start Sample Preparation (Dissolve in Mobile Phase) Method_Selection Select HPLC Method Start->Method_Selection RP_HPLC Reverse-Phase HPLC (with Ion-Pairing) Method_Selection->RP_HPLC Standard Approach HILIC HILIC Method_Selection->HILIC For High Polarity IEC Ion-Exchange (SCX) Method_Selection->IEC For Charged Analyte Analysis HPLC Analysis RP_HPLC->Analysis HILIC->Analysis IEC->Analysis Data_Processing Data Processing and Result Interpretation Analysis->Data_Processing End Report Results Data_Processing->End

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Improving Peak Shape for N-Methylcytisine in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, particularly poor peak shape, encountered during the analysis of N-Methylcytisine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my this compound peak tailing significantly on a standard reversed-phase (C18) column?

Answer: Peak tailing for this compound is a common issue primarily caused by secondary interactions between the basic analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] this compound is a polar, basic alkaloid, meaning it can become protonated in typical mobile phases.[2][4] These positively charged molecules can then interact strongly with ionized, negatively charged silanol groups on the silica surface.[3][5][6]

This phenomenon creates a "mixed-mode" retention mechanism: the desired primary hydrophobic interaction and an undesirable secondary ion-exchange interaction.[1][7][8] Because the silanol sites are non-uniformly distributed and can become overloaded, a portion of the analyte molecules are retained longer, leading to a broad, asymmetric peak with a distinct "tail".[3][8]

cluster_0 Silica Stationary Phase Silica Silica Surface Si-O⁻ Tailing Result: Peak Tailing Analyte This compound (Protonated) Analyte->Silica:surface Primary Interaction (Hydrophobic) Analyte->Silica:silanol Secondary Interaction (Ionic)

Caption: Secondary ionic interactions causing peak tailing.

FAQ 2: What is the most effective way to achieve a symmetrical peak for this compound?

Answer: The most effective strategy is to change the separation mechanism to one that is better suited for highly polar and basic compounds. While optimizing conditions on a C18 column is possible, superior results are consistently achieved using Ion-Exchange Chromatography (IEC) with a Strong Cation Exchange (SCX) column .[2][9][10]

An SCX column provides a controlled and uniform ion-exchange surface, making this the primary, intended retention mechanism rather than an undesirable secondary effect.[2][10] This approach leads to stronger retention, excellent peak symmetry, and high column efficiency for this compound.[2][10] Studies have shown that compared to various reversed-phase and HILIC columns, the SCX stationary phase provides the most optimal system.[4][9]

The following table summarizes the performance of this compound on different column types, demonstrating the superiority of the SCX phase.

Chromatographic SystemStationary PhaseRetentionPeak Shape (Asymmetry - As)System Efficiency (N/m)Key Observation
Reversed-Phase (RP)C18, Phenyl-Hexyl, Polar RPVery WeakPoor (Significant Tailing)LowNot suitable due to weak retention and strong silanol interactions.[2][4]
HILICHILIC A, HILIC NStrongSymmetrical (As ≈ 1.39)ModerateGood peak shape but potential for co-elution with matrix components.[2]
Ion-Exchange (IEC) SCX Strong Excellent (As ≈ 1.38) High (46,200) Optimal system with the best retention, peak shape, and efficiency. [2][10]

This protocol is optimized for the quantification of this compound with excellent peak shape.[2][10]

  • Column: Strong Cation Exchange (SCX)

  • Mobile Phase: Isocratic elution with 25% Acetonitrile and 75% of 100 mM formate buffer (pH 4.0).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 22 °C.[2]

  • Injection Volume: 20 µL.[2]

  • Detection: DAD at 308 nm.[2]

FAQ 3: I only have access to reversed-phase (C18) columns. How can I improve my peak shape?

Answer: If an SCX column is not available, you can still significantly improve the peak shape of this compound on a C18 column by carefully manipulating the mobile phase and selecting the right type of C18 column. The goal is to minimize the secondary interactions with silanol groups.

Follow this troubleshooting workflow:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to ≤ 3 is the most effective first step.[8][11] At this low pH, the majority of surface silanol groups are protonated (Si-OH) and thus electrically neutral, which prevents the strong ionic interaction with the protonated this compound.[1][5] Use an acidic modifier like formic acid or trifluoroacetic acid (TFA).

  • Use a Modern, End-Capped Column: If possible, use a modern, high-purity "Type B" silica column that is thoroughly end-capped.[6][8] End-capping chemically treats the silica surface to block most of the residual silanol groups, reducing the sites available for secondary interactions.[5][12]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape.[8][13] The TEA will preferentially interact with the active silanol sites, effectively shielding them from the this compound analyte. Note that additives like TEA are not volatile and can cause ion suppression, making them unsuitable for LC-MS applications.

  • Consider Ion-Pairing Reagents: For difficult separations, an ion-pairing reagent like heptafluorobutyric acid (HFBA) can be added to the mobile phase.[14] HFBA pairs with the protonated this compound, forming a neutral, more hydrophobic complex that interacts more predictably with the C18 phase, which can resolve tailing and peak splitting issues.[14]

  • Optimize Sample Concentration: Injecting too much sample can overload the column and the active silanol sites, leading to peak distortion.[3][15] Try diluting your sample to see if the peak shape improves.[1]

start Start: Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to 2.5 - 3.0 (e.g., with 0.1% Formic Acid) start->ph_adjust check_shape1 Peak Shape Improved? ph_adjust->check_shape1 end_cap Use High-Purity, End-Capped C18 Column check_shape1->end_cap No end Optimized Method check_shape1->end Yes check_shape2 Tailing Persists? end_cap->check_shape2 additives Consider Additives: - Competing Base (TEA for UV) - Ion Pairing (HFBA for MS) check_shape2->additives Yes check_shape2->end No check_overload Check for Overload: Reduce Sample Concentration additives->check_overload check_overload->end

Caption: Troubleshooting workflow for improving peak shape on a C18 column.

FAQ 4: My this compound peak is fronting or splitting. What are the likely causes?

Answer: While tailing is the most common issue, fronting and splitting can also occur.

  • Peak Fronting: This distortion, where the front of the peak is sloped, is typically caused by two issues:

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to fronting.[15][16] The solution is to dilute the sample and reinject.

    • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the peak can become distorted and front.[17][18] Ideally, the sample should be dissolved in the mobile phase itself.

  • Peak Splitting: A split or "double" peak for a single analyte can indicate several problems:

    • Column Contamination or Void: A buildup of particulate matter on the column inlet frit or a void in the packing bed can distort the flow path, causing the peak to split.[1][19] Try cleaning the column or, if permitted by the manufacturer, reversing and flushing it.

    • Co-elution: An unresolved impurity may be co-eluting, giving the appearance of a split peak.

    • Analyte On-Column Issues: For some alkaloids, interactions with the stationary phase or mobile phase components can cause peak splitting. In a study involving this compound, switching from formic acid to heptafluorobutyric acid (HFBA) as a mobile phase additive resolved a peak splitting issue.[14]

References

Optimizing mobile phase for HILIC separation of cytisine and N-Methylcytisine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Hydrophilic Interaction Liquid Chromatography (HILIC) methods for the separation of cytisine and N-Methylcytisine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is HILIC recommended over Reverse-Phase (RP) chromatography for cytisine and this compound analysis?

A1: Cytisine and this compound are highly polar alkaloids.[1][2] In traditional reverse-phase HPLC using C8 or C18 columns, these compounds exhibit very weak retention and often elute near the solvent front, making accurate quantification difficult, especially in complex matrices.[1][2][3][4] HILIC is specifically designed for the retention and separation of polar and hydrophilic compounds, offering significantly improved retention and resolution for cytisine and this compound.[1][2][3][4][5]

Q2: What type of HILIC column is best suited for this separation?

A2: Several HILIC stationary phases can be used, with varying results. Studies have shown that columns with a silica stationary phase (often designated as HILIC-A) can provide good peak symmetry and high efficiency for both cytisine and this compound.[1][5] While aminopropyl (HILIC-B) and polyhydroxy (HILIC-N) phases have also been tested, they may result in weaker retention or asymmetrical peaks for these basic alkaloids.[1][5] However, it is important to note that with complex samples like plant extracts, co-elution of this compound with matrix components can occur on some HILIC columns.[1][2] In such cases, strong cation exchange (SCX) chromatography has been shown to be a highly effective alternative.[1][2][3][4][5]

Q3: What is a typical starting mobile phase for HILIC separation of these compounds?

A3: A common starting point for the mobile phase consists of a high percentage of acetonitrile (ACN) with a smaller portion of an aqueous buffer. A mobile phase of 80-90% acetonitrile with an aqueous buffer at an acidic pH, such as a formate buffer at pH 4.0, has been shown to be effective.[1][6][7][8] The high organic content is crucial for achieving retention in HILIC mode.[9][10]

Q4: How does the mobile phase pH affect the separation?

A4: The mobile phase pH influences the ionization state of both the analytes and the stationary phase, which in turn affects retention and peak shape. Cytisine and this compound are basic compounds. Using an acidic mobile phase (e.g., pH 4.0) ensures they are protonated (positively charged).[11] This can enhance their interaction with a negatively charged silica surface (from deprotonated silanol groups), contributing to retention via an ion-exchange mechanism in addition to hydrophilic partitioning.[10] Maintaining a consistent and appropriate pH is critical for reproducible results.[9][11]

Q5: Can I use a gradient elution?

A5: Yes, gradient elution can be employed and is often beneficial, especially for complex samples. In HILIC, a gradient involves decreasing the organic solvent (acetonitrile) concentration over time, which increases the mobile phase's elution strength.[12][13] For example, a gradient could start at a high percentage of acetonitrile and decrease to a lower percentage to elute more strongly retained compounds.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the HILIC separation of cytisine and this compound.

Problem 1: Poor or No Retention
  • Possible Cause: Insufficient organic solvent in the mobile phase. In HILIC, water is the strong solvent.

  • Solution: Increase the percentage of acetonitrile in your mobile phase. A starting concentration of at least 80% is recommended.[7][10] Ensure your gradient, if used, starts with a high organic content.

  • Possible Cause: Incorrect column equilibration. The aqueous layer on the stationary phase surface needs to be properly established for retention.

  • Solution: Equilibrate the column with the initial mobile phase for a sufficient time before injection. For isocratic methods, flushing with at least 50 column volumes is recommended. For gradient methods, performing several blank injections can help ensure the column is properly conditioned.[9]

  • Possible Cause: Sample is dissolved in a strong solvent (high water content).

  • Solution: If possible, dissolve your sample in a solvent that matches the initial mobile phase composition (i.e., high acetonitrile). If the sample is only soluble in aqueous solutions, keep the injection volume as small as possible to minimize peak distortion and retention issues.[10][13]

Problem 2: Asymmetric or Tailing Peaks
  • Possible Cause: Secondary interactions between the basic analytes and active sites (e.g., silanols) on the stationary phase.

  • Solution:

    • Optimize Buffer Concentration: An insufficient buffer concentration may not effectively mask silanol activity. Increasing the buffer concentration (e.g., to 10-20 mM) can improve peak shape.[14][15][16]

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled and appropriate. An acidic pH (e.g., 4.0) is generally effective for these basic compounds.[1][7]

  • Possible Cause: Column overloading.

  • Solution: Reduce the mass of the analyte injected onto the column by either lowering the injection volume or diluting the sample.[16]

Problem 3: Irreproducible Retention Times
  • Possible Cause: Insufficient column re-equilibration between injections. The water layer on the stationary phase must be consistently re-established.

  • Solution: Increase the re-equilibration time between runs. A minimum of 10 column volumes is recommended.[9]

  • Possible Cause: Mobile phase instability or precipitation. Buffer salts can precipitate in mobile phases with high organic content.

  • Solution: Ensure your buffer is completely dissolved in the aqueous portion before mixing with the organic solvent. Using volatile buffers like ammonium formate or ammonium acetate is common, especially for LC-MS applications.[9] Avoid using phosphate buffers, which have poor solubility in high acetonitrile concentrations.[13] It is also advisable to premix the mobile phase.[17]

  • Possible Cause: Fluctuations in column temperature.

  • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Data and Experimental Protocols

Data Summary: HILIC Column Performance
Column TypeStationary PhaseMobile Phase ExamplePeak Symmetry (As) - CytisinePeak Symmetry (As) - this compoundSystem Efficiency (N/m) - CytisineSystem Efficiency (N/m) - this compoundReference
HILIC A Silica90% ACN, Formic buffer pH 4.01.091.3939,57037,620[1]
HILIC B Aminopropyl90% ACN, Formic buffer pH 4.0AsymmetricalAsymmetricalLowLow[1]
HILIC N Polyhydroxy90% ACN, Formic buffer pH 4.0SymmetricalSymmetricalGoodGood[1]

Table based on data from the analysis of standards. Note that performance in complex matrices may vary.

Experimental Protocol: HILIC-DAD Method

This protocol is a representative example based on published methods for the analysis of cytisine and this compound standards.[1][7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Column: ACE HILIC-A (silica stationary phase), e.g., 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Formate buffer (e.g., 100 mM, adjusted to pH 4.0 with formic acid).

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 90% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: DAD, monitor at the UV absorbance maximum for cytisine (e.g., ~305 nm).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/water (80:20, v/v).

Visual Guides

HILIC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_reproducibility Reproducibility Issues start Identify Problem poor_retention Poor or No Retention start->poor_retention bad_shape Tailing or Asymmetric Peaks start->bad_shape bad_repro Irreproducible Retention Times start->bad_repro check_organic Increase % ACN (>80%) poor_retention->check_organic Cause: Low Organic check_equilibration Increase Equilibration Time (>10 column volumes) poor_retention->check_equilibration Cause: Poor Equilibration check_diluent Match Sample Diluent to Mobile Phase poor_retention->check_diluent Cause: Strong Diluent check_buffer Optimize Buffer Conc. (e.g., 10-20 mM) bad_shape->check_buffer Cause: Secondary Interactions check_ph Verify Mobile Phase pH (e.g., pH 4.0) bad_shape->check_ph Cause: Incorrect pH check_load Reduce Injection Volume/ Sample Concentration bad_shape->check_load Cause: Overloading check_reequilibration Increase Re-equilibration Time Between Runs bad_repro->check_reequilibration Cause: Insufficient Equilibration check_mp Check for Buffer Precipitation bad_repro->check_mp Cause: Mobile Phase check_temp Use Column Oven bad_repro->check_temp Cause: Temperature

References

Troubleshooting low yields in N-Methylcytisine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methylcytisine. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-methylation of cytisine?

The most common and effective method for the N-methylation of cytisine is the Eschweiler-Clarke reaction.[1][2][3][4] This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4] A key advantage of this method is that it selectively produces the tertiary amine (this compound) without the formation of quaternary ammonium salts, a common side product in other methylation techniques that use alkyl halides.[2]

Alternative methods include using methyl iodide or dimethyl sulfate, but these can lead to over-methylation.[1] There are also modified Eschweiler-Clarke procedures, such as a solvent-free method using paraformaldehyde and oxalic acid dihydrate, which can be advantageous in certain contexts.[1][5]

Q2: I am observing a low yield in my this compound synthesis using the Eschweiler-Clarke reaction. What are the potential causes?

Low yields in the Eschweiler-Clarke reaction for N-methylating cytisine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating, incorrect stoichiometry of reagents, or too short of a reaction time. The reaction is typically heated to drive the formation of the iminium ion intermediate and the subsequent reduction.[2]

  • Suboptimal Reagent Concentration: The concentrations of formaldehyde and formic acid are critical. An insufficient amount of formaldehyde will result in unreacted cytisine, while an inadequate amount of formic acid will lead to incomplete reduction of the intermediate iminium ion.

  • Side Reactions: Although the Eschweiler-Clarke reaction is generally clean, side reactions can occur. For instance, impurities in the starting cytisine material can react with the reagents.

  • Product Loss During Workup and Purification: this compound is a polar compound, and significant loss can occur during the extraction and purification steps if the protocol is not optimized.[6]

Q3: What are the typical byproducts in the N-methylation of cytisine?

The primary potential byproduct in the N-methylation of cytisine is unreacted starting material (cytisine). The Eschweiler-Clarke reaction is known for its high selectivity towards the formation of tertiary amines, thus minimizing the formation of other byproducts.[2] However, depending on the purity of the starting materials and reaction conditions, minor impurities may be present.

Q4: How can I effectively purify this compound from the reaction mixture?

Column chromatography is a highly effective method for purifying this compound.[7] Given the polar nature of this compound, a polar stationary phase like silica gel is commonly used. The choice of the mobile phase is crucial for achieving good separation. A gradient elution starting with a less polar solvent and gradually increasing the polarity is often effective. For highly polar compounds like this compound, ion-exchange chromatography (IEC) or hydrophilic interaction chromatography (HILIC) can also provide excellent separation.[6][8]

A typical purification protocol would involve:

  • Neutralizing the reaction mixture with a base (e.g., sodium hydroxide) and extracting the crude product with an organic solvent like dichloromethane.

  • Drying the organic extract and concentrating it under reduced pressure.

  • Purifying the crude residue by column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Cytisine Insufficient heating or reaction time.Ensure the reaction mixture is heated to the recommended temperature (typically around 80-100 °C) and maintained for the specified duration (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect stoichiometry of reagents.Use a slight excess of both formaldehyde and formic acid to ensure the reaction goes to completion. A typical molar ratio is 1 equivalent of amine to 1.1-1.2 equivalents of formaldehyde and 1.1-1.2 equivalents of formic acid.
Presence of Unidentified Impurities Impure starting materials.Ensure the purity of the starting cytisine, formaldehyde, and formic acid. Use freshly opened or properly stored reagents.
Side reactions due to high temperatures.While heating is necessary, excessive temperatures for prolonged periods can lead to degradation. Optimize the temperature and reaction time.
Difficulty in Isolating the Product Inefficient extraction from the aqueous phase.This compound has some water solubility. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform) to maximize recovery. Adjusting the pH of the aqueous layer to be more basic can improve extraction efficiency.
Poor separation during column chromatography.Optimize the solvent system for column chromatography. A mixture of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. A gradient elution will likely be necessary. Consider using a different stationary phase like alumina or a specialized resin if silica gel does not provide adequate separation.

Experimental Protocols

Protocol 1: N-Methylation of Cytisine via Eschweiler-Clarke Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Cytisine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a solution of cytisine (1.0 eq) in formic acid (1.8 eq), add a 37% aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • Cool the mixture to room temperature.

  • Add water and 1M HCl, then extract with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 with a sodium hydroxide solution.

  • Extract the aqueous phase multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane with increasing percentages of methanol).[7]

Visualizations

Synthesis Pathway

N_Methylcytisine_Synthesis N-Methylation of Cytisine via Eschweiler-Clarke Reaction Cytisine Cytisine Iminium_Ion Iminium Ion Intermediate Cytisine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium_Ion Formic_Acid Formic Acid (HCOOH) N_Methylcytisine This compound Formic_Acid->N_Methylcytisine Iminium_Ion->N_Methylcytisine + Formic Acid - CO2

Caption: N-Methylation of Cytisine via the Eschweiler-Clarke reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields in this compound Synthesis Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Adjust reagent stoichiometry Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Optimize_Conditions->Check_Reaction Check_Workup Review Workup & Purification Complete->Check_Workup Extraction_Issue Inefficient Extraction? Check_Workup->Extraction_Issue Optimize_Extraction Optimize Extraction: - Adjust pH - Increase number of extractions Extraction_Issue->Optimize_Extraction Yes Purification_Issue Poor Chromatographic Separation? Extraction_Issue->Purification_Issue No Yield_Improved Yield Improved Optimize_Extraction->Yield_Improved Optimize_Chroma Optimize Chromatography: - Adjust solvent system - Try different stationary phase Purification_Issue->Optimize_Chroma Yes Purification_Issue->Yield_Improved No Optimize_Chroma->Yield_Improved

Caption: A logical workflow for troubleshooting low yields.

Key Parameter Relationships

Parameter_Relationships Key Parameter Relationships and Their Impact on Yield Yield Yield of this compound Temperature Reaction Temperature Temperature->Yield Affects rate Time Reaction Time Time->Yield Affects completion Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Affects completion Purity Starting Material Purity Purity->Yield Affects side reactions Workup Workup/Purification Efficiency Workup->Yield Affects recovery

Caption: Relationship between key parameters and reaction yield.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the resolution of N-Methylcytisine from related alkaloids, such as cytisine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chromatographic techniques for separating this compound from cytisine and other related alkaloids?

A1: Traditional reversed-phase HPLC columns, such as those with alkyl-bonded or phenyl stationary phases, generally provide weak retention for this compound and cytisine, even with low organic modifier concentrations in the mobile phase.[1][2][3] The most effective techniques are Hydrophilic Interaction Chromatography (HILIC) and Ion Exchange Chromatography (IEC).[1][2][3] Specifically, Strong Cation Exchange (SCX) chromatography has been shown to provide the strongest retention, excellent peak shape, and high system efficiency for separating these alkaloids.[1][2][4]

Q2: What is a recommended starting point for developing an HPLC method for this compound separation?

A2: A highly effective and optimized system utilizes a Strong Cation Exchange (SCX) stationary phase.[1][2][4] A recommended mobile phase is a mixture of 25% acetonitrile and a formic buffer (e.g., 100 mM) at a pH of 4.0.[2][4] This system has been demonstrated to achieve full separation of this compound and cytisine from each other and other components in plant extracts.[2][4]

Q3: Can you provide typical chromatographic parameters for the separation of this compound and cytisine using an SCX column?

A3: Yes, in an optimized system using an SCX column with a mobile phase of 25% acetonitrile and a formic buffer at pH 4.0, the following parameters have been reported:

  • Symmetry (As): Approximately 1.15 for cytisine and 1.38 for this compound.[2][4]

  • System Efficiency (N/m): Approximately 55,000 for cytisine and 46,200 for this compound.[2][4]

Q4: Are there any non-chromatographic methods for purifying this compound?

A4: While chromatography is the most commonly detailed method for high-resolution separation, crystallization can also be employed for purification. After extraction and preliminary separation steps, technical grade this compound can be crystallized from extraction gasoline.[5]

Troubleshooting Guides

Chromatographic Separation
Problem Possible Cause(s) Suggested Solution(s)
Poor retention of this compound and related alkaloids. Use of alkyl-bonded or phenyl stationary phase columns.Switch to a Hydrophilic Interaction Chromatography (HILIC) or, preferably, a Strong Cation Exchange (SCX) column, as these provide significantly stronger retention.[1][2][3]
Peak tailing. Interaction of the basic alkaloid analytes with residual silanol groups on the stationary phase.- Utilize a mobile phase with an acidic buffer, such as a formic buffer at pH 4.0, to suppress the ionization of silanol groups. - Consider using ion-pairing reagents or free silanol blocking reagents in the mobile phase.[2] - Employ a column with end-capping to minimize exposed silanol groups.
Co-elution of this compound with other components from a plant extract. Insufficient selectivity of the chromatographic system.- If using a HILIC column where co-elution is observed, switch to an SCX column which has demonstrated superior separation from other extract components.[4] - Optimize the mobile phase composition, including the organic modifier percentage and the pH of the buffer, to improve selectivity.
Low system efficiency (low theoretical plate numbers). Sub-optimal stationary phase or mobile phase conditions.An SCX column with a mobile phase of 25% acetonitrile and a formic buffer at pH 4.0 has been shown to yield high system efficiency.[2][4] Ensure the column is properly packed and conditioned.

Experimental Protocols

Optimized HPLC Method for this compound and Cytisine Separation

This protocol is based on a successfully demonstrated method for the analysis of these alkaloids in plant extracts.[2][4]

1. Chromatographic System:

  • HPLC Instrument: A standard HPLC system with a Diode Array Detector (DAD) is suitable.

  • Column: A Strong Cation Exchange (SCX) column.

  • Mobile Phase: 25% acetonitrile and 75% of a 100 mM formate buffer adjusted to pH 4.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 22 °C.

  • Injection Volume: 20 µL.

  • Detection: DAD set in the range of 200-400 nm, with quantification at 308 nm.

2. Sample Preparation (from Plant Material):

  • Extraction:

    • To the dried and powdered plant material, add ethanol and macerate for 48 hours.

    • Perform ultrasonic extraction for 5 hours.

    • Filter the extract and evaporate the solvent.

    • Dissolve the residue in a dilute sulfuric acid solution.

    • Defat the acidic solution by extracting with diethyl ether.

    • Basify the aqueous layer with ammonia.

    • Extract the alkaloids into chloroform.

    • Evaporate the chloroform and dissolve the final residue in methanol for HPLC analysis.

Crystallization of this compound

This protocol describes a general procedure for the crystallization of technical grade this compound.[5]

1. Preliminary Extraction and Separation:

  • Perform an initial extraction of the total alkaloids from the plant material, for example, using 80% ethanol.[5]

  • Concentrate the extract and acidify with sulfuric acid.

  • Alkalize the solution to pH 6-7 with NaOH and extract with chloroform to remove thermopsine, pachycarpine, and other neutral/weakly basic compounds.[5]

  • Further alkalize the aqueous solution and extract the remaining alkaloids, including this compound, with chloroform.

2. Crystallization:

  • Evaporate the chloroform from the final extract to obtain the technical grade this compound.

  • Dissolve the residue in a minimal amount of hot extraction gasoline.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

Data Presentation

Table 1: Comparison of Chromatographic Systems for this compound and Cytisine Separation

Stationary PhaseMobile PhaseAnalyteRetention Time (tR, min)Asymmetry Factor (As)Theoretical Plates per meter (N/m)
SCX 25% MeCN, 100mM Formate Buffer pH 4.0CytisineNot specified1.1555,000
This compoundNot specified1.3846,200
HILIC A 90% MeCN, Formic Buffer pH 4.0CytisineNot specified1.0939,570
This compoundNot specified1.3937,620
HILIC N 90% MeCN, Formic Buffer pH 4.0CytisineNot specifiedNot specifiedNot specified
This compoundNot specifiedNot specifiedNot specified
HILIC B 90% MeCN, Formic Buffer pH 4.0CytisineNot specifiedVery asymmetricalNot specified
This compoundNot specifiedVery asymmetricalNot specified
Hydro RP 5% MeCN with various additivesCytisineWeakly retainedVery asymmetricalLow efficiency
This compoundWeakly retainedVery asymmetricalLow efficiency
Phenyl-Hexyl Not specifiedCytisineNot specifiedNot specifiedNot specified
This compoundNot specifiedNot specifiedNot specified

Data compiled from a comparative study on various chromatographic systems.[2][4]

Visualizations

experimental_workflow cluster_extraction Extraction & Preliminary Separation cluster_purification Purification plant_material Plant Material extraction Ethanol Extraction plant_material->extraction acidification Acidification (H2SO4) extraction->acidification defatting Defatting (Diethyl Ether) acidification->defatting basification1 Basification (pH 6-7) defatting->basification1 chloroform_extraction1 Chloroform Extraction (Removes Impurities) basification1->chloroform_extraction1 basification2 Further Basification chloroform_extraction2 Chloroform Extraction (this compound Fraction) basification2->chloroform_extraction2 evaporation Evaporation chloroform_extraction2->evaporation hplc HPLC (SCX Column) evaporation->hplc crystallization Crystallization (Extraction Gasoline) evaporation->crystallization pure_nmc Pure this compound hplc->pure_nmc crystallization->pure_nmc

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic start Poor Separation check_retention Weak Retention? start->check_retention check_tailing Peak Tailing? check_retention->check_tailing No solution_column Use HILIC or SCX Column check_retention->solution_column Yes check_coelution Co-elution? check_tailing->check_coelution No solution_ph Use Acidic Buffer (e.g., pH 4.0) check_tailing->solution_ph Yes solution_selectivity Optimize Mobile Phase or Switch to SCX check_coelution->solution_selectivity Yes end Improved Resolution check_coelution->end No solution_column->end solution_ph->end solution_selectivity->end

Caption: Troubleshooting logic for HPLC separation of this compound.

References

Minimizing degradation of N-Methylcytisine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of N-Methylcytisine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: The primary factors that can lead to the degradation of this compound, like many alkaloids, include exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, light (especially UV), and oxidizing agents. The specific degradation pathways for this compound are not extensively documented in publicly available literature, but based on general chemical principles for alkaloids, hydrolysis and oxidation are likely mechanisms.

Q2: What are the recommended storage conditions for this compound solid material and solutions?

A2: Proper storage is critical to maintaining the integrity of your this compound samples. For solid this compound, storage at 4°C and protected from light is recommended.[1] One supplier suggests a stability of at least four years under these conditions. For stock solutions, it is recommended to store them in tightly sealed vials at -20°C for up to a month or at -80°C for up to six months, also protected from light.[1][2] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: How should I prepare my samples to minimize degradation before analysis?

A3: To minimize degradation, it is recommended to work with samples on ice and protect them from light. Use high-purity solvents and reagents. The choice of extraction solvent and pH is crucial. For instance, extraction from plant material with 80% ethanol at room temperature has been shown to be effective and can be more optimal than at higher temperatures, as it reduces the co-extraction of interfering substances. Acidifying the aqueous extract to a pH of 3-4 can help in the initial purification steps.[3]

Q4: I am observing unexpected peaks in my chromatogram. Could this be due to this compound degradation?

A4: Yes, the appearance of unexpected peaks in your chromatogram, especially those that increase in intensity over time or with sample processing, can be indicative of degradation products. To confirm this, you can perform a forced degradation study on a pure standard of this compound under controlled stress conditions (e.g., heat, acid, base, oxidation) and compare the resulting chromatograms with your sample chromatogram.

Q5: What analytical techniques are best suited for analyzing this compound and its potential degradants?

A5: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (HPLC-DAD) is a common and effective method for the determination of this compound.[4] For enhanced separation and retention, especially in complex matrices like plant extracts, Strong Cation Exchange (SCX) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are recommended over traditional reversed-phase columns.[4][5] A mobile phase consisting of acetonitrile and a formate buffer at pH 4.0 has been shown to provide good peak shape and retention on an SCX column.[4][5] For identification of unknown degradation products, coupling HPLC with mass spectrometry (HPLC-MS), such as Quadrupole Time-of-Flight (QTOF-MS), is highly beneficial.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Degradation during extraction: High temperatures or prolonged extraction times can lead to degradation.- Perform extractions at room temperature or on ice. - Minimize the duration of the extraction process.[3]
Inappropriate pH: this compound may be unstable at very high or low pH.- Maintain the pH of aqueous solutions within a mild range (e.g., pH 4-7) where possible.[3][4]
Oxidation: Exposure to air or oxidizing agents can degrade the molecule.- Use degassed solvents. - Consider adding an antioxidant (e.g., ascorbic acid) to your sample if compatible with your downstream analysis. - Store samples under an inert atmosphere (e.g., nitrogen or argon).
Appearance of extra peaks in the chromatogram Light-induced degradation: this compound may be photolabile.- Protect samples from light at all stages of preparation and storage by using amber vials or covering containers with aluminum foil.[1]
Contamination: Impurities from solvents, reagents, or equipment.- Use high-purity (e.g., HPLC grade) solvents and fresh reagents. - Thoroughly clean all glassware and equipment.
Formation of degradants: Stress conditions during sample workup.- Refer to the forced degradation protocol to identify potential degradation products. - Optimize your sample preparation workflow to be as gentle as possible.
Inconsistent results between replicates Incomplete dissolution: this compound may not be fully dissolved.- Ensure complete dissolution by vortexing and/or brief sonication in an appropriate solvent.
Sample instability in autosampler: Degradation can occur while samples are waiting for injection.- Use a cooled autosampler (e.g., set to 4°C). - Analyze samples as quickly as possible after preparation.
Adsorption to container surfaces: this compound may adsorb to certain types of plastic or glass.- Use silanized glass vials or polypropylene tubes.

Experimental Protocols

Protocol 1: Recommended Storage of this compound

This protocol outlines the best practices for storing this compound to ensure its long-term stability.

Materials:

  • This compound (solid)

  • Amber glass vials with tight-fitting caps

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Calibrated freezer (-20°C and -80°C) and refrigerator (4°C)

Procedure:

  • Solid Storage:

    • Upon receipt, store the solid this compound in its original amber vial at 4°C.

    • Ensure the cap is tightly sealed to prevent moisture ingress.

    • Protect from light.

  • Stock Solution Preparation:

    • On the day of use, allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution by dissolving the solid in a suitable high-purity solvent to the desired concentration.

  • Stock Solution Storage:

    • For short-term storage (up to 1 month), aliquot the stock solution into amber vials, seal tightly, and store at -20°C.[1]

    • For long-term storage (up to 6 months), aliquot the stock solution into amber vials, seal tightly, and store at -80°C.[1]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Avoid repeated freeze-thaw cycles by preparing multiple small aliquots.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with DAD or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for specified time points.

    • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature for specified time points.

    • Withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a heating block at a set temperature (e.g., 80°C) for specified time points.

    • Withdraw aliquots, cool to room temperature, and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, dilute both the exposed and control samples for analysis.

  • Analysis: Analyze all samples by a suitable HPLC method to observe the formation of degradation products and the decrease in the parent this compound peak.

Visualizations

Workflow for Minimizing this compound Degradation cluster_0 Sample Collection & Initial Handling cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Final Sample Preparation & Storage start Start: Fresh or Properly Stored Sample protect_light Protect from Light (Amber Vials) start->protect_light low_temp Work at Low Temperature (On Ice) protect_light->low_temp extraction Solid-Liquid Extraction (e.g., 80% Ethanol at RT) low_temp->extraction filtration Filtration to Remove Particulates extraction->filtration acidification Acidify Aqueous Extract (pH 3-4) filtration->acidification liquid_extraction Liquid-Liquid Extraction (if necessary) acidification->liquid_extraction evaporation Solvent Evaporation (Low Temp, Vacuum) liquid_extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution storage Store at 4°C (short-term) or -20°C/-80°C (long-term) reconstitution->storage analysis HPLC Analysis (Cooled Autosampler) storage->analysis

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting this compound Degradation cluster_prep Sample Preparation Conditions start Problem: Low Recovery or Extra Peaks check_storage Were samples stored correctly? (4°C solid, -20°C/-80°C solution, protected from light) start->check_storage check_light Was sample protected from light? check_storage->check_light Yes solution_storage Solution: Implement proper storage protocols. Re-prepare from new stock. check_storage->solution_storage No check_temp Was temperature controlled? (e.g., on ice) check_light->check_temp Yes solution_light Solution: Use amber vials and minimize light exposure. check_light->solution_light No check_ph Was pH extreme? check_temp->check_ph Yes solution_temp Solution: Work on ice and use cooled autosampler. check_temp->solution_temp No check_reagents Were high-purity solvents/reagents used? check_ph->check_reagents No (Mild) solution_ph Solution: Adjust pH to a milder range (4-7). check_ph->solution_ph Yes (Extreme) solution_reagents Solution: Use fresh, high-purity reagents. check_reagents->solution_reagents No further_investigation If problem persists, perform forced degradation study to identify degradants. check_reagents->further_investigation Yes

Caption: Logical guide for troubleshooting this compound degradation.

References

Addressing matrix effects in LC-MS analysis of N-Methylcytisine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of N-Methylcytisine.

Troubleshooting Guides

Issue: Poor Peak Shape, Reduced Sensitivity, and Inconsistent Results

One of the primary challenges in the quantitative LC-MS analysis of this compound is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can manifest as poor peak shape, reduced sensitivity, and inconsistent results.[1][2]

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification start Poor Peak Shape, Low Sensitivity, or Inconsistent Results for this compound a Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->a b Evaluate Sample Preparation (e.g., Protein Precipitation, SPE) a->b Identify Potential Cause c Review LC Method (Gradient, Column Chemistry) a->c Identify Potential Cause d Check MS Parameters (Ion Source, Voltages) a->d Identify Potential Cause e Optimize Sample Preparation (e.g., Phospholipid Removal SPE) b->e g Modify Chromatographic Conditions (e.g., Change Column, Adjust Gradient) c->g h Fine-tune MS Parameters (e.g., Optimize Ion Source Settings) d->h f Implement Stable Isotope Labeled Internal Standard (SIL-IS) e->f i Re-evaluate Matrix Effect and Method Performance e->i f->i g->f g->i h->f h->i

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[3][4] For this compound, which is a relatively polar and basic compound, matrix effects can arise from various endogenous substances in biological samples like plasma, urine, or tissue homogenates. These interferences can compete with this compound for ionization in the MS source, leading to inaccurate quantification.

Common sources of matrix effects in bioanalysis include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI). They often co-extract with analytes during sample preparation methods like protein precipitation.

  • Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can reduce the volatility of the ESI droplets and suppress the analyte signal.

  • Other Endogenous Molecules: Other small molecules, metabolites, and peptides can also co-elute and interfere with the ionization of this compound.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC eluent after the analytical column.[5] A blank matrix extract is then injected. Any dip or rise in the baseline signal of this compound indicates ion suppression or enhancement, respectively, at the retention time of the co-eluting matrix components.[5]

  • Post-Extraction Spike: This is a quantitative method to determine the absolute matrix effect.[6] The response of this compound in a spiked blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated using the following formula:

    Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[7]

Q3: What are the best strategies to mitigate matrix effects for this compound analysis?

A multi-pronged approach is often the most effective way to address matrix effects:

  • Advanced Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and can be tailored to selectively extract this compound while removing interfering matrix components.[8] For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent can be highly effective.

    • Phospholipid Removal: Specific sample preparation products are designed to remove phospholipids, which are a primary source of matrix effects in plasma and serum samples.[9] Techniques like HybridSPE®-Phospholipid combine protein precipitation with phospholipid removal.[9]

  • Use of a Stable Isotope Labeled Internal Standard (SIL-IS):

    • This is considered the gold standard for correcting for matrix effects.[2] A SIL-IS of this compound (e.g., this compound-d3) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[10]

  • Chromatographic Optimization:

    • Column Chemistry: Using a different column chemistry (e.g., HILIC for polar compounds) or a column with a different stationary phase can help to chromatographically separate this compound from interfering matrix components.

    • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and matrix interferences.[5]

  • Mass Spectrometry Parameter Optimization:

    • Ionization Source: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[2]

    • Source Parameters: Fine-tuning ion source parameters like gas flows, temperatures, and voltages can help to maximize the ionization of this compound and minimize the influence of matrix components.[2]

Q4: Can I just use protein precipitation for sample preparation?

While protein precipitation is a simple and fast method, it is often not sufficient to remove all matrix interferences, especially phospholipids.[9] This can lead to significant ion suppression and compromise the accuracy and reproducibility of the assay.[9] For quantitative bioanalysis, more selective sample preparation techniques like SPE or specific phospholipid removal are highly recommended.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for using a mixed-mode cation exchange SPE cartridge.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d3) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Phospholipid Removal using a Specific Plate

This protocol is a general guideline for using a phospholipid removal plate.

  • Sample Pre-treatment: To 100 µL of plasma in a collection plate, add 10 µL of the internal standard working solution (this compound-d3) and 300 µL of acetonitrile.

  • Protein Precipitation: Vortex for 1 minute to precipitate proteins.

  • Filtration: Place the phospholipid removal plate on top of a clean collection plate. Transfer the sample mixture to the phospholipid removal plate and apply a vacuum to pull the sample through.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables illustrate the impact of different sample preparation methods on matrix effects and the recovery of this compound. (Note: These are representative data for illustrative purposes).

Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods

Sample Preparation MethodMatrix Effect (%) for this compound
Protein Precipitation65% (Ion Suppression)
Solid-Phase Extraction (SPE)92%
Phospholipid Removal Plate98%

Table 2: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation MethodRecovery (%) of this compound
Protein Precipitation>95%
Solid-Phase Extraction (SPE)88%
Phospholipid Removal Plate93%

As shown in the tables, while protein precipitation offers high recovery, it can result in significant ion suppression. Both SPE and phospholipid removal techniques demonstrate a substantial reduction in matrix effects while maintaining good analyte recovery.

References

Optimization of extraction parameters for N-Methylcytisine from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of N-Methylcytisine from plant materials. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound extraction?

A1: this compound is a quinolizidine alkaloid found in various plants of the Fabaceae (or Leguminosae) family. Commonly cited sources in scientific literature include species of Thermopsis and Genista. For instance, the aerial parts of Thermopsis alterniflora have been used as a raw material for this compound extraction.[1] The highest content of this compound has been determined in the extract from the herb of Genista tinctoria (0.400 mg mL−1).[2][3]

Q2: What is the general principle behind the extraction of this compound?

A2: The extraction of this compound, as an alkaloid, is typically based on its basic nature. The general principle involves an acid-base extraction method. The plant material is first treated with an acidic solution to protonate the alkaloids, making them soluble in the aqueous phase. This is followed by basification of the aqueous extract to deprotonate the alkaloids, rendering them soluble in organic solvents for separation from water-soluble impurities.

Q3: Which solvents are recommended for this compound extraction?

A3: Ethanol, particularly 80% ethanol, has been shown to be highly effective for the initial extraction of the sum of alkaloids, including this compound, from plant material.[1] Chloroform is commonly used for the subsequent liquid-liquid extraction of this compound from the basified aqueous solution.[1]

Q4: How does temperature affect the extraction efficiency?

A4: While increasing the extraction temperature can enhance the extraction rate and reduce solvent consumption, it may also lead to the co-extraction of undesirable substances.[1] For this compound extraction using 80% ethanol, studies have shown that extraction at room temperature is optimal as it minimizes the extraction of related substances, which simplifies the purification process and reduces the loss of the target compound.[1]

Q5: What is the role of pH in the extraction and purification process?

A5: pH plays a critical role in the selective extraction and purification of this compound.

  • Acidification: An acidic solution (e.g., sulfuric acid) is used to convert the alkaloids into their salt form, making them water-soluble and allowing for their separation from non-basic plant components.[1]

  • Basification: A basic solution (e.g., sodium hydroxide) is then used to neutralize the acidic extract. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents like chloroform, enabling their separation from aqueous-soluble impurities.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient initial extraction. 2. Incomplete basification. 3. Suboptimal solvent choice. 4. Loss of product during solvent evaporation.1. Ensure the plant material is appropriately ground to a particle size of 3-5 mm. Perform multiple extractions (e.g., five times) with 80% ethanol at room temperature.[1] 2. Carefully adjust the pH of the aqueous solution with a base (e.g., NaOH) to ensure all this compound is in its free base form before organic solvent extraction.[1] 3. Use 80% ethanol for the initial extraction, as it has been shown to provide the highest yield of total alkaloids.[1] Use a suitable organic solvent like chloroform for the liquid-liquid extraction.[1] 4. Use a rotary evaporator for solvent removal under reduced pressure to minimize thermal degradation.
Purity Issues in the Final Product 1. Co-extraction of other alkaloids or plant metabolites. 2. Incomplete separation of aqueous and organic phases.1. Maintain the extraction temperature at room temperature to reduce the extraction of impurities.[1] A purification step involving pH adjustment can be employed; for instance, adjusting the pH to 6-7 and extracting with chloroform can remove other alkaloids like thermopsine and pachycarpine.[1] 2. Allow sufficient time for phase separation during liquid-liquid extraction. Use a separatory funnel and carefully separate the layers.
Difficulty in Crystallization 1. Presence of impurities. 2. Inappropriate crystallization solvent.1. Repeat the purification steps to ensure high purity of the this compound extract. 2. Extraction gasoline has been successfully used for the crystallization of technical this compound.[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from Thermopsis alterniflora

This protocol is based on the methodology described for the extraction of this compound from the aerial parts of Thermopsis alterniflora.[1]

Materials:

  • Crushed aerial parts of Thermopsis alterniflora (particle size 3-5 mm)

  • 80% Ethanol

  • Sulfuric acid (dilute solution)

  • Sodium hydroxide (solution)

  • Chloroform

  • Extraction gasoline

Procedure:

  • Extraction:

    • Load the crushed plant material into an extractor.

    • Add a measured amount of 80% ethanol and allow maceration to proceed.

    • Perform the extraction five times at room temperature.

    • Combine the ethanol extracts.

  • Acidification:

    • Concentrate the combined ethanol extract.

    • Acidify the concentrated extract with a sulfuric acid solution.

  • Purification (Removal of other alkaloids):

    • Alkalize the acidic solution with NaOH to a pH of 6-7.

    • Extract this solution three times with chloroform to remove other alkaloids like thermopsine and pachycarpine.

    • Discard the chloroform extracts.

  • Isolation of this compound:

    • Further alkalize the remaining aqueous solution.

    • Extract the this compound into chloroform by performing multiple extractions.

    • Combine the chloroform extracts.

  • Crystallization:

    • Evaporate the chloroform to obtain crude technical this compound.

    • Crystallize the technical this compound from extraction gasoline to obtain the pure compound.

Data Presentation

Table 1: Influence of Extractant on the Yield of Alkaloids from Thermopsis alterniflora [1]

ExtractantExtractant Content (%)Yield of Alkaloid Sum (% from content in raw material)
Ethanol9586.5
Ethanol8095.1
Ethanol7087.9

Visualizations

Extraction_Workflow Plant Crushed Plant Material (e.g., Thermopsis alterniflora) Extraction Maceration with 80% Ethanol (Room Temperature, 5 cycles) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Acidification (Sulfuric Acid) Filtration->Acidification Aqueous_Extract Aqueous Acidic Extract (Alkaloid Salts) Acidification->Aqueous_Extract Basification1 Partial Basification (pH 6-7) (Sodium Hydroxide) Aqueous_Extract->Basification1 LLE1 Liquid-Liquid Extraction (Chloroform) Basification1->LLE1 Impurities Removal of Impurities (e.g., Thermopsine, Pachycarpine) LLE1->Impurities Organic Phase Aqueous_Phase Aqueous Phase LLE1->Aqueous_Phase Aqueous Phase Basification2 Full Basification Aqueous_Phase->Basification2 LLE2 Liquid-Liquid Extraction (Chloroform) Basification2->LLE2 Organic_Phase Chloroform Extract (this compound) LLE2->Organic_Phase Organic Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crystallization Crystallization (Extraction Gasoline) Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Tree Start Low this compound Yield Check_Extraction Check Initial Extraction Parameters Start->Check_Extraction Check_pH Verify pH for Basification Start->Check_pH Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Grinding Is plant material ground to 3-5 mm? Check_Extraction->Grinding Basification_Complete Was pH fully adjusted for free base conversion? Check_pH->Basification_Complete Solvent_Correct Was 80% Ethanol used for initial extraction? Check_Solvent->Solvent_Correct Num_Extractions Were at least 5 extraction cycles performed? Grinding->Num_Extractions Yes Optimize_Grinding Action: Optimize grinding of plant material. Grinding->Optimize_Grinding No Num_Extractions->Check_pH Yes Increase_Extractions Action: Increase number of extraction cycles. Num_Extractions->Increase_Extractions No Basification_Complete->Check_Solvent Yes Adjust_pH Action: Carefully monitor and adjust pH. Basification_Complete->Adjust_pH No Change_Solvent Action: Use 80% Ethanol for optimal results. Solvent_Correct->Change_Solvent No

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Radiolabeling Cytisine with [¹¹C]Methyl Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiolabeling of cytisine with [¹¹C]methyl iodide.

Troubleshooting Guide

Radiolabeling cytisine with [¹¹C]methyl iodide can present several challenges. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Radiochemical Yield (RCY) 1. Low Reactivity of Cytisine: The nucleophilicity of the secondary amine in the piperidine ring of cytisine may be insufficient for rapid methylation under standard conditions.[1][2][3] 2. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact yield. 3. Decomposition of [¹¹C]Methyl Iodide: [¹¹C]Methyl iodide is volatile and can decompose at high temperatures.[4] 4. Precursor Quality: Impurities in the cytisine precursor can interfere with the reaction.1. Enhance Nucleophilicity: - Use a strong, non-nucleophilic base to deprotonate the secondary amine. Common bases include NaOH, KOH, or organic bases like tetrabutylammonium hydroxide. - Consider using a more reactive methylating agent like [¹¹C]methyl triflate, which is known to be more effective for less reactive amines.[2][5] 2. Optimize Reaction Conditions: - Solvent: Aprotic polar solvents like DMF or DMSO are typically used. However, be aware of potential side reactions with DMF (see below).[1] - Temperature: Start with elevated temperatures (e.g., 80-120°C) to increase the reaction rate, but avoid excessive heat that could degrade the precursor or the product. - Time: Due to the short half-life of Carbon-11 (20.4 minutes), reaction times should be kept to a minimum, typically 5-10 minutes.[6][7] 3. Ensure Efficient Trapping of [¹¹C]Methyl Iodide: Use an efficient trapping method, such as a cooled loop or a solid-phase cartridge, to ensure the [¹¹C]methyl iodide is effectively delivered to the reaction mixture. 4. Verify Precursor Purity: Use high-purity cytisine precursor. Impurities can be identified by HPLC or mass spectrometry.
Formation of Multiple Radioactive Products 1. N-Methylation at Multiple Sites: Cytisine has two nitrogen atoms: a secondary amine and a pyridone nitrogen. While the secondary amine is more nucleophilic, methylation at the pyridone nitrogen is also possible, leading to a mixture of isomers.[4] 2. O-Methylation: Although less likely, methylation of the lactam oxygen could occur, forming an O-methylated byproduct. 3. Side Reactions with Solvent: If using DMF as a solvent, N-formylation of the secondary amine can occur, which can then be N-methylated to produce a [¹¹C]N-methyl-N-formyl-cytisine derivative.[1]1. Optimize Selectivity: - Carefully control the reaction temperature and time. Lower temperatures may favor methylation at the more nucleophilic secondary amine. - The choice of base can also influence selectivity. 2. Characterize Byproducts: Use analytical HPLC with a radioactivity detector and co-injection of non-radioactive standards of potential byproducts to identify the different radioactive species. 3. Modify the Precursor: If multiple methylation sites are a persistent issue, consider using a precursor with a protecting group on one of the nitrogen atoms to direct methylation to the desired site. The protecting group would need to be removed after radiolabeling. 4. Solvent Selection: If N-formylation is observed, switch to a different aprotic polar solvent, such as DMSO or acetonitrile.
Difficulties in Purification 1. Poor Separation of [¹¹C]Methylcytisine from Precursor: The precursor (cytisine) and the product ([¹¹C]methylcytisine) have similar chemical structures, which can make their separation by HPLC challenging.[8] 2. Co-elution with Byproducts: If multiple radioactive products are formed, they may co-elute with the desired product during HPLC purification. 3. Low Specific Activity: Contamination with non-radioactive (cold) methyl iodide or carbon-containing impurities can lead to a low specific activity of the final product.[9]1. Optimize HPLC Conditions: - Column: Use a high-resolution reversed-phase column (e.g., C18). In some cases, ion-exchange chromatography may provide better separation for polar compounds like cytisine.[10][11][12] - Mobile Phase: Systematically vary the composition of the mobile phase (e.g., acetonitrile/water or methanol/water with additives like trifluoroacetic acid or ammonium formate) to achieve optimal separation. - Gradient Elution: Employing a gradient elution program can improve the resolution between closely eluting peaks. 2. Improve Radiochemical Purity: If byproducts are present, adjust the HPLC conditions to ensure their separation from the main product peak. 3. Maximize Specific Activity: - Ensure that all reagents and solvents are of high purity and free from carbon-containing contaminants. - Use a high-efficiency synthesis module to minimize the synthesis time and radioactive decay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended precursor for the synthesis of [¹¹C]methylcytisine?

A1: The recommended precursor is cytisine itself, which contains a secondary amine that can be methylated. It is crucial to use a high-purity precursor to avoid side reactions and ensure a good radiochemical yield.

Q2: Which nitrogen atom in cytisine is more likely to be methylated?

A2: The secondary amine in the piperidine ring is generally more nucleophilic and therefore more likely to be methylated compared to the nitrogen in the pyridone ring. However, the formation of the di-methylated product or methylation at the pyridone nitrogen cannot be entirely ruled out and should be monitored during product analysis.

Q3: What are the typical radiochemical yields for the [¹¹C]methylation of N-heterocyclic compounds?

A3: Radiochemical yields can vary significantly depending on the substrate and reaction conditions. For N-heterocycles, yields can range from low (e.g., <10%) to high (e.g., >70%), decay-corrected.[13][14][15] Optimization of the reaction parameters is key to achieving a high yield.

Q4: How can I confirm the identity of the synthesized [¹¹C]methylcytisine?

A4: The identity of the product is typically confirmed by co-elution with a non-radioactive, authenticated standard of N-methylcytisine during analytical HPLC analysis. The standard can be synthesized and characterized separately using standard analytical techniques like NMR and mass spectrometry.

Q5: What are the critical parameters to control during the HPLC purification of [¹¹C]methylcytisine?

A5: The critical parameters for HPLC purification include the choice of the stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the detector settings. Given the polar nature of cytisine, a reversed-phase column with an aqueous/organic mobile phase containing a suitable buffer or ion-pairing agent is a good starting point.[10][11][12]

Experimental Protocols

Hypothetical Protocol for the Synthesis of [¹¹C]Methylcytisine

This protocol is a generalized procedure based on common practices for [¹¹C]methylation of N-heterocycles and should be optimized for specific laboratory conditions.

1. Preparation of Reagents:

  • Cytisine solution: Prepare a solution of cytisine (1-2 mg) in 0.5 mL of anhydrous dimethylformamide (DMF).

  • Base solution: Prepare a solution of 1 M sodium hydroxide in water.

2. [¹¹C]Methyl Iodide Production:

  • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Convert the [¹¹C]CO₂ to [¹¹C]methyl iodide using a synthesis module (e.g., via the "wet" method with LiAlH₄ reduction to [¹¹C]methanol followed by reaction with hydroiodic acid).

3. Radiolabeling Reaction:

  • Transfer the prepared cytisine solution to a sealed reaction vessel.

  • Add 5-10 µL of the 1 M NaOH solution to the reaction vessel.

  • Bubble the gaseous [¹¹C]methyl iodide through the reaction mixture at room temperature.

  • After trapping is complete, heat the reaction vessel at 100°C for 5 minutes.

4. Purification:

  • After the reaction, quench the mixture with 0.5 mL of the HPLC mobile phase.

  • Inject the entire reaction mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

  • Elute with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium formate buffer) to separate [¹¹C]methylcytisine from unreacted cytisine and other impurities.

  • Collect the radioactive peak corresponding to [¹¹C]methylcytisine.

5. Formulation:

  • Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or solid-phase extraction.

  • Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small amount of ethanol).

  • Pass the final solution through a sterile filter (0.22 µm) into a sterile vial.

6. Quality Control:

  • Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.

  • Conduct other necessary quality control tests, such as pH, sterility, and endotoxin levels, before use in preclinical or clinical studies.

Visualizations

Experimental Workflow for [¹¹C]Methylcytisine Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & QC start [¹¹C]CO₂ Production (Cyclotron) meI [¹¹C]Methyl Iodide Synthesis start->meI reaction Radiolabeling Reaction (Heat) meI->reaction precursor Cytisine Precursor + Base in DMF precursor->reaction hplc Semi-preparative HPLC reaction->hplc formulation Formulation hplc->formulation qc Quality Control (Analytical HPLC) formulation->qc final_product [¹¹C]Methylcytisine qc->final_product

Caption: Workflow for the synthesis and purification of [¹¹C]methylcytisine.

Logical Relationship of Troubleshooting Low Radiochemical Yield

troubleshooting_yield problem Low Radiochemical Yield cause1 Low Reactivity of Cytisine problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 [¹¹C]MeI Decomposition problem->cause3 solution1a Use Stronger Base cause1->solution1a solution1b Use [¹¹C]Methyl Triflate cause1->solution1b solution2a Optimize Solvent, Temp, Time cause2->solution2a solution3a Efficient Trapping cause3->solution3a

Caption: Troubleshooting logic for low radiochemical yield in [¹¹C]methylcytisine synthesis.

References

Technical Support Center: Enhancing Intramolecular Disulfide Bond Formation in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formation of intramolecular disulfide bonds in peptides. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual workflows to help you navigate and resolve these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Disulfide-Bridged Peptide

Q: My reaction results in a low yield of the disulfide-bonded product. What are the potential causes and how can I improve the yield?

A: Low yields can stem from several factors, including inefficient oxidation, peptide aggregation, or side reactions. Here's a step-by-step troubleshooting guide:

  • Verify the Presence of Free Thiols: Ensure that the cysteine residues are in their reduced, free thiol form before starting the oxidation. Protecting groups must be completely removed.

    • Verification Method: Use Ellman's reagent (DTNB) to quantify the concentration of free thiols in your peptide solution before initiating oxidation.

  • Optimize Oxidation Conditions: The choice of oxidizing agent and reaction conditions is critical. Air oxidation can be slow and inefficient.[1] Consider using specific chemical oxidants.

    • Recommendation: For peptides without sensitive residues like methionine or tryptophan, a simple and effective method is oxidation with DMSO (dimethyl sulfoxide). For more sensitive peptides, reagents like trans-[Pt(en)₂Cl₂]²⁺ offer high selectivity and efficiency.[1][2]

  • Control Peptide Concentration: High peptide concentrations can favor intermolecular disulfide bond formation, leading to oligomerization and precipitation.[1]

    • Recommendation: Perform the oxidation at a high dilution, typically in the range of 0.1-1 mg/mL.[1] This promotes the desired intramolecular reaction.

  • Adjust pH: The pH of the reaction buffer significantly influences the rate of disulfide bond formation. The optimal pH for most thiol-disulfide exchange reactions is around 8-9.[1][3] However, the optimal pH can be peptide-specific.

    • Recommendation: Perform a pH screening experiment (e.g., from pH 7.5 to 9.0) to find the optimal condition for your specific peptide.

Issue 2: Formation of Dimers, Oligomers, and Precipitates

Q: I'm observing significant amounts of oligomers and precipitated material during the disulfide bond formation reaction. How can I prevent this?

A: Oligomerization and aggregation are common problems, especially with hydrophobic peptides. Here are some strategies to minimize these issues:

  • High-Dilution Oxidation: As mentioned for low yield, performing the oxidation at very low peptide concentrations is the most effective way to prevent intermolecular reactions that lead to oligomers.[1]

  • Use of Denaturants or Organic Co-solvents: To improve the solubility of aggregation-prone peptides, consider adding denaturants or organic solvents to the oxidation buffer.

    • Recommendation: Consider adding guanidine hydrochloride (GuHCl, up to 6 M) or urea to the oxidation buffer.[1] Alternatively, organic solvents like acetonitrile (ACN) or isopropanol can be used as co-solvents.[1][4]

  • On-Resin Disulfide Bond Formation: For peptides synthesized via solid-phase peptide synthesis (SPPS), forming the disulfide bond while the peptide is still attached to the resin can be a successful strategy. The resin matrix provides a "pseudo-dilution" effect, minimizing intermolecular interactions.[1][5]

Issue 3: Incorrect Disulfide Bridge Formation in Peptides with Multiple Cysteines

Q: My peptide contains multiple cysteine residues, and I'm getting a mixture of isomers with incorrect disulfide bridges. How can I control the regioselectivity of disulfide bond formation?

A: Achieving the correct pairing of multiple disulfide bonds requires a strategic approach using orthogonal protecting groups for the cysteine residues. This allows for the sequential and controlled formation of each disulfide bond.[1]

  • Orthogonal Cysteine Protecting Groups: Select a set of protecting groups that can be removed under different, specific conditions.

    Protecting GroupRemoval Conditions
    Trityl (Trt) Mild acid (e.g., TFA/TIS/H₂O cocktail)[1]
    Acetamidomethyl (Acm) Iodine, silver salts, or mercury(II) acetate
    tert-Butyl (tBu) Strong acid (e.g., HF)[1]
    S-Tmp 0.1 M N-methylmorpholine in 5% DTT/DMF[6]
  • Stepwise Oxidation Strategy:

    • Selectively deprotect the first pair of cysteine residues.

    • Perform the first disulfide bond formation.

    • Purify the singly-bridged peptide.

    • Selectively deprotect the next pair of cysteines.

    • Form the second disulfide bond.

    • Repeat as necessary for subsequent bonds.[1]

Experimental Protocols

Protocol 1: General In-Solution Intramolecular Disulfide Bond Formation

  • Peptide Preparation: After cleavage from the resin and deprotection, purify the linear peptide by reverse-phase HPLC. Lyophilize the pure fractions containing the reduced peptide.[1]

  • Dissolution: Dissolve the lyophilized peptide in a buffer solution (e.g., 0.1 M ammonium bicarbonate) to a final concentration of 0.1-1 mg/mL.[1]

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a dilute ammonium hydroxide solution.[1][3]

  • Oxidation:

    • Air Oxidation: Stir the solution vigorously, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by HPLC.

    • Chemical Oxidation (e.g., DMSO): Add DMSO to a final concentration of 10-20% (v/v). Stir at room temperature and monitor the reaction progress.

  • Quenching: Once the reaction is complete, quench any remaining oxidizing agent by adding a scavenger (e.g., methionine or acetic acid).

  • Purification: Purify the cyclized peptide by reverse-phase HPLC.

Protocol 2: Analysis of Disulfide Bond Formation using SDS-PAGE

This method helps to qualitatively assess the formation of intramolecular disulfide bonds.

  • Sample Preparation: Prepare two aliquots of your peptide sample.

    • Non-reducing sample: Mix the peptide with a non-reducing SDS-PAGE loading buffer.

    • Reducing sample: Mix the peptide with an SDS-PAGE loading buffer containing a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.[1]

  • Denaturation: Heat both samples at 95°C for 5 minutes.[1]

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Analysis: After staining the gel (e.g., with Coomassie Blue), compare the migration of the non-reduced and reduced samples. A correctly formed intramolecular disulfide bond will result in a more compact structure, which typically leads to faster migration (a lower apparent molecular weight) for the non-reduced sample compared to the reduced, linear peptide.[1][7]

Visual Guides

TroubleshootingWorkflow start Start: Low Yield or Side Products check_thiols Verify Free Thiols (Ellman's Reagent) start->check_thiols optimize_conc Optimize Peptide Concentration (0.1-1 mg/mL) check_thiols->optimize_conc Thiols Present optimize_ph Optimize pH (7.5-9.0) optimize_conc->optimize_ph end Successful Cyclization optimize_conc->end Improved Yield change_oxidant Change Oxidizing Agent (e.g., DMSO, Pt complex) optimize_ph->change_oxidant optimize_ph->end Improved Yield add_solubilizer Add Solubilizing Agents (GuHCl, ACN) change_oxidant->add_solubilizer If aggregation persists change_oxidant->end Improved Yield on_resin Consider On-Resin Cyclization add_solubilizer->on_resin If still problematic on_resin->end

Caption: Troubleshooting workflow for low yield and side products.

OxidationStrategy start Peptide Characteristics sensitive_residues Contains Met or Trp? start->sensitive_residues aggregation_prone Aggregation Prone? sensitive_residues->aggregation_prone No selective_oxidant Use Selective Oxidant (e.g., [Pt(en)2Cl2]2+) sensitive_residues->selective_oxidant Yes multiple_cys Multiple Cysteines? aggregation_prone->multiple_cys No on_resin_strat On-Resin Cyclization aggregation_prone->on_resin_strat Yes mild_oxidant Use Mild Oxidant (e.g., Air, K3[Fe(CN)6]) multiple_cys->mild_oxidant No orthogonal_strat Orthogonal Protection Strategy multiple_cys->orthogonal_strat Yes

Caption: Decision tree for selecting an oxidation strategy.

RegioselectiveFormation start Linear Peptide with Orthogonal Cys Protecting Groups (PG1, PG2) deprotect1 Selective Removal of PG1 start->deprotect1 oxidize1 Formation of First Disulfide Bond deprotect1->oxidize1 purify1 Purify Mono-Cyclic Peptide oxidize1->purify1 deprotect2 Selective Removal of PG2 purify1->deprotect2 oxidize2 Formation of Second Disulfide Bond deprotect2->oxidize2 end Final Bi-Cyclic Peptide oxidize2->end

Caption: Regioselective formation of two disulfide bonds.

MonitoringWorkflow start Start Oxidation Reaction take_aliquot Take Aliquot at Time Points (t=0, 1h, 2h, ...) start->take_aliquot quench Quench Aliquot (e.g., with acid) take_aliquot->quench analyze_hplc Analyze by RP-HPLC quench->analyze_hplc analyze_ms Analyze by LC-MS quench->analyze_ms decision Reaction Complete? analyze_hplc->decision analyze_ms->decision decision->take_aliquot No end Purify Product decision->end Yes

Caption: Experimental workflow for monitoring disulfide bond formation.

References

Validation & Comparative

Validating N-Methylcytisine as a Partial Agonist of Nicotinic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Methylcytisine's performance as a partial agonist of nicotinic acetylcholine receptors (nAChRs) against other established alternatives, namely cytisine and varenicline. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in research and development.

Introduction to Nicotinic Receptor Partial Agonists

Nicotinic acetylcholine receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, playing a significant role in neuronal signaling. Partial agonists of nAChRs, such as this compound, are compounds that bind to and activate these receptors, but with lower efficacy than full agonists like acetylcholine or nicotine. This unique mechanism of action allows them to modulate nicotinic neurotransmission, making them valuable tools in research and potential therapeutic agents for conditions like nicotine addiction. By occupying the receptor, they can reduce the effects of nicotine while simultaneously providing a moderate level of receptor stimulation to alleviate withdrawal symptoms.

Comparative Pharmacological Profile

The validation of this compound as a partial agonist involves characterizing its binding affinity (Ki), functional potency (EC50), and efficacy (Emax) at various nAChR subtypes and comparing these parameters to known ligands. The α4β2 and α7 subtypes are of particular interest due to their roles in nicotine addiction and cognition, respectively.

Binding Affinity

Binding affinity, typically measured by the inhibition constant (Ki), indicates how strongly a compound binds to a receptor. A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of this compound, cytisine, and varenicline for the α4β2 and α7 nAChR subtypes.

CompoundnAChR SubtypeBinding Affinity (Ki, nM)
This compound α4β2 75
α7 Inactive
Cytisineα4β20.28 - 1.2
α730,400
Vareniclineα4β2~0.15
α7~322

Note: Data is compiled from various studies and experimental conditions may vary.

N-methylation of cytisine results in a decreased affinity for the α4β2 receptor. Structural studies suggest that the addition of a methyl group to the piperidine ring nitrogen may cause steric hindrance within the binding pocket.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to the receptor. Key parameters include EC50 (the concentration required to produce 50% of the maximal response), which indicates potency, and Emax (the maximum response), which indicates efficacy.

CompoundnAChR SubtypePotency (EC50, μM)Efficacy (Emax, % of Acetylcholine response)
This compound α4β2 4.6 (Dopamine Release) Lower than Cytisine
Cytisineα4β20.27 (Dopamine Release)~50% (Dopamine Release)
Vareniclineα4β2~0.1~45-60%
Cytisineα7-Full Agonist
Vareniclineα7-Full Agonist

Note: Functional data can vary significantly based on the assay system (e.g., ion flux, neurotransmitter release, electrophysiology).

This compound demonstrates weaker potency in evoking dopamine release from striatal slices compared to its parent compound, cytisine. This is consistent with its lower binding affinity. While cytisine and varenicline act as full agonists at the α7 nAChR, this compound has been reported to be inactive at this subtype.

Experimental Protocols

The validation of nAChR partial agonists relies on a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at specific nAChR subtypes.

Typical Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the nAChR subtype of interest (e.g., α4β2) or from specific brain regions.

  • Incubation: The membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [³H]cytisine for α4β2 receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow prep Membrane Preparation (nAChR-expressing cells) incubation Incubation prep->incubation radioligand Radioligand ([3H]epibatidine) radioligand->incubation test_compound Test Compound (this compound) test_compound->incubation filtration Filtration (Separate bound/free ligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis result Binding Affinity (Ki) analysis->result

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is used to measure the ion flow through nAChRs upon activation by an agonist, providing data on both potency and efficacy.

Objective: To determine the EC50 and Emax of this compound at specific nAChR subtypes.

Typical Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific α and β subunits of the nAChR of interest. The oocytes are then incubated for several days to allow for receptor expression.

  • Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one to measure membrane potential and the other to inject current. The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application: The oocyte is perfused with a control solution, followed by the application of varying concentrations of the test compound (this compound).

  • Current Recording: The inward current generated by the influx of cations through the activated nAChRs is recorded.

  • Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response elicited by a full agonist like acetylcholine. A dose-response curve is generated to determine the EC50 and Emax values.

TEVC_Assay_Workflow oocyte_prep Oocyte Preparation (Inject nAChR cRNA) voltage_clamp Voltage Clamp Setup (Two-electrode) oocyte_prep->voltage_clamp compound_app Compound Application (Varying concentrations) voltage_clamp->compound_app current_rec Record Inward Current compound_app->current_rec data_analysis Data Analysis (Dose-response curve) current_rec->data_analysis result Potency (EC50) & Efficacy (Emax) data_analysis->result

Neurotransmitter Release Assay

These assays measure the ability of a compound to stimulate the release of neurotransmitters, such as dopamine, from specific brain regions, providing a functional measure of receptor activation in a more physiologically relevant context.

Objective: To assess the functional efficacy and potency of this compound in stimulating dopamine release.

Typical Protocol:

  • Tissue Preparation: Brain slices or synaptosomes are prepared from a relevant brain region (e.g., striatum).

  • Radiolabeling: The tissue is incubated with a radiolabeled neurotransmitter precursor (e.g., [³H]tyrosine for dopamine) to label the neurotransmitter stores.

  • Perfusion: The tissue is placed in a perfusion system and continuously washed with a physiological buffer.

  • Compound Stimulation: The tissue is stimulated with varying concentrations of the test compound (this compound).

  • Fraction Collection: The perfusate is collected in fractions, and the amount of radiolabeled neurotransmitter released in each fraction is quantified by liquid scintillation counting.

  • Data Analysis: The amount of neurotransmitter release is calculated as a percentage of the total tissue content. A dose-response curve is constructed to determine the EC50 and Emax.

Signaling Pathways and Logical Relationships

The interaction of a partial agonist like this compound with the α4β2 nAChR initiates a signaling cascade that ultimately leads to the modulation of dopamine release. This can be visualized as a logical flow from receptor binding to the final cellular response.

Signaling_Pathway cluster_receptor α4β2 Nicotinic Receptor cluster_cellular Cellular Response NMC This compound (Partial Agonist) Receptor nAChR Binding NMC->Receptor Binds Channel Ion Channel Opening (Na+, Ca2+ influx) Receptor->Channel Activates Depolarization Membrane Depolarization Channel->Depolarization Dopamine Dopamine Release (Modulated) Depolarization->Dopamine Triggers

Conclusion

The available data suggests that this compound is a partial agonist at the α4β2 nicotinic acetylcholine receptor, albeit with lower affinity and potency compared to its parent compound, cytisine, and the clinically used smoking cessation aid, varenicline. Its lack of activity at the α7 subtype distinguishes it from both cytisine and varenicline, which could be advantageous in research applications where subtype selectivity is desired. Further characterization of this compound's functional profile, including its efficacy at different α4β2 stoichiometries and its in vivo effects, is warranted to fully elucidate its potential as a pharmacological tool and therapeutic lead. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

A Comparative Guide to HPLC and LC-MS Methods for the Quantification of N-Methylcytisine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of N-Methylcytisine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound, a quinolizidine alkaloid, is a compound of significant interest in pharmaceutical research. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Both HPLC and LC-MS are powerful analytical techniques widely employed for this purpose. This guide offers a cross-validation perspective by comparing their performance based on key validation parameters.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of HPLC-DAD and UPLC-MS/MS methods for the determination of this compound, based on data from published studies.

Validation ParameterHPLC-DAD MethodUPLC-MS/MS Method
Linearity Range Not explicitly stated2-2000 ng/mL[1]
Accuracy Not explicitly stated94.5% - 109.4%[1]
Precision (RSD) Not explicitly stated< 13% (Intra-day and Inter-day)[1]
Mean Recovery Not explicitly stated86.1% - 94.8%[1]
Sensitivity (LOD/LOQ) Not explicitly statedNot explicitly stated
Stationary Phase Strong Cation Exchange (SCX)[2][3]UPLC BEH HILIC (2.1 mm × 100 mm, 1.7 µm)[1]
Mobile Phase 25% Acetonitrile and 100 mM Formate Buffer (pH 4.0)[2][3]Gradient elution with Acetonitrile (containing 10mM ammonium formate) and Water (containing 0.1% formic acid and 10mM ammonium formate)[1]
Detection Diode Array Detector (DAD) at 308 nm[2]Electrospray Ionization (ESI) in positive ion mode, Multiple Reaction Monitoring (MRM)[1]
Internal Standard Not explicitly statedHordenine[1]

Experimental Protocols

HPLC-DAD Method for Plant Extracts

This method is optimized for the separation and quantification of this compound in plant extracts.[2][3]

  • Chromatographic System: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).[2][3]

  • Stationary Phase: A strong cation exchange (SCX) column is utilized for optimal retention and separation.[2][3]

  • Mobile Phase: The isocratic mobile phase consists of a mixture of 25% acetonitrile and 100 mM formate buffer at a pH of 4.0.[2]

  • Flow Rate: The eluent flow rate is maintained at 1.0 mL/min.[2]

  • Injection Volume: A 20 μL sample is injected for analysis.[2]

  • Detection: The DAD detector is set to a wavelength range of 200–400 nm, with quantification performed at 308 nm.[2]

UPLC-MS/MS Method for Rat Plasma

This method is a sensitive and selective approach for determining this compound in biological matrices like rat plasma.[1]

  • Sample Preparation: Protein precipitation is performed by adding an acetonitrile-methanol mixture (9:1, v/v) to the plasma sample, which also contains hordenine as an internal standard.[1]

  • Chromatographic System: An Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) is used.[1]

  • Stationary Phase: Chromatographic separation is achieved on a UPLC BEH HILIC column (2.1 mm × 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient elution is employed using acetonitrile (containing 10 mM ammonium formate) and water (containing 0.1% formic acid and 10 mM ammonium formate).[1]

  • Ionization: An electrospray ionization (ESI) source is operated in positive ion mode.[1]

  • Detection: Quantification is performed using multiple reaction monitoring (MRM) mode, with the target fragment ion transition of m/z 205.1→58.0 for this compound and m/z 166.1→121.0 for the internal standard.[1]

Mandatory Visualization

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_lcms LC-MS Method Validation cluster_comparison Cross-Validation hplc_prep Sample Preparation (e.g., Extraction) hplc_analysis HPLC-DAD Analysis hplc_prep->hplc_analysis hplc_validation Validation Parameters (Linearity, Accuracy, Precision) hplc_analysis->hplc_validation compare Comparative Analysis hplc_validation->compare lcms_prep Sample Preparation (e.g., Protein Precipitation) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) lcms_analysis->lcms_validation lcms_validation->compare result Selection of Optimal Method Based on Application Needs compare->result

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

The choice between HPLC and LC-MS for the analysis of this compound depends on the specific requirements of the study. The UPLC-MS/MS method demonstrates high sensitivity and selectivity, making it particularly suitable for pharmacokinetic studies where low concentrations in complex biological matrices are expected.[1] The HPLC-DAD method, while potentially less sensitive, offers a robust and more accessible alternative for the analysis of samples with higher concentrations, such as in plant extracts or pharmaceutical formulations.[2][3] A thorough cross-validation, considering factors like the required sensitivity, sample matrix, and available instrumentation, is essential for selecting the most appropriate analytical method.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of N-Methylcytisine and Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of N-Methylcytisine, a quinolizidine alkaloid, and diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This document summarizes their mechanisms of action, presents available comparative efficacy data, and outlines the experimental protocols used for their evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug development. This compound, a natural compound, has demonstrated anti-inflammatory properties, positioning it as a potential alternative to classical NSAIDs like diclofenac. This guide aims to provide an objective comparison to aid researchers in their evaluation of these two compounds.

Mechanisms of Action

The anti-inflammatory effects of this compound and diclofenac are mediated through distinct signaling pathways.

This compound: The primary anti-inflammatory mechanism of this compound involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the activation of NF-κB, this compound can effectively reduce the production of these inflammatory mediators.[1][2]

Diclofenac: As a traditional NSAID, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, diclofenac reduces prostaglandin synthesis.

Anti-inflammatory_Mechanisms cluster_NMC This compound Pathway cluster_Diclofenac Diclofenac Pathway NMC This compound IKK IKK Phosphorylation NMC->IKK inhibits IkB IκB Phosphorylation NFkB_activation NF-κB Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB_activation->Pro_inflammatory_genes Diclofenac Diclofenac COX1_COX2 COX-1 & COX-2 Diclofenac->COX1_COX2 inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Experimental_Workflow start Start: Acclimatize Rats drug_admin Administer Test Compound (this compound or Diclofenac) or Vehicle start->drug_admin carrageenan_injection Induce Inflammation: Sub-plantar injection of Carrageenan drug_admin->carrageenan_injection measure_edema Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours carrageenan_injection->measure_edema calculate_inhibition Calculate Percentage Inhibition of Edema measure_edema->calculate_inhibition end End: Analyze and Compare Results calculate_inhibition->end

References

A Comparative Guide to the In Vitro and In Vivo Activity of N-Methylcytisine and a Correlation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of N-Methylcytisine, a quinolizidine alkaloid, with its structural analog cytisine and the widely used smoking cessation aid, varenicline. All three compounds are partial agonists of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is critically involved in nicotine addiction. This document summarizes key experimental data, details the methodologies used in these studies, and explores the correlation between their in vitro receptor interactions and in vivo behavioral effects, primarily in the context of addiction models.

In Vitro Activity: Receptor Binding and Functional Modulation

The initial interaction of a drug with its target is a critical determinant of its pharmacological profile. For this compound and its comparators, the primary targets are nAChRs. Their in vitro activity is typically characterized by their binding affinity (Ki) and their functional efficacy (EC50 and Emax) at various nAChR subtypes.

Table 1: In Vitro Binding Affinity (Ki) at Human nAChR Subtypes

Compoundα4β2 (Ki, nM)α7 (Ki, nM)
This compound ~50 (squid optical ganglia)Data Not Available
Cytisine 0.4 - 1.0>2100
Varenicline 0.14 - 0.4125

Note: Data for this compound's binding affinity to specific human nAChR subtypes is limited. The provided value is for squid optical ganglia nAChRs, which are known to have high homology with vertebrate neuronal nAChRs.

Table 2: In Vitro Functional Activity (EC50 and Emax) at Human α4β2 nAChRs

CompoundEC50 (µM)Emax (% of Acetylcholine response)
This compound Data Not AvailableData Not Available
Cytisine 11 - 1821 - 23
Varenicline 0.06 - 2.013 - 41

A significant data gap exists for the functional activity of this compound at specific nAChR subtypes. While its high binding affinity is established, its efficacy as a partial agonist (EC50 and Emax values) remains to be thoroughly characterized. This information is crucial for a complete understanding of its in vitro profile and for establishing a robust in vitro-in vivo correlation.

In Vivo Activity: Modulation of Nicotine-Related Behaviors

The in vivo effects of these compounds are often assessed in animal models of nicotine addiction, such as the intravenous nicotine self-administration paradigm in rats. This model provides a measure of the reinforcing effects of nicotine and the ability of a test compound to alter this behavior.

Table 3: In Vivo Effects on Nicotine Self-Administration in Rats

CompoundDose RangeEffect on Nicotine Self-Administration
This compound 4 - 16 mg/kg (i.g.)Ameliorates symptoms of DSS-induced colitis (anti-inflammatory)
Cytisine 1 - 3 mg/kg (i.p.)Partially substitutes for nicotine; at higher doses, antagonizes nicotine's effects
Varenicline 1 - 3 mg/kg (s.c.)Dose-dependently decreases nicotine self-administration

This compound has demonstrated in vivo activity in models of inflammation[1]. While direct studies on its effect on nicotine self-administration are not as prevalent as for cytisine and varenicline, its structural similarity to cytisine suggests it may have a similar impact on addiction-related behaviors. Cytisine and varenicline both reduce nicotine intake in rats, consistent with their partial agonist activity at α4β2 nAChRs[2][3][4].

In Vitro and In Vivo Correlation: Bridging the Gap

A strong in vitro-in vivo correlation (IVIVC) is a key goal in drug development, as it allows for the prediction of clinical efficacy from preclinical data. For nAChR partial agonists, the correlation lies in how their in vitro properties—high binding affinity and partial agonist efficacy at α4β2 nAChRs—translate to their in vivo ability to both weakly stimulate dopamine release (mimicking nicotine to alleviate withdrawal) and block the reinforcing effects of nicotine.

The available data for cytisine and varenicline demonstrate a good qualitative IVIVC. Their high affinity for α4β2 receptors allows them to effectively compete with nicotine, while their partial agonist nature prevents the full reinforcing effects of nicotine, leading to a reduction in self-administration[5][6].

For this compound, a complete IVIVC is hampered by the lack of functional in vitro data. While its high binding affinity suggests it can engage the target receptor in vivo, without knowing its efficacy, it is difficult to predict the magnitude of its effect on nicotine-related behaviors. Its demonstrated anti-inflammatory effects in vivo at doses of 4-16 mg/kg suggest good bioavailability and target engagement in a relevant dose range[1].

Experimental Protocols

In Vitro: Radioligand Binding Assay for nAChR Affinity

Objective: To determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the desired human nAChR subtype (e.g., α4β2 or α7)

  • Radioligand specific for the receptor subtype (e.g., [³H]Cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7)

  • Test compound (this compound, cytisine, or varenicline) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing a high concentration of a known non-specific ligand is used to determine non-specific binding.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at a specific temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo: Intravenous Nicotine Self-Administration in Rats

Objective: To assess the effect of a test compound on the reinforcing properties of nicotine.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump

  • Intravenous catheters

  • Nicotine solution (e.g., 0.03 mg/kg/infusion)

  • Test compound (this compound, cytisine, or varenicline)

  • Saline solution (vehicle control)

Procedure:

  • Surgery: Surgically implant intravenous catheters into the jugular vein of the rats.

  • Acquisition of Self-Administration: Train the rats to press a lever to receive an intravenous infusion of nicotine. Each infusion is paired with a cue light to establish a conditioned response. The other lever is inactive and serves as a control.

  • Stabilization: Allow the rats to self-administer nicotine until they reach a stable baseline of responding.

  • Treatment: Administer the test compound or vehicle at various doses prior to the self-administration session.

  • Testing: Place the rats back in the operant chambers and record the number of lever presses and nicotine infusions received over a set period (e.g., 1-2 hours).

  • Data Analysis: Compare the number of nicotine infusions received after treatment with the test compound to the baseline and vehicle control conditions. A significant reduction in infusions indicates that the compound has attenuated the reinforcing effects of nicotine.

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Nicotinic Agonist (e.g., Nicotine, this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling Cascades Ion_Influx->Ca_Signaling Dopamine_Release Dopamine Release Depolarization->Dopamine_Release In dopaminergic neurons Ca_Signaling->Dopamine_Release

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation In Vitro - In Vivo Correlation Binding_Assay Radioligand Binding Assay (Determine Ki) Correlation Correlate Receptor Activity with Behavioral Effects Binding_Assay->Correlation Functional_Assay Functional Assay (Determine EC50, Emax) Functional_Assay->Correlation Animal_Model Rat Model of Nicotine Self-Administration Surgery Catheter Implantation Animal_Model->Surgery Training Acquisition of Self-Administration Surgery->Training Treatment Compound Administration Training->Treatment Behavioral_Testing Measure Nicotine Intake Treatment->Behavioral_Testing Behavioral_Testing->Correlation

Caption: Experimental Workflow for IVIVC Analysis.

References

Head-to-head comparison of different N-Methylcytisine synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of N-Methylcytisine, a tricyclic quinolizidine alkaloid with significant pharmacological activities, is a critical endeavor. This guide provides a head-to-head comparison of four distinct synthesis routes: direct N-methylation of cytisine, isolation from natural sources, total synthesis, and biocatalytic synthesis. Each route is evaluated based on experimental data, and detailed protocols for key experiments are provided to support further research and application.

Data Summary

The following table summarizes the key quantitative data for each synthesis route, allowing for a rapid comparison of their respective efficiencies and requirements.

ParameterDirect N-Methylation (Eschweiler-Clarke)Isolation from Natural Source (Thermopsis alterniflora)Total Synthesis (via (±)-Cytisine)Biocatalytic Synthesis (via N-Methyltransferase)
Starting Material (-)-CytisineDried aerial parts of Thermopsis alternifloraCommercially available pyridine and piperidine derivatives(-)-Cytisine, S-adenosyl-L-methionine (SAM)
Key Reagents Formaldehyde, Formic AcidEthanol, Sulfuric Acid, Chloroform, Sodium HydroxidePalladium catalyst, Stille or Suzuki coupling reagents, Benzyl chloroformate, Reducing agentsCytisine N-methyltransferase
Number of Steps 13 (Extraction, Acid-base extraction, Crystallization)~6-8 steps to (±)-Cytisine + 1 methylation step1
Overall Yield High (typically >90%)0.38% from raw plant material[1]Low (multi-step synthesis)Potentially high, dependent on enzyme efficiency
Purity High, requires standard purificationHigh after crystallizationHigh, requires extensive purificationPotentially very high (high enzyme specificity)
Stereochemistry Retained from (-)-CytisineNatural (-)-enantiomerRacemic mixture, requires resolutionRetained from (-)-Cytisine
Scalability Readily scalableDependent on biomass availabilityScalable, but complex and costlyPotentially scalable with recombinant enzyme production

Synthesis Route Overviews and Diagrams

Direct N-Methylation of Cytisine (Eschweiler-Clarke Reaction)

This is a classical and efficient one-step method to synthesize this compound from its natural precursor, cytisine. The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The reaction is robust, high-yielding, and proceeds with retention of the stereochemistry of the starting material.

Eschweiler_Clarke Cytisine (-)-Cytisine Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) Cytisine->Reagents N_Methylcytisine This compound Reagents->N_Methylcytisine Eschweiler-Clarke Reaction

Figure 1: Eschweiler-Clarke methylation of cytisine.
Isolation from Natural Sources

This compound is a naturally occurring alkaloid in several plant species, notably Thermopsis alterniflora. This route involves the extraction of the total alkaloids from the plant material, followed by acid-base extraction and crystallization to isolate this compound. While the overall yield from the raw plant material is low, it provides the naturally occurring (-)-enantiomer directly.

Isolation_Workflow Plant Thermopsis alterniflora (Dried Aerial Parts) Extraction Ethanol Extraction Plant->Extraction Acidification Acidification (H₂SO₄) & Filtration Extraction->Acidification Basification Basification (NaOH) & Chloroform Extraction Acidification->Basification Crystallization Crystallization Basification->Crystallization N_Methylcytisine This compound Crystallization->N_Methylcytisine

Figure 2: Isolation workflow of this compound.
Total Synthesis (via (±)-Cytisine)

The total synthesis of this compound is a multi-step process that typically proceeds through the synthesis of its precursor, (±)-cytisine. A key step in the synthesis of the cytisine core involves the formation of the pyridone ring system, often utilizing a palladium-catalyzed cross-coupling reaction such as a Stille or Suzuki coupling. The resulting racemic cytisine then undergoes N-methylation. This route is valuable for creating analogues but is generally more complex and lower yielding than other methods.

Total_Synthesis A Pyridine Derivative Coupling Pd-catalyzed Cross-Coupling A->Coupling B Piperidine Derivative B->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Cytisine (±)-Cytisine Cyclization->Cytisine Methylation N-Methylation Cytisine->Methylation N_Methylcytisine (±)-N-Methylcytisine Methylation->N_Methylcytisine

Figure 3: Key stages in the total synthesis of this compound.
Biocatalytic Synthesis

This approach mimics the natural biosynthetic pathway of this compound. It employs a specific enzyme, a cytisine N-methyltransferase, to catalyze the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the nitrogen atom of cytisine. This method offers high selectivity and the potential for a green and efficient synthesis, provided the enzyme is readily available and stable.

Biocatalytic_Synthesis Cytisine (-)-Cytisine Enzyme Cytisine N-methyltransferase Cytisine->Enzyme SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme N_Methylcytisine This compound Enzyme->N_Methylcytisine SAH S-adenosyl-L-homocysteine (SAH) Enzyme->SAH

Figure 4: Biocatalytic synthesis of this compound.

Experimental Protocols

Direct N-Methylation of (-)-Cytisine (Eschweiler-Clarke Reaction)

Materials:

  • (-)-Cytisine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution (10 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (-)-cytisine (1.0 g, 5.26 mmol) in formic acid (5 mL) in a round-bottom flask, add formaldehyde (37% aqueous solution, 1.0 mL, 13.3 mmol).

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and carefully add 10 M sodium hydroxide solution until the pH is approximately 10-11.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Isolation of this compound from Thermopsis alterniflora

Materials:

  • Dried and crushed aerial parts of Thermopsis alterniflora

  • 80% Ethanol

  • Sulfuric acid (10%)

  • Sodium hydroxide (10%)

  • Chloroform

  • Extraction gasoline

  • Large-scale extraction apparatus

Procedure:

  • Extraction: Macerate the dried plant material (1 kg) in 80% ethanol (5 L) for 24 hours at room temperature. Filter the extract and repeat the extraction process on the plant residue four more times with fresh ethanol.

  • Acid-Base Extraction: Combine the ethanolic extracts and concentrate under reduced pressure to obtain a thick residue. Acidify the residue with 10% sulfuric acid to pH 2-3. Wash the acidic aqueous solution with chloroform to remove neutral and weakly basic compounds.

  • Isolation: Basify the aqueous layer with 10% sodium hydroxide to pH 10-11 and extract with chloroform (5 x 500 mL). Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Crystallization: Dissolve the crude this compound in a minimal amount of hot extraction gasoline and allow it to cool to room temperature, then at 4 °C to induce crystallization. Filter the crystals and dry to obtain pure this compound. A yield of approximately 0.38% by weight of the raw plant material can be expected.[1]

Total Synthesis of (±)-N-Methylcytisine (via (±)-Cytisine)

The total synthesis of (±)-cytisine is a complex, multi-step process. A representative key step, the palladium-catalyzed intramolecular α-arylation of a lactam, is outlined below. The subsequent N-methylation can be achieved via the Eschweiler-Clarke reaction as described above.

Representative Key Step: Intramolecular α-Arylation This is a conceptual protocol based on published strategies and requires optimization.

Materials:

  • Appropriately substituted N-benzyl-5-(2-bromopyridin-3-yl)piperidin-2-one

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, charge a reaction vessel with the N-benzyl-5-(2-bromopyridin-3-yl)piperidin-2-one substrate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene and heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the tricyclic core of (±)-cytisine.

  • Further synthetic transformations, including debenzylation and reduction, are required to obtain (±)-cytisine, which is then methylated.

Biocatalytic Synthesis of this compound

This is a theoretical protocol based on the known enzymatic activity.

Materials:

  • (-)-Cytisine

  • S-adenosyl-L-methionine (SAM)

  • Purified or crude cytisine N-methyltransferase

  • Buffer solution (e.g., phosphate buffer at optimal pH for the enzyme)

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture containing (-)-cytisine and a molar excess of SAM in the appropriate buffer.

  • Initiate the reaction by adding the cytisine N-methyltransferase enzyme preparation.

  • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation for a predetermined time (e.g., 24-48 hours).

  • Monitor the reaction progress by HPLC or LC-MS.

  • Once the reaction is complete, terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Purify the this compound from the reaction mixture using standard chromatographic techniques.

References

Differentiating N-Methylcytisine from its Isomers using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcytisine, a quinolizidine alkaloid, is a compound of significant interest in pharmacological research due to its activity at nicotinic acetylcholine receptors. Its structural similarity to other isomers presents a considerable analytical challenge, particularly in complex matrices. Mass spectrometry, especially when coupled with chromatographic separation, offers a powerful tool for the unambiguous identification and differentiation of this compound from its structural isomers. This guide provides a comparative analysis of their mass spectrometric behavior, supported by experimental data and detailed protocols.

Distinguishing this compound from a Positional Isomer

This compound is structurally defined as (1R,5S)-3-methyl-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1]diazocin-8-one.

Mass Spectrometric Fragmentation Analysis

High-resolution mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is crucial for distinguishing between isomers. The fragmentation patterns observed are indicative of the molecule's structure, with different bond cleavages being favored based on the stability of the resulting fragment ions.

A study by Misiurek et al. (2020) provides insight into the mass spectrum of this compound obtained via HPLC-QTOF-MS.[2][3][4][5] Based on this and general fragmentation principles, a key fragmentation pathway for this compound involves the loss of a methyl radical followed by further cleavages of the cyclic structure.

Table 1: Comparison of Key Mass Spectrometric Data for this compound and a Predicted Isomer

ParameterThis compoundIso-N-Methylcytisine (Predicted)
Molecular Formula C₁₂H₁₆N₂OC₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol 204.27 g/mol
Protonated Molecule [M+H]⁺ m/z 205.1335m/z 205.1335
Major Fragment Ion 1 m/z 190 (Loss of CH₃)m/z 147 (Predicted)
Major Fragment Ion 2 m/z 146m/z 160 (Predicted)
Major Fragment Ion 3 m/z 58m/z 44 (Predicted)

Note: The fragmentation data for Iso-N-Methylcytisine is predicted based on common fragmentation pathways and has not been experimentally verified.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using HPLC-QTOF-MS, based on the methodology described by Misiurek et al. (2020).[3][4][5]

Sample Preparation:

Standard solutions of this compound are prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water. Plant extracts or other sample matrices would require appropriate extraction and clean-up procedures to remove interfering substances.

Liquid Chromatography (LC) Parameters:

  • System: High-Performance Liquid Chromatography (HPLC) system

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for the separation of polar compounds like this compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., formate buffer) is typically employed.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Parameters:

  • System: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: ~3500 V

  • Fragmentor Voltage: ~120 V

  • Gas Temperature: ~325 °C

  • Gas Flow: ~8 L/min

  • Mass Range: m/z 50-1000

  • Data Acquisition: MS and auto MS/MS modes to acquire full scan and fragmentation data.

Visualization of Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the proposed fragmentation pathways for this compound and the predicted pathway for its hypothetical isomer.

N_Methylcytisine_Fragmentation M This compound [M+H]⁺ m/z 205 F1 Fragment 1 [M+H-CH₃]⁺ m/z 190 M->F1 -CH₃ F3 Fragment 3 m/z 58 M->F3 -C₉H₉NO F2 Fragment 2 m/z 146 F1->F2 -C₂H₂O

Caption: Proposed fragmentation of this compound.

Iso_N_Methylcytisine_Fragmentation M Iso-N-Methylcytisine [M+H]⁺ m/z 205 F1 Fragment 1 (Predicted) m/z 147 M->F1 -C₄H₈O F2 Fragment 2 (Predicted) m/z 160 M->F2 -C₂H₅N F3 Fragment 3 (Predicted) m/z 44 M->F3 -C₁₀H₁₁NO

Caption: Predicted fragmentation of an isomer.

Conclusion

The differentiation of this compound from its structural isomers via mass spectrometry is achievable through careful analysis of their fragmentation patterns. While experimental data for all possible isomers is not always available, the combination of known spectra for the target compound and predictive fragmentation analysis for potential isomers provides a robust strategy for their distinction. The unique fragmentation pathways, driven by the specific locations of functional groups and the inherent stability of the resulting ions, serve as fingerprints for each isomer. The use of high-resolution tandem mass spectrometry is paramount in these analyses, providing the necessary detail to confidently identify and differentiate these closely related compounds.

References

A Comparative Guide to Analytical Methods for Quinolizidine Alkaloid Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the quantitative determination of quinolizidine alkaloids (QAs), a class of toxic secondary metabolites found in various plant species, notably in the genus Lupinus. The selection of an appropriate analytical technique is critical for food safety, toxicological studies, and drug development. This document evaluates the performance of major techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the quantitative performance of the most common methods used for quinolizidine alkaloid analysis. This allows for a direct comparison of their key performance indicators.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Key AdvantagesKey Disadvantages
GC-MS Typically in the µg/g rangeTypically in the µg/g rangeVariable, often requires derivatizationHigh resolution, extensive spectral libraries for identification.[1][2]Complex and time-consuming sample preparation, potential loss of polar or high-molecular-weight metabolites.[1][3][4]
LC-MS/MS 0.003 - 1.7 mg/kg[5]0.01 - 5.7 mg/kg[5][6]71 - 115%[5]High sensitivity and selectivity, simpler sample preparation, suitable for a wide range of alkaloids.[1][5]Matrix effects can influence ionization and quantification.[5]
Capillary Electrophoresis (CE) 8.8 - 48.0 µg/mL[7]Not explicitly stated in comparable units93.08 - 101.4%[7]High separation efficiency, small sample volume requirement, rapid analysis.Lower sensitivity compared to LC-MS/MS, potential for adsorption of analytes to the capillary wall.
Quantitative NMR (qNMR) Not typically reported in the same manner as chromatographic methodsNot typically reported in the same manner as chromatographic methodsNot applicableRapid analysis time (< 4 min per sample), no need for reference standards for every analyte, minimal sample pretreatment.[8]Lower sensitivity than chromatographic methods, may not be suitable for trace-level quantification.

Experimental Workflows and Logical Relationships

The following diagram illustrates a generalized workflow for the analysis of quinolizidine alkaloids, from sample collection to data analysis.

Quinolizidine Alkaloid Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Data Data Processing Sample Plant Material (e.g., Seeds, Leaves) Homogenization Grinding/Homogenization Sample->Homogenization Extraction Extraction (e.g., Acidified Methanol, QuEChERS) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, Filtration) Extraction->Cleanup qNMR qNMR Extraction->qNMR Direct Analysis (Minimal Cleanup) GCMS GC-MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS CE Capillary Electrophoresis Cleanup->CE DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition CE->DataAcquisition qNMR->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification Report Reporting Quantification->Report

General workflow for quinolizidine alkaloid analysis.

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a traditional and powerful technique for the separation and identification of volatile and semi-volatile compounds. For quinolizidine alkaloids, derivatization is often necessary to increase their volatility.

  • Sample Preparation:

    • Extraction: Homogenize 100 mg of dried, ground plant material with 5 mL of 0.5 M HCl. Sonicate for 30 minutes and then centrifuge.

    • Alkalinization: Collect the supernatant and adjust the pH to 11-12 with ammonium hydroxide.

    • Solid-Phase Extraction (SPE): Apply the alkalinized extract to an Extrelut® or similar diatomaceous earth column.

    • Elution: Elute the alkaloids with dichloromethane.

    • Derivatization (optional but common): Evaporate the solvent and treat the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to convert polar N-H and O-H groups to their more volatile trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-550.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, selectivity, and applicability to a broader range of alkaloids without the need for derivatization.[5]

  • Sample Preparation:

    • Extraction: A popular and efficient method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[5] Homogenize 1 g of sample with 10 mL of water and 10 mL of acetonitrile with 1% formic acid.

    • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.

    • Dispersive SPE (dSPE): Take an aliquot of the acetonitrile layer and mix with a dSPE sorbent (e.g., PSA and C18) to remove interfering matrix components.

    • Final Preparation: Centrifuge and filter the supernatant before injection.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[1]

    • Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each alkaloid are monitored.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly useful for charged analytes like alkaloids.

  • Sample Preparation:

    • Extraction: Homogenize the sample with an acidic aqueous solution (e.g., 0.1 M HCl).

    • Clean-up: Centrifuge the extract and filter the supernatant. Dilution with the running buffer may be necessary.

  • CE Conditions:

    • Capillary: Uncoated fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

    • Running Buffer: A buffer system such as sodium borate or phosphate at a specific pH (e.g., pH 8.5) is used.[7] Organic modifiers like methanol or acetonitrile can be added to improve separation.

    • Voltage: 15-30 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a low wavelength (e.g., 200-214 nm) or coupling to a mass spectrometer (CE-MS).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the direct quantification of compounds in a mixture without the need for identical reference standards.

  • Sample Preparation:

    • Extraction: A simple solvent extraction with a deuterated solvent (e.g., CDCl₃ or MeOD) containing a known amount of an internal standard.

    • Filtration: The extract is filtered directly into an NMR tube.

  • NMR Conditions:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion and sensitivity.[8]

    • Experiment: A standard one-dimensional proton (¹H) NMR experiment is typically used.

    • Key Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest).

    • Quantification: The concentration of the analyte is determined by comparing the integral of a specific, non-overlapping signal of the analyte to the integral of a signal from the internal standard of known concentration.

Conclusion

The choice of analytical method for quinolizidine alkaloid determination depends on the specific research question, the available instrumentation, and the desired level of sensitivity and throughput.

  • LC-MS/MS is currently the most powerful and versatile technique, offering the best sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[5]

  • GC-MS remains a valuable tool, especially for structural elucidation, but its cumbersome sample preparation can be a significant drawback.[1][3]

  • Capillary Electrophoresis provides high separation efficiency and is a good alternative when available, particularly for charged alkaloids.

  • qNMR is an excellent method for rapid screening and quantification of major alkaloids without the need for extensive calibration, though it lacks the sensitivity of MS-based methods.[8]

For routine monitoring and high-throughput analysis, LC-MS/MS is generally the recommended approach. However, for specific applications, the other techniques offer unique advantages that may be more suitable. A thorough validation of the chosen method is always essential to ensure accurate and reliable results.

References

N-Methylcytisine Demonstrates Potent Anti-Inflammatory Effects in DSS-Induced Colitis Model, Outperforming 5-Aminosalicylic Acid at Lower Doses

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continually seeking more effective therapeutic agents for inflammatory bowel disease (IBD). A preclinical study has demonstrated that N-Methylcytisine (NMC), a quinolizidine alkaloid, significantly ameliorates dextran sulfate sodium (DSS)-induced colitis in mice, showing comparable or superior efficacy to the standard treatment, 5-aminosalicylic acid (5-ASA), at much lower concentrations.

This comparison guide provides an objective analysis of the efficacy of this compound versus 5-aminosalicylic acid in a DSS-induced colitis model, supported by experimental data and detailed protocols. The findings suggest that NMC warrants further investigation as a potential therapeutic candidate for IBD.

Comparative Efficacy of this compound and 5-Aminosalicylic Acid

A key study investigated the anti-inflammatory effects of varying doses of this compound (1, 4, and 16 mg/kg) and a standard dose of 5-aminosalicylic acid (100 mg/kg) in a DSS-induced murine model of acute colitis.[1][2][3] The results, summarized below, indicate a dose-dependent therapeutic effect of NMC.

Key Performance Indicators
ParameterControl GroupDSS-Vehicle GroupNMC (4 mg/kg)NMC (16 mg/kg)5-ASA (100 mg/kg)
Disease Activity Index (DAI) 0Significant IncreaseSignificant ReductionSignificant ReductionSignificant Reduction
Colon Length NormalSignificantly ShortenedSignificantly ImprovedSignificantly ImprovedSignificantly Improved
Myeloperoxidase (MPO) Activity BaselineSignificantly Increased-Significantly Reduced-
TNF-α Levels BaselineSignificantly Increased-Significantly Reduced-
IL-1β Levels BaselineSignificantly Increased-Significantly Reduced-
IL-6 Levels BaselineSignificantly Increased-Significantly Reduced-

Note: The 1 mg/kg dose of NMC did not show a significant difference from the DSS-vehicle group in improving colon length.[1] The highest dose of NMC (16 mg/kg) was most effective in reducing the levels of pro-inflammatory cytokines.[1]

The administration of this compound at doses of 4 and 16 mg/kg, and 5-ASA at 100 mg/kg, all led to significant improvements in the clinical signs of colitis, including a reduction in the Disease Activity Index (DAI) and an amelioration of colon shortening.[1][2] Notably, NMC achieved these therapeutic effects at considerably lower doses than 5-ASA. Furthermore, NMC treatment effectively suppressed the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration into the colonic tissue.[1]

Mechanisms of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and 5-aminosalicylic acid are attributed to their modulation of distinct inflammatory signaling pathways.

This compound: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] In the inflammatory cascade, the activation of IκB kinase (IKK) leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] The study demonstrated that NMC treatment inhibited the phosphorylation of both IKK and IκB, thereby preventing the activation and nuclear translocation of NF-κB p65.[1][2][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK pIKK p-IKK IKK->pIKK Phosphorylation pIkB p-IκB pIKK->pIkB Phosphorylates IkB_NFkB IκB-NF-κB (p65) NFkB NF-κB (p65) pIkB->NFkB Releases NFkB_n NF-κB (p65) NFkB->NFkB_n Translocation NMC This compound NMC->pIKK Inhibits ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_n->ProInflammatory_Genes Activates Transcription

This compound's Inhibition of the NF-κB Pathway
5-Aminosalicylic Acid: A Multi-faceted Approach

The mechanism of action for 5-ASA is more complex and is thought to involve several pathways. Primarily, it is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, which are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes.[4] Additionally, some evidence suggests that 5-ASA may activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[5] It is also believed to have a topical anti-inflammatory effect on the colonic epithelial cells and may modulate the gut microbiota.[4][6]

ASA_Pathway cluster_inflammation Inflammatory Pathways cluster_nuclear_receptor Nuclear Receptor Activation ASA 5-Aminosalicylic Acid COX Cyclooxygenase (COX) ASA->COX Inhibits LOX Lipoxygenase (LOX) ASA->LOX Inhibits PPARg PPAR-γ ASA->PPARg Activates Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes AntiInflammatory_Effect Anti-inflammatory Effect PPARg->AntiInflammatory_Effect

Proposed Mechanisms of Action for 5-Aminosalicylic Acid

Detailed Experimental Protocols

The findings presented are based on a well-defined DSS-induced colitis model in mice.

Experimental Workflow

Experimental_Workflow start Acclimatization of Mice induction Induction of Colitis (5% DSS in drinking water for 7 days) start->induction grouping Random Division into 6 Groups (n=10 per group) - Control - DSS-Vehicle - DSS + 5-ASA (100 mg/kg) - DSS + NMC (1 mg/kg) - DSS + NMC (4 mg/kg) - DSS + NMC (16 mg/kg) induction->grouping treatment Daily Oral Gavage Treatment for 7 Days grouping->treatment monitoring Daily Monitoring (Body Weight, Stool Consistency, Rectal Bleeding) treatment->monitoring euthanasia Euthanasia on Day 8 monitoring->euthanasia assessment Assessment of Colitis Severity - Disease Activity Index (DAI) - Colon Length Measurement - Histopathological Examination - Myeloperoxidase (MPO) Assay - Cytokine Level Measurement (ELISA) - Western Blot Analysis (NF-κB pathway) euthanasia->assessment end Data Analysis assessment->end

Workflow of the DSS-Induced Colitis Experiment

Animals: Male C57BL/6 mice were used for the study.

Induction of Colitis: Acute colitis was induced by administering 5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[1][2][3]

Treatment Groups: The mice were randomly divided into the following groups:

  • Control Group: Received normal drinking water and oral gavage of normal saline.

  • DSS-Vehicle Group: Received 5% DSS water and oral gavage of normal saline.

  • NMC Treatment Groups: Received 5% DSS water and oral gavage of this compound at doses of 1, 4, or 16 mg/kg/day.[1][2][3]

  • 5-ASA Treatment Group: Received 5% DSS water and oral gavage of 5-aminosalicylic acid at a dose of 100 mg/kg/day.[1][2][3]

Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Calculated based on body weight loss, stool consistency, and rectal bleeding.

  • Colon Length: Measured as an indicator of inflammation; shorter colon length is associated with more severe colitis.[1]

  • Histopathological Examination: Colon tissues were stained with hematoxylin and eosin (H&E) to assess mucosal damage, crypt loss, and inflammatory cell infiltration.

  • Myeloperoxidase (MPO) Activity: Measured in colonic tissue homogenates as a marker of neutrophil infiltration.[1]

  • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the colonic tissues were quantified using ELISA kits.[1][3]

  • Western Blot Analysis: Protein expression levels of key components of the NF-κB signaling pathway (p-IKK, IKK, p-IκB, IκB, p-NF-κB p65, and NF-κB p65) were analyzed to elucidate the mechanism of action.[1][3]

Conclusion

The available preclinical data strongly suggests that this compound is a potent anti-inflammatory agent in the DSS-induced colitis model. Its ability to achieve significant therapeutic effects at much lower doses than 5-aminosalicylic acid, coupled with its targeted inhibition of the NF-κB signaling pathway, positions it as a promising candidate for further development as a novel treatment for inflammatory bowel disease. Further studies are warranted to explore its long-term efficacy, safety profile, and potential for clinical application.

References

Safety Operating Guide

Safe Disposal of N-Methylcytisine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

N-Methylcytisine, a toxic alkaloid that selectively binds to nicotinic acetylcholine receptors in the central nervous system, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] This guide provides essential information and procedural guidance for the proper disposal of this compound in a research and drug development setting.

Hazard Identification and Safety Precautions

This compound is classified as a toxic substance and is harmful if swallowed, inhaled, or in contact with skin.[1][3] It is also a combustible solid.[1] Thermal decomposition of this compound may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Personal Protective Equipment (PPE):

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

PPE CategorySpecification
Respiratory Protection NIOSH/MSHA-approved respirator
Hand Protection Chemical-resistant gloves (e.g., heavy rubber gloves)
Eye Protection Chemical safety goggles
Skin and Body Protection Protective clothing to prevent skin contact

This data is synthesized from the Santa Cruz Biotechnology Material Safety Data Sheet.[3]

Spill Management

In the event of an accidental spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don full protective gear, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[3]

  • Contain the Spill: For solid this compound, carefully sweep up the material, avoiding dust generation.[3] For solutions, absorb with an inert material.

  • Collect Waste: Place the swept-up solid or absorbed material into a labeled, sealed bag or container for waste disposal.[3]

  • Decontaminate the Area: Wash the spill site thoroughly with soap and water after the material has been collected.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing and shoes, should be treated as hazardous waste and disposed of accordingly.[3]

Spill_Management_Workflow spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain and Collect Spill ppe->contain decontaminate Decontaminate Spill Area contain->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose end_process Spill Managed dispose->end_process

Disposal Procedures

The ultimate disposal of this compound waste must adhere to local, state, and federal regulations for hazardous waste.[4] Do not discharge this compound or its solutions into the sewer system or waterways.[4][5]

General Disposal Guidelines:

  • Waste Collection: Collect all this compound waste, including unused product, contaminated materials, and spill cleanup debris, in a designated and clearly labeled hazardous waste container. The container should be tightly sealed to prevent the escape of vapors or liquid.[5]

  • Professional Disposal: The most recommended method for the disposal of this compound is to engage a licensed chemical waste management company.[6][7] These companies are equipped to handle and dispose of toxic chemical waste in compliance with all regulatory requirements.

  • Incineration: Incineration at a permitted hazardous waste facility is a preferred method for the destruction of toxic organic compounds like alkaloids.[6]

  • Landfill: If incineration is not available, disposal in an engineered landfill specifically designed and approved for hazardous chemical waste may be an option.[6]

On-site treatment, such as neutralization, is not recommended without specific, validated protocols and should only be performed by trained personnel with expertise in chemical detoxification. The search for specific neutralization protocols for this compound did not yield any established methods. As this compound is an alkaloid, a weak base, neutralization would involve reacting it with an acid. However, without a validated procedure, this could lead to unintended hazardous reactions.

Disposal_Decision_Tree start This compound Waste collect Collect in Labeled, Sealed Container start->collect professional_disposal Engage Licensed Waste Management Company collect->professional_disposal improper_disposal Improper Disposal (Sewer, Regular Trash) collect->improper_disposal incineration Incineration at Permitted Facility professional_disposal->incineration Preferred landfill Disposal in Engineered Hazardous Waste Landfill professional_disposal->landfill Alternative

Regulatory Compliance

It is the responsibility of the user to ensure that the disposal of this compound waste complies with all applicable regulations.[4] These regulations can vary significantly by location. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all legal requirements for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylcytisine
Reactant of Route 2
Reactant of Route 2
N-Methylcytisine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。